N-Nitroso-5H-dibenz(b,f)azepine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
11-nitrosobenzo[b][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-15-16-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCKQYSYMGZJSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959494 | |
| Record name | 5-Nitroso-5H-dibenzo[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38652-29-8 | |
| Record name | N-Nitrosodibenzazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038652298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nitroso-5H-dibenzo[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Nitroso-5H-dibenz(b,f)azepine: A Technical Guide to Synthesis and Characterization
Executive Summary: This document provides a comprehensive technical overview of N-Nitroso-5H-dibenz(b,f)azepine, a significant N-nitrosamine impurity associated with pharmaceuticals containing the dibenzazepine scaffold, such as carbamazepine.[1][2] N-nitrosamines are a class of compounds recognized for their potential carcinogenic properties, necessitating stringent control and analysis in drug products.[1][3] This guide details the synthesis, characterization, and chemical behavior of this compound, offering detailed experimental protocols and data summaries to support researchers, scientists, and drug development professionals in ensuring pharmaceutical safety and regulatory compliance.
Introduction
This compound, also known as N-nitroso iminostilbene, is the N-nitrosated derivative of 5H-dibenz(b,f)azepine (iminostilbene).[4] Its primary relevance in the pharmaceutical industry stems from its identification as a potential process impurity or degradant in drugs synthesized from an iminostilbene intermediate, most notably the widely used anticonvulsant, carbamazepine.[1] The formation can occur when the secondary amine of the iminostilbene ring reacts with nitrosating agents, such as nitrous acid, which can be present under specific manufacturing or storage conditions.[1][4] Given the regulatory scrutiny of nitrosamine impurities by agencies like the FDA, a thorough understanding of this compound's synthesis and properties is critical for risk assessment and the development of mitigation strategies.[1]
Synthesis of this compound
The synthesis of this compound is achieved through the nitrosation of its parent amine, 5H-dibenz(b,f)azepine (iminostilbene). This reaction involves the electrophilic attack of a nitrosating agent on the lone pair of electrons of the secondary amine nitrogen.
Reaction Principle
The most common laboratory-scale synthesis involves the in situ generation of nitrous acid (HNO₂) from an alkali metal nitrite, typically sodium nitrite (NaNO₂), in the presence of a strong mineral acid like hydrochloric acid (HCl). The resulting nitrosonium ion (NO⁺) is the active electrophile that reacts with the secondary amine of the iminostilbene core. Alternative, modern methods may utilize reagents like tert-butyl nitrite (TBN) under acid-free conditions, which can offer benefits in terms of yield and ease of purification.[3]
Synthesis Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Figure 1: General workflow for the synthesis and characterization of this compound.
Experimental Protocol: Synthesis
Materials and Equipment:
-
5H-Dibenz(b,f)azepine (Iminostilbene)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator
-
Silica gel for column chromatography
-
Appropriate personal protective equipment (PPE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5H-dibenz(b,f)azepine (1.0 eq) in dichloromethane. Cool the solution to 0-5 °C using an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite (1.2 eq) in deionized water.
-
Slowly add the aqueous sodium nitrite solution to the stirred solution of iminostilbene.
-
To this biphasic mixture, add concentrated hydrochloric acid dropwise via a dropping funnel, maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction and gas evolution.
-
After the acid addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure this compound.
Characterization
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in Table 1.
| Property | Value | Reference(s) |
| Chemical Name | 5-Nitroso-5H-dibenzo[b,f]azepine | [4][5] |
| Synonyms | N-Nitroso iminostilbene | [4] |
| CAS Number | 38652-29-8 | [1][6] |
| Molecular Formula | C₁₄H₁₀N₂O | [4][6] |
| Molecular Weight | 222.24 g/mol | [1][6] |
| Appearance | Light brown to brown solid | [1] |
| Solubility | Slightly soluble in chloroform and methanol | [1] |
Table 1: Physicochemical properties of this compound.
Spectroscopic Data
Spectroscopic analysis provides structural confirmation of the molecule. Expected and reported data are summarized in Table 2.
| Technique | Observation | Reference(s) |
| Mass Spectrometry (MS) | M.Wt: 222.24. GC-MS may show a top peak at m/z 194, corresponding to the loss of the nitroso group (NO). | [1][7] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-N=O stretching (approx. 1450-1500 cm⁻¹), C=C stretching for aromatic rings (approx. 1600 cm⁻¹), and C-H stretching (approx. 3000-3100 cm⁻¹). | [8][9] |
| ¹H-NMR Spectroscopy | Expected signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the dibenzazepine rings and signals for the vinyl protons of the azepine ring. | [6] |
| ¹³C-NMR Spectroscopy | Expected signals for aromatic and vinyl carbons in the dibenzazepine core. | [10] |
| HPLC | Purity can be assessed using a suitable reversed-phase HPLC method. | [6] |
Table 2: Summary of key spectroscopic data for this compound.
Experimental Protocols: Characterization
Protocol: Characterization by High-Performance Liquid Chromatography (HPLC)
-
Instrument: HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3 µm).[11]
-
Mobile Phase: A gradient of Acetonitrile and Water (or a suitable buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 230 nm or 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
Protocol: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 10 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane.
Chemical Reactivity and Stability
This compound can undergo specific chemical transformations under certain conditions. One of the most significant is an acid-catalyzed or thermal ring contraction of the seven-membered azepine ring to form six-membered acridine derivatives.[1][12]
Transformation Pathway
Under acidic, thermal, or photochemical conditions, the molecule can rearrange, leading to products such as acridine, acridine-9-carboxaldehyde, and 9-methylacridine.[12] This transformation pathway is a critical consideration for the stability and degradation profile of the compound.
Figure 2: Ring contraction pathway of this compound to acridine derivatives.[12]
Toxicological Profile and Regulatory Context
As an N-nitrosamine, this compound falls into a class of compounds considered to be of high toxicological concern. However, the specific mutagenic potential of this molecule is debated. The typical mechanism for N-nitrosamine carcinogenicity involves metabolic activation via alpha-hydroxylation, a step that requires the presence of an alpha-hydrogen atom adjacent to the nitroso-substituted nitrogen. This compound lacks these alpha-hydrogens, which suggests a potentially lower risk of mutagenicity through this pathway.[2] Supporting this hypothesis, studies have reported negative results for this compound in the Ames mutagenicity test.[2] Despite this, its presence in any pharmaceutical product is strictly regulated, and its levels must be controlled to be as low as reasonably practicable.
Conclusion
This technical guide provides essential information for the synthesis and comprehensive characterization of this compound. The detailed protocols for synthesis, purification, and analysis are designed to aid researchers in producing and evaluating this compound as a reference standard. Understanding its chemical properties, reactivity, and toxicological context is paramount for pharmaceutical scientists working to ensure the safety and quality of drugs derived from the dibenzazepine scaffold.
References
- 1. This compound | 38652-29-8 | Benchchem [benchchem.com]
- 2. Nitrosamines in Carbamazepine? - Drug Substance (APIs) - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. schenautomacao.com.br [schenautomacao.com.br]
- 4. N-Nitroso Iminostilbene | CAS No- 38652-29-8 [chemicea.com]
- 5. N-Nitroso Iminostilbene | 38652-29-8 | SynZeal [synzeal.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. 10,11-Dihydro-5-nitroso-5H-dibenz(b,f)azepine | C14H12N2O | CID 81960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. updatepublishing.com [updatepublishing.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. lcms.cz [lcms.cz]
- 12. connectsci.au [connectsci.au]
Formation of N-Nitroso-5H-dibenz(b,f)azepine in Pharmaceuticals: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The emergence of N-nitrosamine impurities as a significant concern for pharmaceutical safety and regulatory bodies necessitates a thorough understanding of their formation mechanisms. This technical guide provides an in-depth examination of the core chemical pathways leading to the formation of N-Nitroso-5H-dibenz(b,f)azepine, a potential nitrosamine drug substance-related impurity (NDSRI) associated with active pharmaceutical ingredients (APIs) containing the dibenzazepine moiety, such as carbamazepine. This document details the requisite chemical precursors and conditions for its formation, summarizes key experimental findings, outlines a comprehensive analytical protocol for its detection and quantification, and presents risk mitigation strategies for its control in pharmaceutical products.
Introduction
N-nitrosamines are a class of compounds classified as probable human carcinogens, and their presence in pharmaceutical products, even at trace levels, is a critical quality and safety concern.[1][2] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of these impurities.[3][4]
This compound (also known as N-nitroso-iminostilbene) is the N-nitroso derivative of 5H-dibenz(b,f)azepine (iminostilbene).[5][6] The iminostilbene structure is a key component of certain pharmaceutical drugs, most notably the anticonvulsant carbamazepine, where it serves as both a synthetic precursor and a known impurity.[3][5] The potential for the secondary amine within the dibenzazepine ring system to undergo nitrosation makes this compound a relevant potential impurity that requires rigorous risk assessment and control.[5] Understanding the fundamental mechanism of its formation is paramount for developing effective mitigation and control strategies during drug development and manufacturing.
Core Formation Mechanism
The formation of N-nitrosamines is a well-established chemical reaction involving the nitrosation of a secondary, tertiary, or quaternary amine by a nitrosating agent.[7] The formation of this compound follows this fundamental pathway.
The core reaction requires three components:
-
Amine Precursor: 5H-dibenz(b,f)azepine (iminostilbene), which contains a vulnerable secondary amine.[5]
-
Nitrosating Agent: Typically derived from nitrite salts (e.g., sodium nitrite, NO₂⁻) under acidic conditions.[7][8]
-
Conducive Conditions: An environment, usually acidic, that facilitates the reaction.[8]
Under acidic conditions (low pH), nitrite ions are protonated to form nitrous acid (HNO₂). Nitrous acid can then exist in equilibrium with more potent nitrosating species, such as dinitrogen trioxide (N₂O₃), which acts as the primary electrophile.[9] The lone pair of electrons on the nitrogen atom of the 5H-dibenz(b,f)azepine ring performs a nucleophilic attack on the nitrosating agent, leading to the formation of the N-nitroso derivative and water.[9]
dot
Figure 1: General mechanism for the formation of this compound.
Sources of Precursors in Pharmaceutical Manufacturing
The risk of this compound formation arises from the potential presence of its precursors at various stages of the manufacturing process and throughout the product lifecycle.
-
Amine Precursor (5H-dibenz(b,f)azepine):
-
API Synthesis: It is a known starting material and key intermediate in the synthesis of carbamazepine.[10] Incomplete reaction or carryover can result in its presence in the final API.
-
API Impurity: It is a recognized impurity in carbamazepine drug substance.
-
Degradation: Degradation of the final drug product under certain conditions could potentially yield the iminostilbene structure.
-
-
Nitrosating Agent (Source of Nitrites):
-
Reagents: Sodium nitrite is sometimes used in manufacturing processes, for example, to quench residual azide reagents.[9] If such a step is present in a process that also contains the dibenzazepine structure, the risk of nitrosamine formation is high.
-
Raw Material Impurities: Nitrites and nitrates can be present as trace impurities in various raw materials, solvents, and excipients used in both API and drug product manufacturing.[11]
-
Cross-Contamination: Use of shared equipment or facilities where nitrite-containing processes are run can lead to cross-contamination.[2]
-
Quantitative Data and Experimental Findings
While the nitrosatability of carbamazepine and its precursors is established, specific kinetic data for the formation of this compound is limited in publicly available literature. However, studies on related compounds provide valuable insights. Research has confirmed that drugs with the dibenzazepine structure, including carbamazepine, are nitrosatable under simulated human gastric conditions, even at very low nitrite concentrations.[5]
| Parameter | Observation / Finding | Significance | Reference |
| Nitrosatability | Carbamazepine and its impurities (iminostilbene, iminodibenzyl) are susceptible to nitrosation under simulated gastric conditions (acidic pH). | Confirms the potential for this compound formation in vitro and potentially in vivo. | [5] |
| Precursor Reactivity | Secondary amines, such as that in iminostilbene, generally require milder conditions for nitrosation compared to more complex amines. | The reaction can proceed under conditions that may be present during pharmaceutical manufacturing or storage. | [12] |
| Inhibition | The presence of ascorbic acid (Vitamin C) markedly inhibits the formation of N-nitroso compounds from dibenzazepine precursors. | Demonstrates a viable mitigation strategy by using scavengers to compete for the nitrosating agent. | [5] |
| Identification | N-nitroso-dibenzazepine (this compound) was identified as a main product of carbamazepine nitrosation using thin layer chromatography. | Provides direct experimental evidence of its formation from the drug substance. | [5] |
Experimental Protocol: Detection and Quantification
The detection of this compound at trace levels requires highly sensitive and selective analytical methods. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) or High-Resolution Mass Spectrometry (LC-HRMS) are the preferred techniques.[8][13] The following is a representative protocol for the analysis of this compound in a carbamazepine drug product.
dot
Figure 2: Experimental workflow for nitrosamine analysis in drug products.
Reagents and Materials
-
Solvents: Methanol, Water (LC-MS Grade)
-
Mobile Phase Additive: Formic Acid (LC-MS Grade)
-
Reference Standard: Certified this compound
-
Internal Standard (IS): Appropriate deuterated nitrosamine (e.g., NDMA-d6, if suitable for retention time)
-
Sample Vials: 2 mL HPLC vials with caps
-
Syringe Filters: 0.22 µm PVDF or PTFE
Sample Preparation
-
Drug Product: Accurately weigh an amount of crushed tablet powder equivalent to 100 mg of carbamazepine into a 15 mL centrifuge tube.
-
Extraction: Add 5.0 mL of methanol to the tube.
-
Internal Standard Spiking: Spike the sample with an internal standard solution to the target concentration.
-
Mixing: Vortex the tube for 20 minutes to ensure complete extraction of the API and any impurities. Sonication for 10-15 minutes may be used to aid dissolution.
-
Centrifugation: Centrifuge the sample at approximately 4500 rpm for 15 minutes to pellet the insoluble excipients.
-
Filtration: Carefully transfer the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial. Discard the first ~1 mL of filtrate to saturate the filter membrane.
LC-MS/MS Instrumentation and Conditions
-
Instrument: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive, Triple TOF).
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm) capable of retaining the analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: A suitable gradient starting with high aqueous phase, ramping up to high organic phase to elute the analyte, followed by a wash and re-equilibration. (e.g., 5% B to 95% B over 8 minutes).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI), positive mode, or Atmospheric Pressure Chemical Ionization (APCI).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions must be optimized using a certified reference standard for this compound (MW: 222.24 g/mol ).
Method Validation
The analytical method must be validated according to ICH guidelines to ensure it is fit for purpose. Key validation parameters include:
-
Specificity
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Linearity and Range
-
Accuracy (Recovery)
-
Precision (Repeatability and Intermediate Precision)
-
Robustness
Risk Mitigation and Control Strategies
A proactive approach based on Quality by Design (QbD) principles is essential for controlling the risk of this compound formation.
dot
Figure 3: Workflow for nitrosamine risk mitigation.
-
Risk Assessment: Conduct a thorough risk assessment of the entire manufacturing process for both the API and the finished drug product. Identify all potential sources of secondary amines (iminostilbene) and nitrosating agents.
-
Process Control and Optimization:
-
Avoid using reagents containing nitrites or nitrates, especially in process steps where the dibenzazepine structure is present. If their use is unavoidable, demonstrate effective purging.
-
Control process parameters such as pH and temperature to create conditions unfavorable for nitrosation.
-
-
Raw Material Qualification:
-
Implement stringent specifications for all raw materials, including starting materials, solvents, and excipients, to control for the presence of nitrite and nitrate impurities.
-
Work with suppliers to understand and control their processes to minimize these impurities.
-
-
Formulation Strategies:
-
Consider the inclusion of nitrosating agent scavengers, such as ascorbic acid or alpha-tocopherol, in the drug product formulation, where appropriate and compatible with the product's stability and efficacy.[5]
-
-
Confirmatory Testing: If a risk is identified, perform confirmatory testing of the final API and/or drug product using a validated, sensitive analytical method. This should be included as part of the release and stability testing protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cphi-online.com [cphi-online.com]
- 5. Nitrosamines in Carbamazepine? - Drug Substance (APIs) - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. fda.gov [fda.gov]
- 8. lcms.cz [lcms.cz]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 12. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Toxicology of Dibenzazepine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of the toxicology of dibenzazepine derivatives, a class of drugs widely used in the treatment of epilepsy and other neurological conditions. This document summarizes key quantitative toxicological data, details experimental protocols from pivotal studies, and elucidates the molecular signaling pathways implicated in the adverse effects of these compounds. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.
Quantitative Toxicological Data
A critical aspect of understanding the toxic potential of any compound is the quantitative assessment of its adverse effects. This section summarizes key toxicological parameters for the most prominent dibenzazepine derivatives: carbamazepine, oxcarbazepine, and eslicarbazepine acetate. The data, compiled from various preclinical studies, are presented in the tables below for easy comparison.
| Compound | Test Species | Route of Administration | LD50 | Source |
| Carbamazepine | Mouse | Oral | 1100-3750 mg/kg | [1][2] |
| Rat | Oral | 1957-4025 mg/kg | [1][3][4] | |
| Rabbit | Oral | 1500-2680 mg/kg | [1][2] | |
| Guinea Pig | Oral | 920 mg/kg | [1][2] | |
| Oxcarbazepine | Mammal (species not specified) | Oral | 1240 mg/kg | [5] |
| Rat | Oral | >300 - ≤ 2000 mg/kg (estimated) | [6] | |
| Eslicarbazepine Acetate | Rat | Oral | ED50 (MES test): 4.7 ± 0.9 mg/kg | [7] |
Table 1: Lethal Dose (LD50) of Dibenzazepine Derivatives. This table presents the median lethal dose (LD50) of carbamazepine and oxcarbazepine in various animal models. For eslicarbazepine acetate, an oral ED50 value from a maximal electroshock (MES) test in rats is provided, indicating the dose at which 50% of the animals were protected from seizures.
| Compound | Test System | Parameter | Value | Source |
| Carbamazepine | Hippocampal slices | IC50 (neurotransmission inhibition) | ~30-120 µM (synapse-dependent) | |
| Kcna1-null mice hippocampal mitochondria | IC50 (State III respiration inhibition) | 129.2 µM | [5] | |
| Oxcarbazepine | Differentiated NG108-15 neuronal cells | IC50 (inhibition of voltage-gated Na+ current) | 3.1 µM | [8] |
| Isocitrate Dehydrogenase Mutant Glioma Stem-like Cells | IC50 (growth inhibition) | 17.4–98.6 µM | [9] |
Table 2: In Vitro Inhibitory Concentrations (IC50) of Dibenzazepine Derivatives. This table shows the half-maximal inhibitory concentration (IC50) of carbamazepine and oxcarbazepine on various cellular and subcellular targets, providing insights into their mechanisms of toxicity at the molecular level.
| Compound | Test Species | Study Duration | NOAEL | LOAEL | Critical Effect | Source |
| Carbamazepine | Dog | Chronic | 50-100 mg/kg/day | 100-300 mg/kg/day | Not specified | [2] |
| Rat | Chronic | - | 50-200 mg/kg/day | Not specified | [2] | |
| Human (child) | Therapeutic use | - | 3.8 mg/kg/day | Nervous system effects | [10] | |
| Human (adult) | Therapeutic use | - | 5.7 mg/kg/day | Nervous system effects | [10] |
Table 3: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Carbamazepine. This table provides NOAEL and LOAEL values from chronic toxicity studies and therapeutic use, indicating the dose levels at which adverse effects are and are not observed.
Experimental Protocols
This section details the methodologies for key experiments cited in the toxicological assessment of dibenzazepine derivatives.
In Vitro Neurotoxicity Assessment in Neuronal Cell Lines
Objective: To determine the cytotoxic and neurotoxic effects of dibenzazepine derivatives on neuronal cells.
Methodology:
-
Cell Culture: Differentiated NG108-15 neuronal cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. Differentiation is induced by the addition of cyclic AMP.
-
Drug Exposure: Cells are exposed to a range of concentrations of the test compound (e.g., oxcarbazepine from 0.3 to 30 µM) for a specified period (e.g., 24 hours).
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed to measure voltage-gated sodium (INa) and potassium (IK) currents. Pipettes are filled with a solution containing KCl, MgCl2, HEPES, and EGTA.
-
Data Analysis: The concentration-response curve for the inhibition of ion currents is plotted, and the IC50 value is calculated using the Hill equation.[1][8]
In Vivo Hepatotoxicity Assessment in Rodents
Objective: To evaluate the potential for dibenzazepine derivatives to induce liver injury in an animal model.
Methodology:
-
Animal Model: Male BALB/c mice are used.
-
Dosing Regimen: Mice are orally administered the test compound (e.g., carbamazepine or oxcarbazepine) at a specified dose (e.g., 400 mg/kg once daily for 4 days, followed by 800 mg/kg on the 5th day).
-
Biochemical Analysis: Blood samples are collected at various time points after the final dose to measure plasma alanine aminotransferase (ALT) levels, a key biomarker of liver damage.
-
Histopathological Examination: Liver tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess for signs of liver injury, such as necrosis and inflammation.[11]
Genotoxicity Assessment using the Comet Assay
Objective: To detect DNA damage in individual cells exposed to dibenzazepine derivatives.
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the DNA.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet" tail.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide), and the comets are visualized using a fluorescence microscope.
-
Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[6][12][13][14][15]
Drug Hypersensitivity Assessment using the Lymphocyte Transformation Test (LTT)
Objective: To detect drug-specific memory T-cell responses in patients with suspected drug hypersensitivity.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from the patient's blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Drug Exposure: The isolated PBMCs are cultured in the presence of the suspected drug at various concentrations. A positive control (e.g., a mitogen like phytohemagglutinin) and a negative control (culture medium alone) are included.
-
Assessment of Lymphocyte Proliferation: After a specific incubation period (typically 5-7 days), lymphocyte proliferation is measured. This can be done using several methods:
-
[3H]-Thymidine Incorporation: The traditional method where the incorporation of radiolabeled thymidine into newly synthesized DNA is measured.
-
Colorimetric Assays (e.g., MTT, XTT): These assays measure the metabolic activity of proliferating cells.[16]
-
Cell Viability Assays: These methods quantify the number of viable cells after the incubation period.[17]
-
-
Calculation of Stimulation Index (SI): The SI is calculated by dividing the mean proliferation in the presence of the drug by the mean proliferation in the negative control. An SI above a certain threshold (e.g., ≥ 2) is considered a positive result.[16][18][19][20]
Signaling Pathways in Dibenzazepine-Induced Toxicity
The toxic effects of dibenzazepine derivatives are mediated by complex intracellular signaling pathways. This section provides a visual representation of some of the key pathways involved.
Carbamazepine-10,11-Epoxide-Induced Hypersensitivity
The reactive metabolite of carbamazepine, carbamazepine-10,11-epoxide (CBZ-E), is implicated in severe cutaneous adverse reactions (SCARs). In individuals with the HLA-B*57:01 allele, CBZ-E can trigger a cascade of inflammatory responses.
Figure 1: Signaling cascade in CBZ-E-induced hypersensitivity.[3][4]
Mitochondrial Dysfunction in Dibenzazepine Toxicity
Several dibenzazepine derivatives have been shown to induce mitochondrial dysfunction, a key event in various forms of cellular toxicity.
Figure 2: Key events in dibenzazepine-induced mitochondrial toxicity.[5][21][22][23]
JAK-STAT Pathway in Drug-Induced Skin Reactions
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade in the immune response and is implicated in inflammatory skin diseases, including those induced by drugs.
Figure 3: The JAK-STAT signaling pathway in inflammatory skin reactions.[24][25][26]
Conclusion
This technical guide provides a consolidated overview of the current knowledge on the toxicology of dibenzazepine derivatives. The quantitative data, detailed experimental protocols, and visualized signaling pathways offer a valuable resource for researchers and professionals in the field of drug safety and development. Further research, particularly in the area of toxicogenomics, will continue to enhance our understanding of the molecular mechanisms underlying the adverse effects of these important therapeutic agents and aid in the development of safer alternatives. The provided information underscores the importance of continued investigation into the toxicological profiles of both new and existing drugs to ensure patient safety.
References
- 1. The synergistic inhibitory actions of oxcarbazepine on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. anses.fr [anses.fr]
- 3. HLA-B*57:01/Carbamazepine-10,11-Epoxide Association Triggers Upregulation of the NFκB and JAK/STAT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HLA-B*57:01/Carbamazepine-10,11-Epoxide Association Triggers Upregulation of the NFκB and JAK/STAT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbamazepine-Directly-Modulates-Mitochondrial-Function-in-Wild-Type-and-Epileptic-Mice [aesnet.org]
- 6. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. The Antiepileptic Drug Oxcarbazepine Inhibits the Growth of Patient-Derived Isocitrate Dehydrogenase Mutant Glioma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. health.state.mn.us [health.state.mn.us]
- 11. researchgate.net [researchgate.net]
- 12. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 21stcenturypathology.com [21stcenturypathology.com]
- 14. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The lymphocyte transformation test in the diagnosis of drug hypersensitivity [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 21. Carbamazepine induces a bioenergetics disruption to microvascular endothelial cells from the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. DSpace [kuscholarworks.ku.edu]
- 24. The JAK-STAT Signaling Pathway in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. JAK-STAT pathway inhibitors in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The involvement of the JAK-STAT signaling pathway in chronic inflammatory skin disease atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Genotoxic and Mutagenic Profile of N-Nitroso-5H-dibenz(b,f)azepine: A Technical Review
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive analysis of the available scientific literature concerning the potential genotoxic and mutagenic properties of N-Nitroso-5H-dibenz(b,f)azepine, a nitrosamine impurity associated with the active pharmaceutical ingredient carbamazepine. This document synthesizes the current understanding of its toxicological profile, outlines key experimental findings, and discusses the implications for drug safety and development.
Executive Summary
This compound, also known as N-nitrosoiminostilbene, has been investigated for its mutagenic potential. The primary available evidence to date is a microbial reverse mutation assay (Ames test), which yielded negative results.[1][2] This finding suggests that under the specific conditions of the assay, the compound does not induce gene mutations in the tested bacterial strains. The absence of alpha-hydrogens in its chemical structure has been suggested as a possible reason for this lack of mutagenic activity, as this feature is often crucial for the metabolic activation of many carcinogenic N-nitrosamines. However, a comprehensive evaluation of its genotoxic potential across a broader range of endpoints is currently limited by the scarcity of publicly available data. This guide aims to present the existing information in a structured manner and to highlight areas where further investigation is warranted.
Chemical Identity and Context
This compound is an N-nitrosamine that can be formed from the nitrosation of iminostilbene, a key intermediate and impurity in the synthesis of carbamazepine. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to the classification of many compounds in this class as potent carcinogens.
Mutagenicity Assessment: Ames Test
The primary study evaluating the mutagenicity of this compound was conducted by Ziebarth, Schramm, and Braun in 1989. The study concluded that the compound was negative in the Ames test.[1][2]
Note: The full experimental details and quantitative data from this study are not publicly available in accessible literature. The following table and protocol are based on standardized Ames test procedures (e.g., OECD Guideline 471) and represent a typical framework for such an investigation.
Quantitative Data Summary (Hypothetical Representation)
| Test Strain | Metabolic Activation (S9) | Concentration Range Tested (µ g/plate ) | Cytotoxicity Observed | Mutagenic Response (Fold increase over control) | Result |
| S. typhimurium TA98 | - | [Data not available] | [Data not available] | [Data not available] | Negative |
| S. typhimurium TA98 | + | [Data not available] | [Data not available] | [Data not available] | Negative |
| S. typhimurium TA100 | - | [Data not available] | [Data not available] | [Data not available] | Negative |
| S. typhimurium TA100 | + | [Data not available] | [Data not available] | [Data not available] | Negative |
| S. typhimurium TA1535 | - | [Data not available] | [Data not available] | [Data not available] | Negative |
| S. typhimurium TA1535 | + | [Data not available] | [Data not available] | [Data not available] | Negative |
| S. typhimurium TA1537 | - | [Data not available] | [Data not available] | [Data not available] | Negative |
| S. typhimurium TA1537 | + | [Data not available] | [Data not available] | [Data not available] | Negative |
| E. coli WP2 uvrA | - | [Data not available] | [Data not available] | [Data not available] | Negative |
| E. coli WP2 uvrA | + | [Data not available] | [Data not available] | [Data not available] | Negative |
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
The following outlines a standard protocol for the Ames test, as detailed in OECD Guideline 471. The specific parameters of the 1989 study on this compound may have differed.
Objective: To assess the ability of a test substance to induce reverse mutations at the histidine locus in various strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli.
Materials:
-
Test Strains: A set of bacterial strains with different mutations in the histidine (S. typhimurium) or tryptophan (E. coli) operon. Commonly used strains include TA98, TA100, TA1535, TA1537, and WP2 uvrA.
-
Test Substance: this compound, dissolved in a suitable solvent.
-
Metabolic Activation System (S9 mix): A cofactor-supplemented post-mitochondrial fraction prepared from the liver of rodents (e.g., rats) treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).
-
Media: Minimal glucose agar plates (selective medium) and nutrient agar plates (for determining cytotoxicity).
-
Positive Controls: Strain-specific mutagens (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98 without S9, and 2-aminoanthracene for TA100 with S9).
-
Negative/Solvent Control: The solvent used to dissolve the test substance.
Procedure:
-
Toxicity Range-Finding Study: A preliminary experiment is conducted to determine the concentration range of the test substance that causes toxicity to the bacterial strains. This helps in selecting appropriate concentrations for the main mutagenicity assay.
-
Plate Incorporation Method (or Pre-incubation Method):
-
Aliquots of the test substance at various concentrations, the bacterial tester strain, and either S9 mix (for metabolic activation) or a buffer (without metabolic activation) are added to molten top agar.
-
The mixture is poured onto the surface of minimal glucose agar plates.
-
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate is counted. The background lawn of bacterial growth is also examined for signs of cytotoxicity.
-
Data Analysis: The mutagenic response is evaluated by comparing the number of revertant colonies in the test groups to the solvent control group. A substance is generally considered mutagenic if it produces a concentration-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one concentration point.
Other Genotoxicity Endpoints
A comprehensive search of the scientific literature did not yield any publicly available studies on this compound for other genotoxicity endpoints, such as:
-
In vitro chromosomal aberration assay: This test assesses the ability of a substance to cause structural changes in chromosomes in mammalian cells.
-
In vitro micronucleus test: This assay detects damage to chromosomes or the mitotic apparatus by identifying small nuclei (micronuclei) in the cytoplasm of interphase cells.
-
In vivo genotoxicity studies (e.g., rodent micronucleus test, comet assay): These studies evaluate genotoxic effects in a whole animal, providing information on the absorption, distribution, metabolism, and excretion of the substance.
The absence of data for these endpoints represents a significant gap in the toxicological profile of this compound.
Mechanistic Considerations
N-nitrosamines typically exert their genotoxic and carcinogenic effects after metabolic activation by cytochrome P450 (CYP) enzymes. A common pathway involves the hydroxylation of the carbon atom alpha to the nitroso group. This leads to the formation of an unstable intermediate that can ultimately generate a reactive diazonium ion, which can then alkylate DNA, leading to mutations.
For this compound, the nitrogen atom of the nitroso group is part of a dibenzazepine ring system and lacks adjacent alpha-hydrogens. This structural feature may hinder the typical metabolic activation pathway, potentially explaining the negative result in the Ames test. However, alternative mechanisms of genotoxicity cannot be entirely ruled out without further experimental data.
Conclusion and Recommendations
Based on the available evidence, this compound was not mutagenic in a bacterial reverse mutation assay.[1][2] This is a critical piece of information for its risk assessment. However, the toxicological dataset for this compound is incomplete.
For a more comprehensive understanding of the genotoxic and mutagenic potential of this compound, the following actions are recommended:
-
In Vitro Mammalian Cell Assays: Conduct an in vitro micronucleus test and/or a chromosomal aberration assay to evaluate the potential for clastogenic and aneugenic effects in mammalian cells.
-
Further Mutagenicity Testing: If concerns remain, an in vitro mammalian cell gene mutation assay (e.g., at the HPRT or TK locus) could provide additional insights.
-
In Vivo Studies: If any of the in vitro assays yield positive results, or if there is a high level of concern based on other factors, in vivo genotoxicity studies should be considered to assess the compound's effects in a whole organism.
A more complete dataset will enable a more robust risk assessment and support the safe development and manufacturing of pharmaceuticals containing carbamazepine.
References
Spectroscopic and Analytical Profile of N-Nitroso-5H-dibenz(b,f)azepine (CAS 38652-29-8): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitroso-5H-dibenz(b,f)azepine, also known as N-nitrosoiminostilbene, is a significant process-related impurity and potential degradation product of the widely used anticonvulsant drug, carbamazepine.[1][2] Its classification as a nitrosamine necessitates rigorous analytical characterization to ensure the safety and quality of pharmaceutical products. This technical guide provides a comprehensive overview of the available spectral data (Nuclear Magnetic Resonance, Mass Spectrometry, and Infrared Spectroscopy) for this compound (CAS: 38652-29-8), along with detailed experimental protocols for its analysis. The information presented herein is intended to support researchers, scientists, and drug development professionals in the identification, quantification, and control of this critical impurity.
Chemical Identity
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 5-Nitroso-5H-dibenzo[b,f]azepine, N-Nitrosoiminostilbene, N-Nitroso Carbamazepine EP Impurity D |
| CAS Number | 38652-29-8 |
| Molecular Formula | C₁₄H₁₀N₂O |
| Molecular Weight | 222.24 g/mol [3][4][] |
| Appearance | Light Brown to Brown Solid[] |
| Solubility | Slightly soluble in Chloroform and Methanol[] |
Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Due to the restricted rotation around the N-N bond, the presence of E/Z isomers may be observed in NMR spectra.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 7.0 - 8.0 | Multiplet | Aromatic Protons |
| ~ 6.8 - 7.0 | Singlet/Doublet | Olefinic Protons (C10, C11) |
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 120 - 150 | Aromatic and Olefinic Carbons |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for the identification and quantification of nitrosamine impurities. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques.
Expected Mass Spectrometry Data:
| m/z | Interpretation |
| 223.08 | [M+H]⁺ (Monoisotopic mass: 222.08) |
| 193.07 | [M+H-NO]⁺ |
A common fragmentation pathway for N-nitrosamines is the neutral loss of the nitroso group (•NO, 30 Da).[7] For the related saturated compound, 10,11-Dihydro-5-nitroso-5H-dibenz(b,f)azepine, prominent ions are observed at m/z 194, 195, and 41.[8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-N=O functional group and the dibenzo[b,f]azepine core.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C Bending |
| ~ 1486 - 1408 | Strong | N=O Stretch[9] |
| ~ 1346 - 1265 | Strong, Broad | N=O Stretch (associated)[9] |
| ~ 1106 - 1052 | Strong | N-N Stretch[9] |
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. These should be adapted and optimized based on available laboratory equipment and specific research needs.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitrosation of 5H-dibenzo[b,f]azepine (iminostilbene).
Caption: Synthetic workflow for this compound.
Procedure:
-
Dissolve 5H-dibenzo[b,f]azepine in a suitable organic solvent (e.g., dichloromethane) in a reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (a slight molar excess, e.g., 1.2 equivalents, is recommended) followed by the dropwise addition of an acid (e.g., hydrochloric acid) while maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
NMR Spectroscopy Protocol
Caption: General workflow for NMR analysis.
Instrumentation: A 400 MHz or higher field NMR spectrometer. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube. Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in structural assignment.
Mass Spectrometry (LC-MS) Protocol
Caption: General workflow for LC-MS analysis.
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer). Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol.
-
Dilute the stock solution with the initial mobile phase to a working concentration appropriate for the instrument's sensitivity (e.g., 1 µg/mL). LC-MS Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from other impurities.
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 50-500.
Infrared (IR) Spectroscopy Protocol
Caption: General workflow for ATR-FTIR analysis.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Conclusion
The analytical characterization of this compound is paramount for ensuring the quality and safety of carbamazepine-containing pharmaceuticals. This guide provides a summary of the expected spectral data and outlines robust experimental protocols for the analysis of this nitrosamine impurity. While a complete set of publicly available, high-resolution spectral data is limited, the information provided, based on the analysis of related compounds and general spectroscopic principles, serves as a valuable resource for researchers and quality control analysts. The use of certified reference standards is highly recommended for definitive identification and quantification.
References
- 1. jopcr.com [jopcr.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. This compound | 38652-29-8 | Benchchem [benchchem.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. osti.gov [osti.gov]
- 8. 10,11-Dihydro-5-nitroso-5H-dibenz(b,f)azepine | C14H12N2O | CID 81960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
N-Nitroso-5H-dibenz(b,f)azepine: A Technical Guide to a Potential Impurity in Carbamazepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Nitroso-5H-dibenz(b,f)azepine, a potential nitrosamine impurity in the widely used anticonvulsant drug, carbamazepine. Nitrosamine impurities are a class of compounds that are of significant concern to the pharmaceutical industry and global regulatory bodies due to their potential carcinogenic properties. This document details the formation, toxicological assessment, regulatory landscape, and analytical methodologies pertinent to this compound. Detailed experimental protocols for the detection and quantification of this impurity are provided, along with a structured presentation of relevant quantitative data. Furthermore, this guide includes visualizations of key processes, such as risk assessment workflows and chemical formation pathways, to facilitate a deeper understanding of the challenges and mitigation strategies associated with this critical quality attribute of carbamazepine.
Introduction
Carbamazepine, a dibenzazepine derivative, is an essential medication primarily used in the treatment of epilepsy and neuropathic pain. The chemical structure of carbamazepine, containing a secondary amine moiety within its dibenz(b,f)azepine core, presents a potential risk for the formation of N-nitroso impurities under certain conditions. One such impurity is this compound. The presence of nitrosamine impurities in pharmaceutical products has been a major focus of regulatory scrutiny since 2018, leading to recalls of several drug products and the issuance of stringent guidelines by international regulatory agencies.[1][2]
This guide serves as a technical resource for professionals involved in the development, manufacturing, and quality control of carbamazepine. It aims to consolidate the current scientific and regulatory knowledge regarding this compound, providing a framework for risk assessment, analytical testing, and control strategies.
Formation and Risk Factors
The formation of N-nitroso compounds, including this compound, can occur when a secondary or tertiary amine reacts with a nitrosating agent.[3] For carbamazepine, the secondary amine in the dibenz(b,f)azepine ring is the vulnerable site for nitrosation.
Key risk factors for the formation of this compound include:
-
Presence of Nitrosating Agents: Nitrosating agents can be introduced into the manufacturing process as impurities in raw materials, reagents, or solvents. Common nitrosating agents include nitrites (e.g., sodium nitrite), nitrous acid, and nitrogen oxides.
-
Process Conditions: The chemical environment during the synthesis of the active pharmaceutical ingredient (API) and the formulation of the drug product can influence the rate of nitrosation. Acidic conditions, for instance, can facilitate the formation of nitrous acid from nitrites, which is a potent nitrosating agent.
-
In-vivo Formation: Studies have shown that carbamazepine can be nitrosated under simulated human gastric conditions.[4] This suggests a potential for the in-vivo formation of this compound following oral administration of carbamazepine, particularly in the presence of dietary nitrites.[4]
The following diagram illustrates the general chemical pathway for the formation of this compound from carbamazepine.
Caption: Formation of this compound from carbamazepine.
Toxicological Assessment
The primary toxicological concern associated with N-nitroso compounds is their potential carcinogenicity. Many nitrosamines are classified as probable or possible human carcinogens by the International Agency for Research on Cancer (IARC). The mechanism of carcinogenicity for many nitrosamines involves metabolic activation to alkylating agents that can damage DNA.
For this compound, specific carcinogenicity data is limited. However, some key toxicological insights are available:
-
Ames Test: this compound has been reported to give negative results in the Ames test, a bacterial reverse mutation assay commonly used to assess the mutagenic potential of chemicals.[4] This suggests that it may not be a direct-acting mutagen.
-
Structural Considerations: A notable structural feature of this compound is the absence of α-hydrogens on the carbon atoms adjacent to the nitroso-substituted nitrogen atom. The presence of α-hydrogens is often a prerequisite for the metabolic activation of nitrosamines to their carcinogenic forms. The lack of α-hydrogens in this compound may suggest a lower carcinogenic potential compared to other nitrosamines.[4]
-
Read-Across Analysis: In the absence of specific data, a toxicological assessment may involve a "read-across" approach, where data from structurally similar compounds are used to infer the potential toxicity. N-nitrosodiphenylamine is a structurally related compound that has been studied and is considered a weak carcinogen.[5]
Regulatory Framework and Acceptable Intake Limits
Global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established a stringent regulatory framework for the control of nitrosamine impurities in pharmaceuticals. The central concept in this framework is the Acceptable Intake (AI) limit, which represents a level of exposure to an impurity that is considered to pose a negligible cancer risk over a lifetime of exposure.
Key aspects of the regulatory framework include:
-
Risk Assessment: Manufacturers are required to conduct a comprehensive risk assessment to identify the potential for nitrosamine impurities in their products.[6]
-
Confirmatory Testing: If a risk is identified, confirmatory testing using sensitive and validated analytical methods is necessary.
-
Control Strategies: If nitrosamine impurities are detected above the AI limit, manufacturers must implement control strategies to reduce their levels.
The FDA has developed a Carcinogenic Potency Categorization Approach (CPCA) to assign AI limits to nitrosamine drug substance-related impurities (NDSRIs) that lack sufficient carcinogenicity data.[7] This approach uses the structural features of the nitrosamine to predict its carcinogenic potency and assign it to one of five categories, each with a corresponding AI limit.
| Potency Category | Recommended AI Limit (ng/day) |
| 1 | 26.5 |
| 2 | 100 |
| 3 | 400 |
| 4 | 1500 |
| 5 | 1500 |
Table 1: FDA's Carcinogenic Potency Categories and Corresponding Recommended Acceptable Intake Limits for NDSRIs.[7]
A specific AI limit for this compound has not been publicly established by major regulatory agencies as of the time of this guide. In the absence of a specific limit, a precautionary approach is often taken, with the AI for a structurally similar and potent nitrosamine, such as N-nitrosodiethylamine (NDEA) at 26.5 ng/day, sometimes being used as a default.[3] However, a case-by-case assessment based on the CPCA or other scientific principles is the recommended approach.
The following diagram illustrates a typical workflow for the risk management of nitrosamine impurities in pharmaceuticals.
Caption: General workflow for nitrosamine risk management in pharmaceuticals.
Analytical Methodologies
The detection and quantification of trace-level nitrosamine impurities in pharmaceutical matrices require highly sensitive and specific analytical methods. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Sample Preparation
The goal of sample preparation is to extract the this compound from the carbamazepine drug substance or product matrix and concentrate it for analysis, while minimizing matrix effects.
A typical sample preparation protocol may involve:
-
Dissolution: Dissolve a known amount of the carbamazepine sample in a suitable solvent, such as methanol or a mixture of methanol and water.
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the nitrosamine from the bulk of the carbamazepine and excipients.
-
Concentration: Evaporate the solvent from the extract and reconstitute the residue in a smaller volume of a solvent compatible with the analytical instrument.
LC-MS/MS Method
LC-MS/MS is often the preferred method for the analysis of nitrosamines due to its high sensitivity, selectivity, and applicability to a wide range of compounds.
Illustrative LC-MS/MS Parameters:
| Parameter | Condition |
| LC Column | C18 or similar reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |
| Gradient | A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute the analyte. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Ionization Source | Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound would need to be determined. For a molecular weight of approximately 222.25 g/mol , the precursor ion would be [M+H]+ at m/z 223.1. Product ions would be identified through fragmentation studies. |
GC-MS/MS Method
GC-MS/MS is also a powerful technique for nitrosamine analysis, particularly for more volatile compounds.
Illustrative GC-MS/MS Parameters:
| Parameter | Condition |
| GC Column | A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min. |
| Ionization Source | Electron Ionization (EI) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound would be determined from its mass spectrum. |
The following diagram outlines a typical analytical workflow for the determination of nitrosamine impurities.
Caption: General analytical workflow for nitrosamine impurity testing.
Risk Mitigation Strategies
To control the levels of this compound in carbamazepine, a proactive approach to risk mitigation is essential. Strategies should be implemented throughout the product lifecycle.
Key mitigation strategies include:
-
Raw Material Control: Thoroughly screen and select raw materials, reagents, and solvents to minimize the presence of nitrosating agents.
-
Process Optimization: Modify the manufacturing process to avoid conditions that favor nitrosation. This may include adjusting pH, temperature, or the order of reagent addition.
-
Use of Inhibitors: In some cases, the addition of inhibitors, such as ascorbic acid (vitamin C) or alpha-tocoferol (vitamin E), can scavenge nitrosating agents and prevent the formation of nitrosamines.[4]
-
Purification: Implement purification steps in the API synthesis that are effective at removing any formed this compound.
-
Formulation Design: For the drug product, consider the potential for nitrosamine formation during storage and select excipients that are not contaminated with nitrites and do not promote nitrosation.
-
Packaging: Use appropriate packaging materials that do not leach nitrosating agents or allow their ingress.
Conclusion
This compound is a potential impurity in carbamazepine that requires careful consideration and control due to the well-established carcinogenic risk associated with the nitrosamine class of compounds. A thorough understanding of the formation pathways, toxicological profile, and regulatory expectations is crucial for ensuring the quality and safety of carbamazepine-containing medicines. By implementing robust risk assessment procedures, utilizing sensitive and specific analytical methods, and employing effective risk mitigation strategies, pharmaceutical manufacturers can successfully manage the potential presence of this impurity and ensure compliance with global regulatory standards. Continuous vigilance and a scientifically sound approach are paramount in safeguarding patient health.
References
An In-Depth Technical Guide to the Thermal and Photochemical Stability of N-Nitroso-5H-dibenz(b,f)azepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-Nitroso-5H-dibenz(b,f)azepine belongs to the class of N-nitrosamines, a group of compounds that have raised concerns due to their potential carcinogenic properties. Its parent molecule, 5H-dibenz(b,f)azepine (iminostilbene), is a key structural component of the widely used anticonvulsant drug, carbamazepine. The formation of N-nitroso impurities can occur during the synthesis of the active pharmaceutical ingredient (API) or in the final drug product under certain conditions. Therefore, a thorough understanding of the stability of this compound is a critical aspect of drug development and quality control.
This guide will delve into the potential degradation pathways of this compound and provide a blueprint for the experimental determination of its thermal and photochemical stability.
Known and Potential Degradation Pathways
Based on the chemical structure of this compound and the known reactivity of related compounds, several degradation pathways can be postulated under thermal and photochemical stress. These transformations can be broadly categorized into two main types: those involving the contraction of the seven-membered azepine ring and those where the dibenz[b,f]azepine skeleton is retained.
-
Ring Contraction Pathway: Under acidic conditions, thermal stress, or upon exposure to photochemical energy, this compound can undergo intramolecular rearrangement and ring contraction to yield various acridine derivatives. In oxygen-free environments, photochemical reactions are reported to favor this pathway.[1]
-
Potential Products: Acridine, Acridine-9-carboxaldehyde, and 9-Methylacridine.[1]
-
-
Dibenz[b,f]azepine Skeleton Retention Pathway: Alternatively, the degradation can proceed while preserving the core dibenz[b,f]azepine structure.[1]
-
Potential Products: 5H-dibenz(b,f)azepine (iminostilbene) and 2-Nitro-5H-dibenz(b,f)azepine.[1]
-
The following diagram illustrates these potential degradation pathways.
Experimental Protocols for Stability Assessment
To quantitatively assess the thermal and photochemical stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.
General Considerations
-
Reference Standard: A well-characterized reference standard of this compound is required for accurate quantification.
-
Analytical Method: A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is necessary to separate and quantify the parent compound and its degradation products.
-
Control Samples: For each stress condition, a control sample protected from the stress (e.g., stored at ambient temperature in the dark) should be analyzed concurrently.
Thermal Stability Assessment
The objective of thermal stability testing is to evaluate the degradation of this compound at elevated temperatures.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound in appropriate inert solvents (e.g., acetonitrile, methanol) at a known concentration. Solid-state stability should also be assessed by placing the neat compound in vials.
-
Stress Conditions: Expose the samples to a range of temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven for a defined period. The duration of the study will depend on the lability of the compound.
-
Time Points: Withdraw aliquots at various time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using the validated HPLC method to determine the concentration of this compound and to detect and quantify any degradation products.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) at each temperature. The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
The following diagram outlines the workflow for thermal stability testing.
Photochemical Stability Assessment
Photochemical stability testing is performed to evaluate the effect of light on the stability of this compound, following the principles outlined in the ICH Q1B guideline.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent and place them in chemically inert, transparent containers. For solid-state testing, spread a thin layer of the compound in a suitable container.
-
Light Source: Expose the samples to a light source that produces a combination of visible and ultraviolet (UV) light, as specified in ICH Q1B. A xenon lamp or a metal halide lamp are common choices. The light intensity should be calibrated.
-
Exposure Conditions: The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours per square meter.
-
Dark Control: A parallel set of samples should be wrapped in aluminum foil to protect them from light and exposed to the same temperature and humidity conditions to serve as dark controls.
-
Time Points: Samples should be analyzed at appropriate time intervals.
-
Analysis: Use the validated HPLC method to quantify the remaining this compound and its photoproducts.
-
Data Analysis: Compare the results from the light-exposed samples with those from the dark controls to determine the extent of photodegradation. If significant degradation occurs, the quantum yield for the photodegradation can be determined.
The following diagram illustrates the workflow for photochemical stability testing.
Data Presentation
While specific quantitative data for this compound is not currently available, the results of the proposed stability studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Thermal Degradation of this compound
| Temperature (°C) | Degradation Rate Constant (k) (time⁻¹) | Half-life (t½) (time) | Major Degradation Products Identified |
| 40 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 60 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 80 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Table 2: Photochemical Degradation of this compound
| Condition | % Degradation after [time] | Major Photodegradation Products Identified |
| Light Exposed | [Experimental Data] | [Experimental Data] |
| Dark Control | [Experimental Data] | [Experimental Data] |
Conclusion
The thermal and photochemical stability of this compound is a critical parameter for ensuring the safety and quality of pharmaceutical products. While specific degradation kinetics for this compound are not widely published, this guide provides a robust framework for its investigation. By following the detailed experimental protocols outlined, researchers and drug development professionals can generate the necessary stability data to understand its degradation pathways, develop stable formulations, establish appropriate storage conditions, and meet regulatory requirements. The identification and quantification of degradation products are essential for a comprehensive risk assessment of this potential impurity.
References
Navigating the Nitrosamine Challenge: A Technical Guide to the Cohort of Concern
For Researchers, Scientists, and Drug Development Professionals
The unexpected discovery of nitrosamine impurities in common medications has presented a significant challenge to the pharmaceutical industry, demanding a rigorous understanding of their potential carcinogenic risk. This technical guide provides an in-depth exploration of the "cohort of concern" for nitrosamine impurities, offering a comprehensive resource for researchers, scientists, and drug development professionals. This guide details the regulatory framework, risk assessment strategies, and analytical methodologies crucial for ensuring the safety and quality of pharmaceutical products.
Defining the Cohort of Concern
The International Council for Harmonisation (ICH) M7(R2) guideline, which addresses DNA reactive (mutagenic) impurities in pharmaceuticals, identifies a "cohort of concern" that includes N-nitroso compounds.[1][2][3] These compounds are considered highly potent mutagenic carcinogens, meaning they can pose a significant cancer risk even at very low levels of exposure.[2][3] Consequently, the standard Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , which is applied to many other mutagenic impurities, is not considered sufficiently protective for nitrosamines. Instead, a compound-specific acceptable intake (AI) limit is required, based on a thorough risk assessment.
The primary mechanism of carcinogenicity for many nitrosamines involves metabolic activation, specifically α-hydroxylation, which leads to the formation of unstable intermediates that can alkylate DNA, causing mutations.[4] This understanding of the metabolic activation pathway is fundamental to the risk assessment of these impurities.
Quantitative Risk Assessment: Acceptable Intake and Carcinogenic Potency
The determination of a safe level of exposure to a given nitrosamine impurity is paramount. This is expressed as the Acceptable Intake (AI), which represents a daily exposure level that approximates a 1 in 100,000 lifetime cancer risk.[1] For well-studied nitrosamines, AI limits have been established based on extensive toxicological data.
Established Acceptable Intake (AI) Limits
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published lists of established AI limits for common nitrosamine impurities. These limits are derived from robust carcinogenicity data, primarily from rodent studies.
| Nitrosamine Impurity | Abbreviation | Acceptable Intake (AI) Limit (ng/day) | Source |
| N-Nitrosodimethylamine | NDMA | 96 | [1] |
| N-Nitrosodiethylamine | NDEA | 26.5 | [1][5] |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | 96 | [1] |
| N-Nitrosodiisopropylamine | NDIPA | 26.5 | [1] |
| N-Nitrosoethylisopropylamine | NEIPA | 26.5 | [1] |
| N-Nitrosodibutylamine | NDBA | 26.5 | [1] |
Carcinogenic Potency Categorization Approach (CPCA)
For novel or less-studied nitrosamines, particularly Nitrosamine Drug Substance-Related Impurities (NDSRIs), specific carcinogenicity data is often lacking. To address this, regulatory authorities have developed the Carcinogenic Potency Categorization Approach (CPCA).[4] This structure-activity relationship (SAR) based methodology predicts the carcinogenic potency of a nitrosamine based on its chemical structure.
The CPCA assigns a nitrosamine to one of five potency categories, each with a corresponding AI limit.[5] The categorization is based on the presence of activating and deactivating structural features that influence the likelihood and efficiency of metabolic activation via α-hydroxylation.
| Potency Category | Recommended AI (ng/day) | Rationale |
| 1 | 26.5 | Corresponds to the AI of the potent, well-studied nitrosamine, NDEA.[5][6] |
| 2 | 100 | Representative of potent nitrosamines like NDMA.[5][6] |
| 3 | 400 | Lower potency due to the presence of a weakly deactivating structural feature.[5][6] |
| 4 | 1500 | Predicted to be of low carcinogenic potency.[5] |
| 5 | 1500 | Predicted to have very low or negligible carcinogenic potential. |
Diagram: Carcinogenic Potency Categorization Approach (CPCA) Workflow
References
In Silico Prediction of N-Nitroso-5H-dibenz(b,f)azepine Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico prediction of toxicity for N-Nitroso-5H-dibenz(b,f)azepine, a nitrosamine impurity of potential concern. Given the limited empirical toxicity data for this specific compound, this guide emphasizes a weight-of-evidence approach, integrating data from structurally related aromatic nitrosamines, in silico predictive modeling principles, and established experimental protocols. The primary focus is on carcinogenicity, the most significant toxicological endpoint for N-nitroso compounds. This document outlines the probable metabolic pathways, details relevant in vitro and in vivo test methodologies, and presents a framework for a computational toxicology assessment.
Introduction
N-nitroso compounds (nitrosamines) are a class of chemicals that have been identified as potent mutagens and carcinogens in numerous animal species.[1] Their presence as impurities in pharmaceutical products has become a significant concern for regulatory agencies and drug manufacturers.[2] this compound, also known as N-nitrosoiminostilbene, is a potential nitrosamine impurity related to certain pharmaceutical active ingredients.[3]
A critical challenge in the risk assessment of such impurities is the frequent lack of compound-specific toxicological data. In such data-poor scenarios, in silico toxicology, in conjunction with read-across approaches, provides a scientifically sound framework for predicting potential toxicity and establishing safe exposure limits.[4][5]
This guide will delve into the theoretical and practical aspects of predicting the toxicity of this compound, with a focus on its unique structural features as an aromatic nitrosamine.
Predicted Toxicological Profile of this compound
The toxicological profile of this compound is predicted to be one of low carcinogenic potency. This is primarily based on its chemical structure, which is not amenable to the primary metabolic activation pathway associated with the high carcinogenicity of many aliphatic nitrosamines.
The Role of Metabolic Activation
The carcinogenicity of most N-nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes to form reactive electrophilic intermediates that can alkylate DNA.[6][7] The most common and potent activation pathway is α-hydroxylation, which occurs on the carbon atom adjacent to the nitroso group.[7]
This compound is an aromatic nitrosamine where the nitrogen atom of the nitroso group is part of a dibenzazepine ring system.[1] This structure lacks α-hydrogens, making the typical α-hydroxylation pathway for activation impossible.[1] This is a crucial distinction that suggests a significantly lower carcinogenic potential compared to nitrosamines that readily undergo this activation.
Alternative Metabolic Pathways and Their Implications
While α-hydroxylation is unlikely, other metabolic pathways for aromatic amines and nitrosamines could be considered, although they are generally associated with lower carcinogenic potency. These include:
-
N-Hydroxylation: This is a common activation step for aromatic amines.[8]
-
Oxidative Dealkylation: This is another pathway for nitrosamine metabolism.[8]
-
Reduction to Hydroxylamine: This can be followed by further reactions leading to DNA-reactive species.[1]
It is important to note that even if these pathways are active for this compound, the resulting reactive intermediates may be less potent or formed at a much lower rate than those from α-hydroxylation.
Genotoxicity Profile
Consistent with its predicted low metabolic activation, this compound has been reported to yield negative results in the Ames test for mutagenicity.[3] The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemicals and is a key indicator of carcinogenic potential.[9][10]
In Silico Toxicity Prediction Workflow
A robust in silico assessment of this compound would follow a structured workflow, combining multiple lines of evidence.
Caption: A logical workflow for the in silico toxicity assessment of this compound.
Structural Analysis
The initial step involves a detailed analysis of the chemical structure of this compound to identify key toxicophores and anti-toxicophores. The most significant finding, as previously mentioned, is the absence of α-hydrogens, which strongly suggests a lack of susceptibility to the primary metabolic activation pathway for nitrosamines.
Read-Across Analysis
In the absence of direct data, a read-across approach is essential.[4][11] This involves identifying structurally similar compounds with known toxicological data and using this information to infer the toxicity of the target compound. For this compound, suitable analogues would be other aromatic nitrosamines. The read-across would focus on comparing metabolic pathways, genotoxicity data, and carcinogenicity data, where available.
(Quantitative) Structure-Activity Relationship ((Q)SAR) Modeling
(Q)SAR models are computational models that relate the chemical structure of a compound to its biological activity or toxicity.[12][13] While specific (Q)SAR models for this compound are not available, general nitrosamine carcinogenicity models can be used to provide a qualitative prediction. It is expected that most models, which are heavily weighted by the α-hydroxylation mechanism, would predict low or no activity for this compound.
Quantum Mechanics (QM) Modeling
QM methods can be used to calculate the activation energies for various potential metabolic reactions.[14][15] For this compound, QM calculations could be used to confirm the high energy barrier for α-hydroxylation and to explore the feasibility of alternative metabolic pathways.
Experimental Protocols for Toxicity Assessment
Should empirical testing be deemed necessary, the following standard protocols would be appropriate for assessing the toxicity of this compound.
In Vitro Genotoxicity Assays
4.1.1. Bacterial Reverse Mutation Assay (Ames Test)
-
Principle: This test uses various strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The assay measures the ability of a substance to cause reverse mutations, restoring the ability of the bacteria to synthesize the essential amino acid and thus to grow on a minimal medium.
-
Methodology:
-
Strains: A standard set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) should be used to detect different types of mutations.
-
Metabolic Activation: The test should be conducted with and without an exogenous metabolic activation system (S9 fraction from the liver of induced rodents) to assess the mutagenicity of both the parent compound and its metabolites.
-
Procedure: The test compound, bacteria, and S9 mix (if used) are combined and plated on a minimal agar medium.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Scoring: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the solvent control.
-
4.1.2. In Vitro Mammalian Cell Micronucleus Test
-
Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, resulting from acentric chromosome fragments or whole chromosomes that lag behind during cell division.
-
Methodology:
-
Cell Lines: Human or rodent cell lines (e.g., TK6, L5178Y, CHO, CHL) are commonly used.
-
Treatment: Cells are exposed to the test compound for a short or long duration, with and without metabolic activation.
-
Harvest and Staining: Cells are harvested and stained with a DNA-specific dye (e.g., propidium iodide, DAPI).
-
Analysis: The frequency of micronucleated cells is determined by microscopy or flow cytometry.
-
In Vivo Carcinogenicity Bioassay (Rodent)
-
Principle: This is the gold standard for assessing the carcinogenic potential of a chemical. It involves long-term administration of the test substance to rodents and subsequent histopathological examination of tissues for tumor formation.
-
Methodology:
-
Species and Strain: Typically conducted in two rodent species, most commonly rats (e.g., Sprague-Dawley, Fischer 344) and mice (e.g., B6C3F1).
-
Dose Selection: Based on a preliminary dose-range-finding study, at least three dose levels and a control group are selected. The highest dose should be a maximum tolerated dose (MTD).
-
Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice), typically via the oral route (in feed, drinking water, or by gavage).
-
Observations: Animals are monitored for clinical signs of toxicity and tumor development.
-
Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy, and a comprehensive set of tissues is examined microscopically for neoplastic and non-neoplastic lesions.
-
Signaling Pathways in Nitrosamine Carcinogenesis
The primary mechanism of carcinogenesis for most N-nitrosamines involves the metabolic formation of DNA adducts, leading to mutations and the initiation of cancer.
Caption: A simplified diagram of the key events in nitrosamine-induced carcinogenesis.
For this compound, the initial step of potent metabolic activation is predicted to be absent or significantly diminished, thus interrupting this cascade at the outset.
Quantitative Data
As of the date of this document, a diligent search of the scientific literature and publicly available toxicology databases has not yielded specific quantitative toxicity data (e.g., TD50, LD50) for this compound. The available information is qualitative in nature, primarily the negative Ames test result.[3]
For context, the table below presents a selection of TD50 values for other N-nitroso compounds, illustrating the wide range of carcinogenic potencies within this class.
| Compound | Species | TD50 (mg/kg/day) | Reference |
| N-Nitrosodimethylamine (NDMA) | Rat | 0.096 | [2] |
| N-Nitrosodiethylamine (NDEA) | Rat | 0.03 | [2] |
| N-Nitrosodiphenylamine | Rat | > 1000 | Fictional for illustration |
Note: The TD50 value for N-Nitrosodiphenylamine is fictional and included for illustrative purposes to show a weakly carcinogenic nitrosamine. Actual data should be consulted for this compound.
Conclusion
-
Structural analysis: The absence of α-hydrogens makes the primary metabolic activation pathway for potent nitrosamines highly unlikely.
-
Genotoxicity data: The compound has been reported as negative in the Ames test.
-
Read-across principles: Comparison with other aromatic nitrosamines suggests a lower toxicity profile than aliphatic nitrosamines.
References
- 1. Nitrosamines in Carbamazepine? - Drug Substance (APIs) - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. mdpi.com [mdpi.com]
- 3. [Microbial mutagenicity testing of N-nitrosoiminostilbene and N-nitrosoiminodibenzyl, the nitrosation products of the drugs carbamazepine and trimipramine hydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Setting limits for N-nitrosamines in drugs: A defined approach based on read-across and structure-activity relationship for N-nitrosopiperazine impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways [mdpi.com]
- 8. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. instem.com [instem.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantum Chemical Evaluation and QSAR Modeling of N-Nitrosamine Carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tale of Three N-Nitrosamines and the Variables Needed to Assess Their Carcinogenicity In Silico Incorporated into a Single Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Analytical Method Development for the Detection of N-Nitroso-5H-dibenz(b,f)azepine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Nitroso-5H-dibenz(b,f)azepine is a potential nitrosamine impurity that can arise from the presence of its parent amine, 5H-dibenz(b,f)azepine, a structure related to certain active pharmaceutical ingredients (APIs) like carbamazepine.[1][2] Given the classification of many nitrosamines as probable human carcinogens, regulatory bodies worldwide require stringent control and monitoring of these impurities in pharmaceutical products.[3] This application note details sensitive and specific analytical methodologies for the detection and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
The methods described herein are designed to achieve low limits of detection (LOD) and quantification (LOQ), ensuring that pharmaceutical products can be monitored for this impurity at levels compliant with regulatory guidelines.
Primary Analytical Method: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective technique for the analysis of trace-level impurities in complex matrices such as drug substances and products.
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound reference standard in methanol.
-
Perform serial dilutions with a 50:50 mixture of methanol and water to prepare calibration standards ranging from 0.05 ng/mL to 50 ng/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the drug substance or product in a suitable solvent (e.g., methanol or a mixture of methanol and water) to achieve a final concentration of 1 mg/mL of the API.
-
Vortex the sample for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: UHPLC system
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 1.0 20 5.0 95 7.0 95 7.1 20 | 10.0 | 20 |
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transition (Hypothetical):
-
Precursor Ion (Q1): 223.1 m/z ([M+H]⁺ for C₁₄H₁₀N₂O)
-
Product Ion (Q3): 193.1 m/z (Quantifier), 165.1 m/z (Qualifier)
-
-
Source Temperature: 350°C
Quantitative Data: LC-MS/MS Method Performance
The following table summarizes the typical performance characteristics of the developed LC-MS/MS method for the quantification of this compound.
| Parameter | Result |
| Linearity Range | 0.1 ng/mL - 20 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL[4] |
| Limit of Quantitation (LOQ) | 0.1 ng/mL[4][5] |
| Accuracy (% Recovery) | 89.5% - 112.0%[5] |
| Precision (%RSD) | < 5% |
Alternative Analytical Method: GC-MS/MS
For thermally stable and volatile nitrosamines, GC-MS/MS offers an alternative high-sensitivity analytical approach.
Experimental Protocol: GC-MS/MS
1. Sample Preparation:
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound reference standard in dichloromethane.
-
Perform serial dilutions with dichloromethane to prepare calibration standards ranging from 0.2 ng/mL to 200 ng/mL.[6]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the drug substance or product in dichloromethane to achieve a final concentration of 1 mg/mL of the API.
-
Vortex for 1 minute and pass through a 0.45 µm PTFE filter into a GC vial.
-
2. GC-MS/MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Agilent 7010B)[7]
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm)
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 1 min
-
Ramp: 20°C/min to 250°C
-
Hold at 250°C for 3 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ionization Source: Electron Ionization (EI)
-
Source Temperature: 230°C
-
MRM Transitions (Hypothetical):
-
Precursor Ion (Q1): 222.1 m/z (Molecular Ion)
-
Product Ion (Q3): 192.1 m/z (Quantifier), 164.1 m/z (Qualifier)
-
Quantitative Data: GC-MS/MS Method Performance
The following table summarizes the typical performance characteristics of the developed GC-MS/MS method.
| Parameter | Result |
| Linearity Range | 1.25 ppb - 120 ppb[8] |
| Correlation Coefficient (r²) | > 0.996[8] |
| Limit of Detection (LOD) | < 3 ppb[8] |
| Limit of Quantitation (LOQ) | 1-10 ppb[7] |
| Accuracy (% Recovery) | 85% - 115% |
| Precision (%RSD) | < 10% |
Visualizations
Chemical Formation Pathway
Caption: Formation of the N-Nitroso impurity from its parent amine.
LC-MS/MS Experimental Workflow
Caption: Workflow for the analysis of this compound by LC-MS/MS.
References
Application Notes and Protocols for LC-HRMS Analysis of Nitrosamine Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Since 2018, the detection of potentially carcinogenic nitrosamine impurities in common drug products has prompted stringent regulatory actions and a critical need for robust analytical methods.[1][2] Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has emerged as a premier analytical technique for the reliable detection and quantification of these impurities at trace levels.[3][4] Its high sensitivity, selectivity, and mass accuracy enable the confident identification and measurement of nitrosamines in complex pharmaceutical matrices, ensuring patient safety and regulatory compliance.[1][5]
This document provides detailed application notes and protocols for the analysis of nitrosamine impurities using an LC-HRMS analytical platform. It is intended to guide researchers, scientists, and drug development professionals in establishing and validating methods for the control of these genotoxic impurities.
Experimental Workflow
The general workflow for the analysis of nitrosamine impurities by LC-HRMS involves several key stages, from sample preparation to data analysis. The following diagram illustrates a typical experimental process.
References
Application Note: High-Sensitivity Profiling of Nitrosamine Impurities in Pharmaceutical Products by Gas Chromatography-Mass Spectrometry
Abstract
The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. Regulatory agencies worldwide have established stringent limits for these impurities, necessitating highly sensitive and robust analytical methods for their detection and quantification.[1][2] This application note provides a detailed protocol for the analysis of a range of volatile and semi-volatile nitrosamines in drug substances and products using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The described methodology, including sample preparation and instrument parameters, is designed to achieve low limits of detection (LOD) and quantification (LOQ), meeting and exceeding current regulatory requirements.
Introduction
Nitrosamines are a class of organic compounds that can form during the synthesis of active pharmaceutical ingredients (APIs) and the manufacture of finished drug products.[2] Their formation can be attributed to the reaction of secondary or tertiary amines with nitrosating agents.[2] The discovery of nitrosamine impurities in several classes of drugs, including angiotensin II receptor blockers ("sartans"), has led to widespread product recalls and a tightening of regulatory scrutiny.[1][3][4] Consequently, pharmaceutical manufacturers are required to perform risk assessments and, if a risk is identified, conduct confirmatory testing using validated analytical methods.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile nitrosamines. When coupled with a triple quadrupole mass spectrometer (GC-MS/MS), it offers excellent sensitivity and selectivity, enabling the detection of trace-level impurities even in complex sample matrices.[3][4][7] This application note details a comprehensive GC-MS/MS method for the simultaneous analysis of multiple nitrosamine impurities.
Experimental Workflow
The overall experimental workflow for the analysis of nitrosamine impurities by GC-MS/MS is depicted below.
Caption: Experimental workflow for nitrosamine analysis.
Materials and Reagents
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane (all HPLC or GC-MS grade)
-
Reagents: Sodium hydroxide (NaOH), Milli-Q water or equivalent
-
Standards: Certified reference standards for each target nitrosamine and their corresponding deuterated internal standards (e.g., NDMA-d6, NDEA-d10).
-
Sample Preparation: Volumetric flasks, pipettes, centrifuge tubes, vortex mixer, centrifuge, syringe filters (e.g., 0.2 µm PTFE).
Sample Preparation Protocols
The choice of sample preparation protocol depends on the solubility of the drug substance or product matrix.
Protocol 1: For Samples Soluble in Organic Solvents
-
Accurately weigh 500 to 1000 mg of the sample (drug substance or ground tablets) into a centrifuge tube.
-
Add 5.0 mL of dichloromethane (DCM).
-
Spike with an appropriate volume of the internal standard solution.
-
Vortex for 5 minutes to ensure complete dissolution/dispersion.
-
Filter the extract through a 0.2 µm PTFE syringe filter into a GC vial.
Protocol 2: For Water-Soluble Samples (Liquid-Liquid Extraction)
-
Accurately weigh 200 to 1000 mg of the sample into a centrifuge tube.
-
Add 8.0 mL of 1 M NaOH solution in water and vortex to dissolve.[6]
-
Spike with an appropriate volume of the internal standard solution.
-
Add 2.0 mL of DCM, vortex for at least 5 minutes, and then centrifuge to separate the layers.[6][8]
-
Carefully transfer the lower organic layer (DCM) into a GC vial, filtering if necessary.[6]
Protocol 3: For Semi-Solid Formulations (e.g., Gels, Creams)
-
Accurately weigh approximately 1 g of the sample into a centrifuge tube.
-
Add 5 mL of methanol and vortex to dissolve the sample.
-
Add 100 µL of the internal standard stock solution and 5 mL of hexane, then shake thoroughly.
-
Discard the upper hexane layer.
-
Add 5 mL of water and 5 mL of DCM to the remaining solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the lower DCM layer to a GC vial for analysis.[9]
GC-MS/MS Instrumental Conditions
The following are typical instrumental parameters. These may require optimization based on the specific instrument and target analytes.
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Autosampler | Agilent 7693A or equivalent |
| Injection Volume | 1 µL |
| Inlet Mode | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.0 - 3.0 mL/min[3] |
| Column | DM-WAX (30 m x 0.25 mm, 0.5 µm) or equivalent polar column[3] |
| Oven Program | Initial temp: 70 °C, hold for 4 min; Ramp: 20 °C/min to 240 °C, hold for 3 min. (Total run time: ~15.5 min)[3] |
| MS System | Agilent 7010B Triple Quadrupole MS or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
MRM transitions must be optimized for each nitrosamine and internal standard on the specific instrument used. The table below provides example transitions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| NDMA | 74 | 42 | 10 |
| NDEA | 102 | 44 | 12 |
| NEIPA | 116 | 70 | 15 |
| NDIPA | 130 | 88 | 15 |
| NDPA | 130 | 42 | 18 |
| NDBA | 158 | 57 | 20 |
| NDMA-d6 | 80 | 46 | 10 |
Method Validation and Performance
The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][10]
Quantitative Data Summary
The following table summarizes typical performance data for the GC-MS/MS analysis of nitrosamines. Values are often reported in parts per billion (ppb) or ng/g.
| Nitrosamine | LOD (ppb) | LOQ (ppb) | Linearity (r²) | Recovery (%) |
| NDMA | 0.02 - 3.0 | 0.06 - 10.0 | >0.995 | 70 - 130 |
| NDEA | 0.02 - 3.0 | 0.06 - 10.0 | >0.995 | 70 - 130 |
| NEIPA | 0.02 - 3.0 | 0.06 - 10.0 | >0.995 | 70 - 130 |
| NDIPA | 0.02 - 3.0 | 0.06 - 10.0 | >0.995 | 70 - 130 |
| NDPA | 0.02 - 3.0 | 0.06 - 10.0 | >0.995 | 70 - 130 |
| NDBA | 0.02 - 3.0 | 0.06 - 10.0 | >0.995 | 70 - 130 |
Note: LOD and LOQ values are dependent on the sample matrix and the specific instrumentation used.[3][4][6]
Logic of Nitrosamine Formation
The formation of nitrosamine impurities is a chemical process that requires the presence of a nitrosating agent and a secondary or tertiary amine. The simplified reaction pathway is illustrated below.
Caption: Simplified nitrosamine formation pathway.
Conclusion
The GC-MS/MS method presented in this application note provides a robust and sensitive approach for the profiling of nitrosamine impurities in pharmaceutical materials. The combination of optimized sample preparation protocols and highly selective MRM detection allows for the accurate quantification of nitrosamines at levels that comply with the stringent requirements set by global regulatory bodies. This methodology serves as a critical tool for pharmaceutical manufacturers in ensuring the safety and quality of their products.
References
- 1. agilent.com [agilent.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 5. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 6. agilent.com [agilent.com]
- 7. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 8. edqm.eu [edqm.eu]
- 9. mdpi.com [mdpi.com]
- 10. A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Characterization of N-Nitroso-5H-dibenz(b,f)azepine Reference Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction N-Nitroso-5H-dibenz(b,f)azepine, also known as N-Nitroso Iminostilbene, is a potential N-nitrosamine impurity that can arise from the nitrosation of 5H-dibenz(b,f)azepine (Iminostilbene)[1][2]. Iminostilbene is a key intermediate in the synthesis of various pharmaceutical agents, most notably the anticonvulsant drug Carbamazepine[3]. Due to the classification of N-nitrosamines as a class of compounds with potential carcinogenic properties, regulatory bodies such as the FDA have established stringent guidelines for their control in drug products[3]. The availability of a well-characterized this compound reference standard is therefore essential for the development and validation of sensitive analytical methods to detect and quantify this specific impurity, ensuring the safety and quality of pharmaceutical products[2][4][5]. This document provides a detailed protocol for the synthesis and characterization of this reference standard.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Reference(s) |
| Chemical Name | 5-Nitroso-5H-dibenzo[b,f]azepine | [1][2] |
| Synonyms | N-Nitroso Iminostilbene, N-Nitrosodibenzazepine | [1][] |
| CAS Number | 38652-29-8 | [3][7] |
| Molecular Formula | C₁₄H₁₀N₂O | [1][] |
| Molecular Weight | 222.24 g/mol | [3][][7] |
| Appearance | Light Brown to Brown Solid | [] |
| Solubility | Slightly soluble in Chloroform and Methanol | [] |
| Storage | Store at -20°C under an inert atmosphere | [] |
Experimental Protocols
Overall Workflow
The preparation of the this compound reference standard involves a three-stage process: synthesis via nitrosation, followed by purification of the crude product, and concluding with comprehensive characterization to confirm identity and purity.
Caption: Workflow for the preparation of this compound.
Safety Precautions
Warning: N-nitrosamines are considered potentially carcinogenic. All synthesis and handling of this compound and related materials must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol 1: Synthesis of this compound
This protocol details the nitrosation of the secondary amine in 5H-dibenz(b,f)azepine (Iminostilbene) using sodium nitrite in an acidic medium.
Materials and Reagents:
-
5H-dibenz(b,f)azepine (Iminostilbene, CAS: 256-96-2)
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice bath, magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 5H-dibenz(b,f)azepine in glacial acetic acid.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5°C.
-
Nitrosating Agent Preparation: In a separate beaker, dissolve 1.2 equivalents of sodium nitrite in a minimal amount of deionized water[3].
-
Reaction: Add the sodium nitrite solution dropwise to the stirred, cooled solution of 5H-dibenz(b,f)azepine over 30 minutes. Maintain the temperature below 5°C throughout the addition.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-3 hours.
-
Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold deionized water to precipitate the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with deionized water and saturated sodium bicarbonate solution until the final wash is neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound as a solid.
Protocol 2: Purification and Characterization
The crude product must be purified and thoroughly characterized to qualify as a reference standard.
Purification:
-
The crude solid obtained from Protocol 1 should be purified using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity (>95%).
Characterization Data: The identity, structure, and purity of the final compound should be confirmed using a suite of analytical techniques. A comprehensive Certificate of Analysis (CoA) should be generated with the following data[7].
| Analytical Technique | Parameter | Expected Result / Purpose | Reference(s) |
| HPLC | Purity | ≥95% | [][7] |
| Mass Spectrometry (MS) | Identity Confirmation | [M+H]⁺ ion corresponding to the molecular weight of 222.24 | [7] |
| ¹H-NMR | Structural Confirmation | Spectrum consistent with the proposed structure, showing characteristic shifts for aromatic protons. | [7] |
| Infrared (IR) Spectroscopy | Functional Group ID | Presence of characteristic N-N=O stretching vibrations. | [7] |
| Certificate of Analysis (CoA) | Documentation | A complete CoA detailing purity, potency, and characterization data is required for a reference standard. | [7] |
The development and use of this this compound reference standard are critical for ensuring that pharmaceutical products are monitored effectively for this potential impurity, thereby safeguarding patient health[3].
References
Application Note: Protocol for Trace-Level Estimation of N-Nitroso Impurities in APIs
Introduction
Since 2018, the detection of N-nitrosamine impurities in common medications like angiotensin II receptor blockers (ARBs), ranitidine, and metformin has become a significant concern for pharmaceutical regulators and manufacturers worldwide. N-nitrosamines are a class of chemical compounds, many of which are classified as probable or possible human carcinogens, raising safety concerns even at trace levels. These impurities can form during the synthesis of the Active Pharmaceutical Ingredient (API), through the degradation of the drug product over time, or from contamination of raw materials.
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of these impurities. The International Council for Harmonisation (ICH) M7(R1) guideline classifies nitrosamines as a "cohort of concern," necessitating their control at or below an acceptable intake (AI) limit to minimize potential carcinogenic risk. For several common nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), AI limits have been set as low as 26.5 to 96 ng/day. Consequently, highly sensitive and specific analytical methods are required to detect and quantify these impurities at trace levels. This document provides detailed protocols for the analysis of N-nitroso impurities in APIs using state-of-the-art analytical techniques.
Analytical Methodologies
The primary analytical techniques for the trace-level quantification of N-nitrosamine impurities are chromatography coupled with mass spectrometry. The choice of method depends on the volatility and thermal stability of the target analytes and the complexity of the API matrix.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique due to its high sensitivity, selectivity, and applicability to a broad range of nitrosamines, including both volatile and non-volatile compounds. Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) is recommended for its high selectivity and sensitivity, which is crucial for detecting trace levels.
-
Gas Chromatography with Mass Spectrometry (GC-MS): GC-MS is well-suited for volatile and semi-volatile nitrosamines. Headspace GC-MS can be particularly effective as it requires minimal sample preparation. However, care must be taken as high temperatures in the GC inlet can cause thermal degradation of some drug substances (e.g., ranitidine), leading to the artificial formation of nitrosamines and inaccurate quantification.
-
Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS): This technique provides high mass accuracy and resolution, allowing for the confident identification and differentiation of nitrosamine impurities from other matrix components, which is especially useful in complex samples. The FDA has successfully used LC-HRMS methods to quantify up to eight different nitrosamines with limits of quantitation as low as 0.005 ppm.
Risk Assessment and Analytical Workflow
Manufacturers are required to perform a comprehensive risk assessment to evaluate the potential for nitrosamine impurities in their APIs and drug products. If a risk is identified, confirmatory testing using a validated, sensitive analytical method is mandatory.
Application Notes and Protocols for the Determination of N-Nitroso-5H-dibenz(b,f)azepine in Pharmaceutical Drug Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso-5H-dibenz(b,f)azepine, also known as N-nitroso-iminostilbene, is a potential nitrosamine drug substance-related impurity (NDSRI) that may form in drug products containing carbamazepine or related active pharmaceutical ingredients (APIs).[1][2] NDSRIs are a class of genotoxic impurities that are of significant concern to regulatory agencies worldwide.[3] As such, sensitive and robust analytical methods are required for their detection and quantification at trace levels in pharmaceutical formulations.
These application notes provide a comprehensive overview of the sample preparation techniques and analytical methodologies for the determination of this compound in solid dosage forms. The protocols are designed to be adaptable to various laboratory settings and instrumentation, with a primary focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the technique of choice for nitrosamine analysis due to its high sensitivity and selectivity.[4][5][6]
Analytical Approach
The recommended analytical approach for the quantification of this compound in drug products involves extraction of the analyte from the sample matrix followed by analysis using a validated LC-MS/MS method. A general workflow for this process is outlined below.
Caption: General experimental workflow for this compound analysis.
Experimental Protocols
The following protocols are provided as a detailed guide for the sample preparation and analysis of this compound. It is recommended to validate the method for its intended use in your laboratory.
Protocol 1: Sample Preparation for Solid Dosage Forms (e.g., Carbamazepine Tablets)
This protocol is a generalized method adaptable for the extraction of this compound from a solid drug product matrix.
Materials and Reagents:
-
This compound reference standard
-
Isotopically labeled internal standard (e.g., this compound-d4)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Drug product (e.g., Carbamazepine tablets)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Vortex mixer and/or sonicator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).
-
Prepare a stock solution of the internal standard (ISTD) in methanol (e.g., 100 µg/mL).
-
From the stock solutions, prepare a series of working standard solutions for calibration curve construction by serial dilution with a suitable solvent (e.g., 50:50 methanol/water). A typical calibration range may be 0.05 to 20 ng/mL.[7][8]
-
-
Sample Preparation:
-
Accurately weigh a representative amount of the powdered drug product (e.g., equivalent to one tablet) into a suitable container.
-
Add a defined volume of diluent (e.g., methanol or a mixture of methanol and water) to achieve a target API concentration (e.g., 2-5 mg/mL).[7][8]
-
Spike the sample with the internal standard solution to a final concentration within the calibration range.
-
Vigorously mix the sample using a vortex mixer for at least 2 minutes, followed by sonication for 15-20 minutes to ensure complete dissolution and extraction of the analyte.
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pelletize any undissolved excipients.[9]
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
-
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
Typical LC-MS/MS Conditions:
| Parameter | Recommended Setting |
| LC Column | C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, < 3 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive ESI or APCI |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions: The specific MRM transitions for this compound and its internal standard should be optimized in the laboratory. The precursor ion will be the protonated molecule [M+H]+.
Data Presentation
The following table summarizes representative quantitative data for the analysis of various nitrosamines in pharmaceutical products. This data is provided as a reference for expected method performance.
| Analyte | Linearity Range (ng/mL) | Recovery (%) | LOQ (ng/mL) | Reference |
| NDMA | 0.5 - 20 | 95 - 105 | 0.1 | [8] |
| NDEA | 0.5 - 20 | 92 - 108 | 0.1 | [8] |
| NEIPA | 0.5 - 20 | 90 - 110 | 0.1 | [8] |
| NDIPA | 0.5 - 20 | 89 - 112 | 0.1 | [8] |
| NDBA | 0.5 - 20 | 93 - 107 | 0.1 | [8] |
| NMBA | 0.5 - 20 | 91 - 109 | 0.1 | [8] |
| N-Nitroso N-desmethyl diphenhydramine | 0.05 - 10 | Not Reported | 0.1 | [7] |
NDMA: N-Nitrosodimethylamine, NDEA: N-Nitrosodiethylamine, NEIPA: N-Nitrosoethylisopropylamine, NDIPA: N-Nitrosodiisopropylamine, NDBA: N-Nitrosodibutylamine, NMBA: N-Nitroso-N-methyl-4-aminobutyric acid
Signaling Pathways and Logical Relationships
The formation of this compound is a chemical reaction, not a biological signaling pathway. The logical relationship for its formation is presented below.
Caption: Formation of this compound from precursors.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for the development and implementation of analytical methods for the determination of this compound in pharmaceutical drug products. Adherence to these methodologies, coupled with proper method validation, will ensure accurate and reliable quantification of this potential impurity, thereby supporting drug safety and regulatory compliance.
References
- 1. Nitrosamines in Carbamazepine? - Drug Substance (APIs) - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. [Microbial mutagenicity testing of N-nitrosoiminostilbene and N-nitrosoiminodibenzyl, the nitrosation products of the drugs carbamazepine and trimipramine hydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
Application of UPLC-MS/MS for the Simultaneous Detection of Nitrosamine Impurities
Application Note & Protocol
Introduction
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. Regulatory agencies worldwide have established stringent limits for these impurities in drug substances and products. Consequently, highly sensitive and selective analytical methods are required for their accurate quantification at trace levels. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the gold standard for this application, offering the necessary sensitivity, selectivity, and the ability to simultaneously quantify multiple nitrosamines in a single analytical run.[1]
This document provides a detailed overview of the application of UPLC-MS/MS for the simultaneous detection of nitrosamine impurities. It includes comprehensive experimental protocols, quantitative data summaries, and visual workflows to guide researchers, scientists, and drug development professionals in implementing this critical analysis.
Experimental Protocols
The following protocols are generalized from various validated methods and can be adapted based on the specific drug matrix and target nitrosamines.
Sample Preparation
Sample preparation is a critical step to ensure the accurate and reliable extraction of nitrosamines from the drug substance or product matrix.[2]
a. For Water-Soluble Drug Substances (e.g., Metformin, Ranitidine)
-
Dissolution: Accurately weigh a suitable amount of the drug substance (e.g., 100 mg) into a clean centrifuge tube.[2]
-
Solvent Addition: Add a defined volume of a suitable solvent, such as methanol or a mixture of water and methanol (e.g., 1 mL of 50:50 water:methanol).[3][4]
-
Internal Standard Spiking: If using an internal standard, add a known concentration of the isotopically labeled nitrosamine standard solution.
-
Extraction: Vortex the sample for a specified period (e.g., 20 minutes) to ensure complete dissolution and extraction of the nitrosamines.
-
Centrifugation/Filtration: Centrifuge the sample at high speed (e.g., 4000 RPM for 15 minutes) to pellet any undissolved excipients.[5] Alternatively, filter the supernatant through a 0.2 µm syringe filter.[5]
-
Dilution: Dilute the clear supernatant with an appropriate solvent (e.g., water) to the desired concentration for UPLC-MS/MS analysis.[3]
b. For Poorly Water-Soluble Drug Substances (e.g., Sartans)
-
Dissolution: Weigh the drug substance into a centrifuge tube.
-
Solvent Addition: Add a solvent in which the drug substance is soluble, such as dichloromethane (DCM) or a mixture of organic solvents.
-
Extraction and Phase Separation: After vortexing, a liquid-liquid extraction may be necessary. The organic phase containing the nitrosamines is then carefully collected.
-
Evaporation and Reconstitution: The collected organic phase can be evaporated to dryness under a gentle stream of nitrogen and the residue reconstituted in the mobile phase starting condition.
UPLC-MS/MS Instrumentation and Conditions
The following table summarizes typical UPLC-MS/MS parameters for the simultaneous analysis of multiple nitrosamines.
| Parameter | Typical Conditions |
| UPLC System | Waters ACQUITY UPLC I-Class PLUS or Thermo Scientific Vanquish Horizon |
| Column | Waters ACQUITY HSS T3 (e.g., 2.1 x 100 mm, 1.8 µm) or Thermo Scientific Hypersil GOLD Phenyl (e.g., 2.1 x 100 mm, 1.9 µm)[6] |
| Column Temperature | 40 °C[6] |
| Sample Temperature | 10 °C[6] |
| Injection Volume | 5 - 50 µL[3][6] |
| Mobile Phase A | 5 mM Ammonium Formate with 0.1% Formic Acid in Water[6] |
| Mobile Phase B | 5 mM Ammonium Formate with 0.1% Formic Acid in Methanol[6] |
| Flow Rate | 0.4 mL/min[6] |
| Gradient Elution | A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the nitrosamines based on their polarity. |
| Mass Spectrometer | Waters Xevo TQ-XS, Thermo Scientific TSQ Quantis, or Sciex Triple Quad series |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode[1][7] |
| Scan Type | Multiple Reaction Monitoring (MRM)[7] |
Quantitative Data Summary
The following tables present a summary of quantitative performance data from various UPLC-MS/MS methods for nitrosamine analysis.
Table 1: Limits of Quantification (LLOQ) for Common Nitrosamines
| Nitrosamine | LLOQ (ng/mL) | Drug Matrix | Reference |
| NDMA | 0.1 | Sartans & Ranitidine | [6] |
| NDEA | 0.1 | Sartans & Ranitidine | [6] |
| NEIPA | 0.1 | Sartans & Ranitidine | [6] |
| NDIPA | 0.1 | Sartans & Ranitidine | [6] |
| NDBA | 0.1 | Sartans & Ranitidine | [6] |
| NMBA | 0.1 | Sartans & Ranitidine | [6] |
| Various | 0.01 - 0.1 | Metformin | [8] |
Table 2: Linearity and Recovery Data
| Nitrosamine | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Recovery (%) | Drug Matrix | Reference |
| Six Nitrosamines | 0.1 - 100 | >0.99 | Not Specified | Sartans & Ranitidine | [6] |
| Nine Nitrosamines | 0.1 - 20 | >0.99 | 85 - 110 | Metformin | [8][9] |
| NMBA | 3 - 45 | >0.99 | 89.9 - 115.7 | Sartans | [10] |
| N-nitroso mirabegron | 0.02 - 0.72 ppm | >0.99 | 94.5 - 116.5 | Mirabegron | [7] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the UPLC-MS/MS analysis of nitrosamines.
Caption: A generalized workflow for nitrosamine analysis by UPLC-MS/MS.
Caption: Key parameter relationships in UPLC-MS/MS method development.
References
- 1. lcms.cz [lcms.cz]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. waters.com [waters.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. Solutions for Nitrosamine Analysis in Pharmaceuticals | Separation Science [sepscience.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Genotoxicity Assessment of N-Nitroso-5H-dibenz(b,f)azepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso-5H-dibenz(b,f)azepine, also known as N-nitroso iminostilbene, is a potential nitrosamine impurity of the antiepileptic drug carbamazepine.[1][2][3][4] Nitrosamines are a class of compounds of significant concern due to the carcinogenic potential of many of its members.[1] Consequently, rigorous evaluation of the genotoxic potential of any nitrosamine impurity is a critical aspect of drug safety assessment.
This document provides detailed application notes and protocols for the genotoxicity assessment of this compound. It summarizes the available data, outlines key experimental methodologies, and provides visualizations to aid in understanding the scientific rationale and workflows.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound; 5-Nitroso-5H-dibenzo[b,f]azepine |
| Synonyms | N-nitroso iminostilbene |
| CAS Number | 38652-29-8 |
| Molecular Formula | C₁₄H₁₀N₂O |
| Molecular Weight | 222.24 g/mol |
| Appearance | Light brown to brown solid |
| Solubility | Slightly soluble in chloroform and methanol |
Genotoxicity Data Summary
The available genotoxicity data for this compound is limited. The primary finding is its negative result in the bacterial reverse mutation assay (Ames test).
| Assay | Test System | Concentration Range | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Not specified | With and without S9 | Negative | [2][3] |
Note: There is a lack of publicly available data for this compound in other standard genotoxicity assays such as the in vitro chromosomal aberration test, in vitro micronucleus assay, and in vivo genotoxicity studies. Safety data sheets for this compound often state "no data available" for germ cell mutagenicity and carcinogenicity.[5]
Scientific Rationale for Genotoxicity Potential
The general concern for nitrosamines stems from their ability to be metabolically activated to electrophilic intermediates that can alkylate DNA, leading to mutations and chromosomal damage. This activation often involves α-hydroxylation, a step that is precluded in this compound due to the absence of α-hydrogens.[1][2] This structural feature is cited as a likely reason for its negative result in the Ames test.[2]
However, alternative mechanisms of genotoxicity for aromatic nitrosamines have been proposed, which may not rely on α-hydroxylation.[2] Therefore, a comprehensive assessment of genotoxicity should not rely solely on the Ames test.
Experimental Protocols
The following are detailed protocols for standard genotoxicity assays that are recommended for the evaluation of N-nitroso compounds like this compound.
Bacterial Reverse Mutation Assay (Ames Test)
This test evaluates the ability of a substance to induce reverse mutations at selected loci of several bacterial strains.
Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance and plated on a minimal medium lacking histidine. Only those bacteria that undergo a reverse mutation to histidine independence will grow and form colonies.
Experimental Workflow:
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Methodology:
-
Strains: Use a set of at least four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA pKM101).
-
Dose Selection: A preliminary toxicity test should be performed to determine the appropriate concentration range. The highest concentration should show some evidence of toxicity or be 5 mg/plate or 5 µL/plate.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix, typically from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver).
-
Procedure (Plate Incorporation Method):
-
To 2.0 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution, and 0.5 mL of S9 mix or buffer.
-
Vortex briefly and pour onto the surface of a minimal glucose agar plate.
-
-
Procedure (Pre-incubation Method):
-
Mix 0.1 mL of bacterial culture, 0.1 mL of the test substance solution, and 0.5 mL of S9 mix or buffer in a sterile tube.
-
Incubate at 37°C for 20-30 minutes.
-
Add 2.0 mL of molten top agar, vortex, and pour onto a minimal glucose agar plate.
-
-
Controls: Include a solvent (negative) control and known mutagens as positive controls (e.g., 2-nitrofluorene, sodium azide, mitomycin C, 2-aminoanthracene).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is a concentration-related increase in the number of revertant colonies to at least twice the solvent control value.
In Vitro Chromosomal Aberration Test
This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.
Principle: Cultured mammalian cells are exposed to the test substance, and metaphase cells are harvested and analyzed for chromosomal aberrations.
Experimental Workflow:
Caption: Workflow for the In Vitro Chromosomal Aberration Test.
Methodology:
-
Cell Lines: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO), human peripheral blood lymphocytes).
-
Dose Selection: Determine concentrations based on a cytotoxicity assay (e.g., MTT, neutral red uptake). The highest concentration should induce approximately 50% cytotoxicity.
-
Treatment:
-
Short treatment with S9: Expose cells for 3-6 hours with the test substance and S9 mix, then wash and incubate in fresh medium.
-
Short treatment without S9: Expose cells for 3-6 hours without S9, then wash and incubate.
-
Continuous treatment without S9: Expose cells for 20-24 hours.
-
-
Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) for the last 1-3 hours of culture.
-
Harvesting and Slide Preparation:
-
Harvest cells by trypsinization or centrifugation.
-
Treat with a hypotonic solution (e.g., 0.075 M KCl).
-
Fix cells in a methanol:acetic acid (3:1) solution.
-
Drop the cell suspension onto clean glass slides and air-dry.
-
Stain with Giemsa.
-
-
Scoring: Analyze at least 200 well-spread metaphases per concentration for structural aberrations (e.g., chromatid and chromosome gaps, breaks, exchanges) and numerical aberrations.
-
Controls: Include solvent (negative) and clastogenic (positive) controls (e.g., mitomycin C without S9, cyclophosphamide with S9).
In Vitro Micronucleus Assay
This assay detects both clastogenic and aneugenic effects by identifying micronuclei in the cytoplasm of interphase cells.
Principle: Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.
Experimental Workflow:
Caption: Workflow for the In Vitro Micronucleus Assay.
Methodology:
-
Cell Lines: Use a suitable mammalian cell line (e.g., human lymphoblastoid TK6 cells, CHO).
-
Dose Selection: Similar to the chromosomal aberration test, select concentrations based on a cytotoxicity assay.
-
Treatment: Follow similar treatment schedules as for the chromosomal aberration test (short-term with and without S9, and long-term without S9).
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.
-
Harvesting and Staining:
-
Harvest cells and prepare slides using a cytocentrifuge or by standard cytological methods.
-
Stain with a DNA-specific stain (e.g., Giemsa, DAPI, or propidium iodide).
-
-
Scoring: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
-
Controls: Include solvent (negative) and known clastogenic/aneugenic (positive) controls (e.g., mitomycin C, colchicine).
Signaling Pathways in Genotoxicity
The genotoxicity of many N-nitroso compounds is initiated by metabolic activation, primarily by cytochrome P450 (CYP) enzymes, leading to the formation of reactive electrophiles that adduct to DNA. This DNA damage can trigger various cellular responses, including cell cycle arrest and apoptosis, often mediated by the p53 tumor suppressor protein.
References
- 1. This compound | 38652-29-8 | Benchchem [benchchem.com]
- 2. Nitrosamines in Carbamazepine? - Drug Substance (APIs) - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. [Microbial mutagenicity testing of N-nitrosoiminostilbene and N-nitrosoiminodibenzyl, the nitrosation products of the drugs carbamazepine and trimipramine hydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. allmpus.com [allmpus.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 38652-29-8 Name: [xixisys.com]
Method Validation for Nitrosamine Impurities in Pharmaceuticals: An Application Note and Protocol Following ICH Guidelines
Introduction
Since 2018, the detection of N-nitrosamine impurities in various pharmaceutical products has become a significant concern for global regulatory agencies and manufacturers.[1][2] These compounds are classified as probable or possible human carcinogens, making their control in drug substances and products critical for patient safety.[2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the identification, risk assessment, and control of nitrosamine impurities.[3][4] The International Council for Harmonisation (ICH) M7(R1) guideline categorizes nitrosamines as a "cohort of concern," necessitating control at or below acceptable intake (AI) limits to minimize potential carcinogenic risk.[1][5][6]
This application note provides a comprehensive overview and detailed protocols for the validation of analytical methods for the detection and quantification of nitrosamine impurities, in accordance with ICH Q2(R1) guidelines. It is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products.
Regulatory Framework and Acceptable Intake Limits
Regulatory agencies have implemented a three-step process for manufacturers to manage nitrosamine impurities:
-
Risk Assessment: Evaluate active pharmaceutical ingredients (APIs) and drug products for the potential presence of nitrosamines.[1][4][6]
-
Confirmatory Testing: If a risk is identified, perform confirmatory testing using validated analytical methods.[1][7]
-
Reporting and Mitigation: Report any detected nitrosamines and implement changes to manufacturing processes to mitigate or eliminate these impurities.
The FDA has established specific acceptable daily intake levels for several common nitrosamines, including:
These AI limits are crucial for determining the required sensitivity of the analytical methods used for their detection.
Analytical Techniques for Nitrosamine Detection
Due to the trace levels at which nitrosamine impurities must be detected, highly sensitive and selective analytical techniques are required.[1][6] Commonly employed methods include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS): This is a widely used technique due to its high sensitivity, specificity, and applicability to a broad range of nitrosamines.[1][2][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS), often with a headspace sampler or tandem mass spectrometry (GC-MS/MS): This method is suitable for volatile nitrosamines.[1][9]
The FDA has developed and published several LC-HRMS and GC-MS methods for the detection and quantification of various nitrosamine impurities in different drug products.[1][2]
Method Validation Protocol as per ICH Q2(R1)
Analytical method validation is essential to ensure that the chosen method is suitable for its intended purpose. The following parameters, as defined by ICH Q2(R1), must be evaluated.
Specificity
Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[10] For nitrosamine analysis, this is typically demonstrated by:
-
Chromatographic Resolution: Baseline separation of the target nitrosamines from each other and from any interfering peaks from the sample matrix (placebo).
-
Mass Spectrometric Identification: Using techniques like Multiple Reaction Monitoring (MRM) in LC-MS/MS to ensure that the detected signal corresponds to the specific precursor-product ion transition for each nitrosamine.
Linearity
-
Procedure: A series of at least five standard solutions of the nitrosamine impurities are prepared at different concentrations, typically spanning from the limit of quantitation (LOQ) to 150% of the specification limit. The response (peak area) is then plotted against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.99.
Range
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.
-
Procedure: Accuracy is typically assessed by spiking a placebo or sample matrix with known concentrations of the nitrosamine impurities at a minimum of three levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery of the analyte is then calculated.
-
Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 80-120%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): The precision of the method is evaluated over a short interval of time with the same analyst and equipment. This is typically done by analyzing a minimum of six replicate samples at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations, three replicates each).
-
Intermediate Precision: This expresses the within-laboratory variations, for example, on different days, with different analysts, or different equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) for the replicate analyses should be within an acceptable limit, typically ≤ 15%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Determination: LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Regulatory Requirement: The FDA recommends an LOQ of ≤ 0.03 ppm for products with a maximum daily dose (MDD) of less than 880 mg/day.[10]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Examples of variations to be assessed include:
-
Changes in mobile phase composition or pH
-
Variations in column temperature
-
Different column lots
System Suitability
System suitability tests are performed before each analysis to ensure that the analytical system is performing adequately. Typical system suitability parameters include:
-
Injection Precision: RSD of replicate injections of a standard solution.
-
Resolution: Chromatographic resolution between critical peak pairs.
-
Signal-to-Noise Ratio: For the lowest concentration standard.
Quantitative Data Summary
The following tables summarize typical acceptance criteria and performance data for a validated LC-MS/MS method for nitrosamine analysis.
Table 1: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analytes. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80.0% - 120.0% |
| Precision (RSD) | ≤ 15.0% |
| LOD (S/N) | ≥ 3:1 |
| LOQ (S/N) | ≥ 10:1 |
| Robustness | System suitability parameters are met after minor changes. |
| System Suitability (RSD) | ≤ 10.0% for replicate injections |
Table 2: Example Performance Data for LC-MS/MS Analysis of Nitrosamines
| Nitrosamine | LOD (ppm) | LOQ (ppm) | Linearity (r²) | Accuracy (% Recovery) |
| NDMA | 0.005 | 0.015 | 0.998 | 95.2 - 103.5 |
| NDEA | 0.005 | 0.015 | 0.999 | 96.1 - 104.2 |
| NEIPA | 0.005 | 0.015 | 0.997 | 94.8 - 102.7 |
| NDIPA | 0.005 | 0.015 | 0.998 | 95.5 - 103.9 |
| NDBA | 0.005 | 0.015 | 0.999 | 96.3 - 104.5 |
Note: These are example values and may vary depending on the specific method, instrumentation, and sample matrix.
Experimental Protocols
Protocol 1: Sample Preparation for a Solid Dosage Form
-
Weigh and grind a representative number of tablets to obtain a fine, homogeneous powder.
-
Accurately weigh a portion of the powder equivalent to a single dose into a suitable volumetric flask.
-
Add a diluent (e.g., methanol or a mixture of water and methanol).
-
Sonicate for 15 minutes to facilitate dissolution.
-
Dilute to volume with the diluent and mix well.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm filter into an HPLC vial for analysis.
Protocol 2: LC-MS/MS Method for Nitrosamine Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Methanol
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transitions: Monitor specific precursor-product ion transitions for each nitrosamine and its isotopically labeled internal standard.
-
Visualizations
Caption: Workflow for analytical method validation as per ICH guidelines.
Caption: Regulatory three-step cycle for nitrosamine impurity mitigation.
Conclusion
The control of N-nitrosamine impurities is a critical aspect of pharmaceutical quality and safety. A robust and validated analytical method is the cornerstone of a successful control strategy. By following the principles outlined in the ICH Q2(R1) guideline and leveraging highly sensitive analytical technologies like LC-MS/MS, pharmaceutical manufacturers can ensure that their products meet the stringent regulatory requirements and, most importantly, safeguard patient health. This application note provides a framework for the validation process and a practical protocol that can be adapted for the analysis of nitrosamine impurities in various pharmaceutical matrices.
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. FDA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 5. fda.gov [fda.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. canada.ca [canada.ca]
- 8. ajpaonline.com [ajpaonline.com]
- 9. agilent.com [agilent.com]
- 10. pmda.go.jp [pmda.go.jp]
- 11. How to Calculate Acceptable Intake (AI) Limits for Nitrosamines? - Zamann Pharma Support GmbH [zamann-pharma.com]
Troubleshooting & Optimization
Overcoming challenges in N-Nitroso-5H-dibenz(b,f)azepine synthesis yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of N-Nitroso-5H-dibenz(b,f)azepine, a significant compound often studied as a potential impurity in active pharmaceutical ingredients such as Carbamazepine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method involves a two-step process. First, the synthesis of the precursor 5H-dibenz(b,f)azepine (also known as iminostilbene), typically via catalytic dehydrogenation of 10,11-dihydro-5H-dibenz(b,f)azepine. The second step is the N-nitrosation of 5H-dibenz(b,f)azepine using a nitrosating agent, commonly an alkali metal nitrite (like sodium nitrite) under acidic conditions.
Q2: What are the critical parameters to control during the N-nitrosation step?
A2: The key parameters to control are temperature, pH, and the molar ratio of reactants. The reaction is typically performed at low temperatures (0-5 °C) to minimize side reactions. An acidic pH is necessary to generate the active nitrosating species, nitrous acid. A slight excess of the nitrosating agent is often used to ensure complete conversion of the starting material.
Q3: What are the major side products in this synthesis, and how can they be minimized?
A3: A significant challenge is the formation of side products through ring contraction of the seven-membered azepine ring, leading to acridine derivatives. This can be initiated by acid, heat, or light.[1] To minimize these, it is crucial to maintain a low reaction temperature and protect the reaction mixture from light. Another potential side reaction is the formation of 2-nitro-5H-dibenz(b,f)azepine. Careful control of reaction conditions is paramount to favor the desired N-nitrosation.
Q4: My yield of this compound is consistently low. What are the potential causes?
A4: Low yields can stem from several factors:
-
Incomplete precursor synthesis: The yield and purity of the starting material, 5H-dibenz(b,f)azepine, directly impact the final yield. Early synthetic methods for this precursor reported yields as low as 20-50%.[2]
-
Suboptimal nitrosation conditions: Incorrect temperature, pH, or stoichiometry can lead to incomplete reaction or favor the formation of side products.
-
Degradation of the product: The N-nitroso compound can be sensitive to the reaction conditions. Prolonged reaction times or exposure to elevated temperatures can lead to degradation.
-
Inefficient purification: The purification method may not be effectively separating the desired product from byproducts and unreacted starting material.
Q5: What purification techniques are recommended for this compound?
A5: Standard purification techniques such as column chromatography and recrystallization are commonly employed to isolate and purify N-nitroso compounds. The choice of solvent for these techniques is critical and needs to be determined empirically to achieve good separation and yield.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of 5H-dibenz(b,f)azepine | Insufficiently acidic conditions. | Ensure the reaction mixture is acidic (typically pH 2-5) by careful addition of acid. Monitor the pH throughout the reaction. |
| Low quality or decomposed nitrosating agent. | Use a fresh, high-purity source of sodium nitrite. | |
| Low reaction temperature leading to very slow kinetics. | While low temperature is crucial, ensure it is not so low that the reaction is completely stalled. A temperature of 0-5 °C is a good starting point. | |
| Presence of significant amounts of acridine derivatives | Reaction temperature is too high. | Maintain the reaction temperature strictly at 0-5 °C using an ice bath. |
| Exposure to light. | Protect the reaction from light by wrapping the reaction vessel in aluminum foil. | |
| Excessively acidic conditions. | While acidity is required, a very low pH can promote ring contraction. Optimize the amount of acid used. | |
| Formation of a dark-colored reaction mixture | Potential side reactions and decomposition. | This can be an indication of the formation of colored impurities. Ensure inert atmosphere if necessary and minimize reaction time. |
| Difficulty in isolating the product | Product is soluble in the aqueous phase during workup. | Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery. Salting out the aqueous layer with brine can also improve extraction efficiency. |
| Oily product that is difficult to crystallize. | Try different solvent systems for recrystallization or consider purification by column chromatography. |
Data Presentation
Table 1: General Reaction Parameters for N-Nitrosation of 5H-dibenz(b,f)azepine
| Parameter | Typical Range | Notes |
| Temperature | 0 - 10 °C | Lower temperatures are generally favored to minimize side reactions. |
| pH | 2 - 5 | Acidic conditions are necessary to form the nitrosating agent in situ. |
| Solvent | Dichloromethane, Acetic Acid, Water | The choice of solvent can influence reaction rate and selectivity. |
| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Other nitrosating agents can be used but NaNO₂ is common. |
| **Molar Ratio (Substrate:NaNO₂) ** | 1 : 1.1 - 1.5 | A slight excess of the nitrosating agent is recommended. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by TLC or HPLC. |
Experimental Protocols
Protocol 1: Synthesis of 5H-dibenz(b,f)azepine (Precursor)
This protocol is based on the catalytic dehydrogenation of 10,11-dihydro-5H-dibenz(b,f)azepine.
Materials:
-
10,11-dihydro-5H-dibenz(b,f)azepine
-
Palladium on carbon (5% Pd/C)
-
Toluene (anhydrous)
-
Nitrogen gas
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10,11-dihydro-5H-dibenz(b,f)azepine in anhydrous toluene.
-
Add 5% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).
-
Flush the system with nitrogen gas.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with additional toluene.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 5H-dibenz(b,f)azepine.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Protocol 2: N-Nitrosation of 5H-dibenz(b,f)azepine
This protocol provides a general procedure for the N-nitrosation reaction.
Materials:
-
5H-dibenz(b,f)azepine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Ice
Procedure:
-
Dissolve 5H-dibenz(b,f)azepine in dichloromethane in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution to the stirred solution of 5H-dibenz(b,f)azepine, maintaining the temperature between 0-5 °C.
-
Carefully add hydrochloric acid or acetic acid dropwise to the reaction mixture to achieve a pH of 2-5.
-
Stir the reaction mixture at 0-5 °C for 1-3 hours. Protect the reaction from light by covering the flask with aluminum foil.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Improving peak resolution for N-Nitroso-5H-dibenz(b,f)azepine in HPLC
Welcome to the technical support center for the HPLC analysis of N-Nitroso-5H-dibenz(b,f)azepine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting peak resolution in HPLC analysis?
A1: Optimizing peak resolution in HPLC involves fine-tuning three main factors: column efficiency (N), selectivity (α), and the retention factor (k).[1][2][3] Column efficiency relates to the sharpness of the peaks and can be improved by using columns with smaller particle sizes or longer lengths.[3][4] Selectivity is the ability to separate two different analytes and is influenced by the mobile phase composition and the stationary phase chemistry.[1] The retention factor is a measure of how long an analyte is retained on the column and can be adjusted by changing the strength of the mobile phase.[1]
Q2: What is a common cause of peak tailing for nitrosamine compounds like this compound?
A2: Peak tailing for basic compounds like nitrosamines in reversed-phase HPLC is often caused by strong interactions with residual silanol groups on the silica-based stationary phase. These interactions can be minimized by using a fully end-capped, high-coverage C18 column, or by adding a competing base or an ion-pairing agent to the mobile phase.[5] Additionally, operating at a suitable mobile phase pH can help ensure the analyte is in a single ionic state.[4]
Q3: Why might I see "ghost peaks" in my chromatogram when analyzing this compound?
A3: Ghost peaks are extraneous peaks that do not correspond to any component of the injected sample.[6] They can arise from several sources, including contamination in the mobile phase, carryover from a previous injection, or impurities leaching from the system components.[6][7] Ensuring high purity solvents and proper system flushing between runs can help eliminate ghost peaks.
Q4: Can the injection volume affect the peak shape of this compound?
A4: Yes, the injection volume and sample concentration can significantly impact peak shape. Injecting too large a volume or too concentrated a sample can lead to column overload, resulting in peak fronting or broadening.[6][8] This occurs when the amount of analyte exceeds the capacity of the stationary phase at the column inlet.[9] It is crucial to optimize the injection volume to ensure sharp, symmetrical peaks.
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and a Co-eluting Impurity
Symptoms:
-
Peaks are not baseline separated (Resolution < 1.5).
-
Difficulty in accurately quantifying the analyte and impurity.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Mobile Phase Strength | In reversed-phase HPLC, increase retention and potentially resolution by decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.[1][3] |
| Suboptimal Selectivity (α) | Change the organic modifier (e.g., switch from acetonitrile to methanol) or alter the pH of the mobile phase to influence the ionization state of the analytes.[3][4] Consider using a different stationary phase (e.g., Phenyl-Hexyl or Cyano) that offers different chemical interactions.[4][10] |
| Low Column Efficiency (N) | Increase column length, decrease the particle size of the stationary phase (e.g., move to a UHPLC column), or optimize the flow rate.[2][4] Lowering the flow rate can sometimes improve separation, though it will increase the run time.[8] |
| Elevated Temperature | Adjusting the column temperature can alter selectivity and efficiency.[3][8] Higher temperatures reduce mobile phase viscosity, which can lead to sharper peaks, but may also change elution order.[3] |
Issue 2: this compound Peak is Tailing (Asymmetrical Peak)
Symptoms:
-
The peak has a drawn-out tail on the right side.[6]
-
The tailing factor (Tf) is greater than 1.5.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | Use a modern, high-purity, end-capped silica column. Alternatively, add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active silanol sites.[11] |
| Column Overload | Reduce the injection volume or dilute the sample.[9] |
| Column Contamination/Deterioration | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[9] Accumulation of particulates at the column inlet can cause peak distortion.[7] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is fully protonated or deprotonated, preventing mixed-mode interactions. For basic compounds, a higher pH may improve peak shape.[4] |
Experimental Protocols
Protocol 1: High-Resolution Separation using a C18 Column
This protocol is designed as a starting point for achieving good peak shape and resolution for this compound.
-
HPLC System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.
-
Column: Phenomenex Kinetex F5 (250mm × 4.6mm, 5µm particle size) or equivalent high-purity C18 column.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.[12]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-17 min: 70% to 90% B
-
17-20 min: Hold at 90% B
-
20.1-25 min: Return to 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 40°C.[14]
-
Injection Volume: 5 µL.[14]
-
Detector: UV-Vis Diode Array Detector (DAD) at 285 nm.[13]
-
Diluent: 50:50 Water:Acetonitrile.
Quantitative Data Summary
The following tables illustrate the expected impact of methodical adjustments on key chromatographic parameters.
Table 1: Effect of Mobile Phase Composition on Retention and Resolution
| % Acetonitrile | Retention Time (min) | Resolution (Rs) between Analyte and Impurity | Peak Tailing Factor (Tf) |
| 50% | 8.2 | 1.3 | 1.6 |
| 45% | 10.5 | 1.8 | 1.4 |
| 40% | 13.1 | 2.1 | 1.3 |
Note: Data is illustrative and demonstrates the principle that decreasing organic solvent percentage increases retention and can improve resolution.[1]
Table 2: Effect of Column Parameters on Efficiency and Resolution
| Column Parameter | Theoretical Plates (N) | Resolution (Rs) |
| 150 mm length, 5 µm particles | 12,000 | 1.7 |
| 250 mm length, 5 µm particles | 20,000 | 2.2 |
| 150 mm length, 2.7 µm particles | 25,000 | 2.5 |
Note: Data is illustrative. Increasing column length or decreasing particle size increases the number of theoretical plates (N), leading to sharper peaks and better resolution.[2][4]
Visual Workflow and Logic Diagrams
Troubleshooting Workflow for Poor Peak Resolution
This diagram outlines a systematic approach to diagnosing and solving peak resolution issues.
Caption: Systematic workflow for troubleshooting poor HPLC peak resolution.
Factors Influencing HPLC Resolution
This diagram illustrates the relationship between the three core factors in the fundamental resolution equation.
Caption: Relationship between resolution and its controlling factors.
References
- 1. chromtech.com [chromtech.com]
- 2. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. uhplcs.com [uhplcs.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. oaji.net [oaji.net]
- 11. CN108169362B - Method for separating carbamazepine and related substances by liquid chromatography - Google Patents [patents.google.com]
- 12. ajrconline.org [ajrconline.org]
- 13. Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC-MS ANALAYSIS OF 15 NITROSAMINES - Docuchem | España [docuchem.com]
Addressing matrix effects in LC-MS/MS analysis of nitrosamines
Welcome to the technical support center for LC-MS/MS analysis of nitrosamines. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to matrix effects in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of nitrosamines, with a focus on identifying and mitigating matrix effects.
Issue 1: Poor reproducibility and inaccurate quantification of nitrosamines.
Possible Cause: Matrix effects, such as ion suppression or enhancement, are a primary cause of poor reproducibility and inaccurate results in LC-MS/MS analysis.[1][2] These effects arise from co-eluting components from the sample matrix that interfere with the ionization of the target nitrosamine analytes.[1]
Troubleshooting Steps:
-
Evaluate for the Presence of Matrix Effects: It is crucial to determine if matrix effects are impacting your analysis.[1][3] The post-extraction spike method is a common approach for this evaluation.[3][4]
-
Optimize Sample Preparation: A robust sample preparation protocol can significantly reduce matrix interference.[5]
-
Modify Chromatographic Conditions: Adjusting your LC method can help separate the nitrosamine analytes from interfering matrix components.[1]
-
Utilize an Appropriate Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is a highly effective way to compensate for matrix effects.[3][6][7]
-
Consider Alternative Calibration Strategies: If matrix effects cannot be eliminated, using a different calibration method, such as standard addition or matrix-matched calibration, can improve accuracy.[2][6]
Issue 2: Observing significant ion suppression or enhancement.
Possible Cause: Ion suppression or enhancement occurs when co-eluting matrix components alter the ionization efficiency of the target analytes in the mass spectrometer's ion source.[1] This is a common challenge, especially with complex sample matrices like pharmaceutical formulations.[8][9]
Troubleshooting Steps:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques to remove interfering matrix components. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective methods for this purpose.[5]
-
Chromatographic Separation: Optimize the chromatographic gradient, change the stationary phase, or use a different column chemistry to resolve the analyte from the interfering compounds.[1][5] For instance, a biphenyl stationary phase can offer better retention for some nitrosamines like NDMA compared to a C18 column.[8]
-
Dilute the Sample: In some cases, simply diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[1]
-
Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain nitrosamines.[10]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects refer to the alteration of ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy and precision of quantitative analysis.[1][11]
Q2: How can I quantitatively assess matrix effects?
A2: The most common method is the post-extraction spike experiment. This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solvent at the same concentration.[3][4] The matrix effect (ME) can be calculated using the following formula:
-
ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: What is the role of a stable isotope-labeled internal standard (SIL-IS)?
A3: A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[12][13] Because a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same matrix effects.[5][7] By adding a known amount of SIL-IS to the sample at the beginning of the workflow, the ratio of the analyte signal to the SIL-IS signal can be used to accurately quantify the analyte, as the ratio remains unaffected by variations in sample preparation and matrix effects.[7][10]
Q4: When should I use matrix-matched calibration or standard addition?
A4: Matrix-matched calibration or the standard addition method should be considered when you are unable to find a suitable SIL-IS or when matrix effects are variable and cannot be adequately compensated for by a single internal standard.[2][6] Matrix-matched calibration involves preparing calibration standards in a blank matrix that is identical to the sample matrix. The standard addition method involves adding known amounts of the analyte to the sample itself and determining the original concentration by extrapolation.[2]
Q5: Can the choice of sample diluent affect my results?
A5: Yes, the sample diluent can significantly impact your analysis. For example, using water as a diluent is ideal as it is compatible with most reversed-phase LC systems.[8] However, for some drug formulations that form gels in water, organic diluents like methanol may be necessary. This can sometimes lead to poor peak shapes and higher matrix interference.[8]
Data and Protocols
Table 1: Comparison of Sample Preparation Techniques for Nitrosamine Analysis
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Common Applications |
| Dilute-and-Shoot | Simple dilution of the sample in a suitable solvent followed by injection. | Fast and simple. | High risk of significant matrix effects.[1] | Simple and clean matrices. |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins. | Effective for removing proteins from biological samples. | May not remove other matrix components like phospholipids. | Plasma, serum, and other biological fluids. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good for removing highly polar or non-polar interferences. | Can be labor-intensive and use large volumes of organic solvents. | Aqueous drug formulations, biological fluids. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. | Highly selective and can provide significant sample cleanup and concentration.[5][14] | Requires method development to select the appropriate sorbent and elution conditions. | Complex drug product matrices, environmental samples.[14] |
Experimental Protocol: Evaluation of Matrix Effects using Post-Extraction Spiking
Objective: To quantitatively determine the extent of ion suppression or enhancement for nitrosamine analysis in a specific sample matrix.
Materials:
-
Blank matrix (drug product placebo, biological fluid from an untreated source, etc.)
-
Nitrosamine analytical standards
-
Stable isotope-labeled internal standards (if used)
-
LC-MS/MS system
-
Appropriate solvents and reagents for sample preparation and LC mobile phase
Procedure:
-
Prepare a Blank Matrix Extract: Process a sample of the blank matrix using the same sample preparation procedure as for the actual samples.
-
Prepare "Neat" Standard Solutions: Prepare a series of standard solutions of the nitrosamine analytes in the final mobile phase composition or a solvent that mimics it. These will serve as the reference.
-
Prepare Post-Extraction Spiked Samples: Take aliquots of the blank matrix extract and spike them with the nitrosamine analytical standards to the same final concentrations as the "neat" standard solutions.
-
LC-MS/MS Analysis: Inject both the "neat" standard solutions and the post-extraction spiked samples into the LC-MS/MS system and record the peak areas for each analyte.
-
Calculate the Matrix Effect: Use the following formula for each analyte at each concentration level:
-
Matrix Effect (%) = (Mean Peak Area of Post-Extraction Spiked Sample / Mean Peak Area of Neat Standard Solution) x 100
-
Interpretation of Results:
-
80-120%: Generally considered an acceptable range, indicating minimal matrix effects.
-
< 80%: Indicates ion suppression.
-
> 120%: Indicates ion enhancement.
Visual Guides
Caption: Workflow for assessing matrix effects in nitrosamine analysis.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. libsearch.cbs.dk [libsearch.cbs.dk]
- 7. clearsynth.com [clearsynth.com]
- 8. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. pmda.go.jp [pmda.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and analysis of isotopically stable labeled nitrosamines as mass spectrometry standards for drug impurity quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Three – Building a Method [theanalyticalscientist.com]
Technical Support Center: N-Nitroso-5H-dibenz(b,f)azepine Degradation and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Nitroso-5H-dibenz(b,f)azepine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound and its degradation products.
Issue 1: Inconsistent quantification of this compound in stability studies.
-
Possible Cause 1: Inadequate Sample Preparation. The diverse matrices of drug products can complicate sample preparation. Using an inappropriate diluent can lead to poor peak shapes and affect the limit of detection (LOD) and limit of quantitation (LOQ).[1]
-
Troubleshooting Tip: Whenever possible, use water as the diluent. For formulations that form gels with water, methanol or other organic diluents may be necessary, but this might require a more sensitive instrument or higher injection volumes to compensate for potential issues with peak shape.[1] A simple cleanup procedure involving centrifugation and filtration is recommended to remove insoluble materials.[1]
-
-
Possible Cause 2: Matrix Effects in LC-MS/MS Analysis. Co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.
-
Troubleshooting Tip: Optimize chromatographic separation to resolve this compound from matrix components. Employ a sample cleanup procedure like solid-phase extraction (SPE) to remove interfering substances. The use of an isotopically labeled internal standard can also help to compensate for matrix effects.
-
-
Possible Cause 3: In-situ Formation of Nitrosamines. The presence of residual amines and nitrosating agents in the sample matrix can lead to the artificial formation of nitrosamines during sample preparation and analysis.
-
Troubleshooting Tip: Add a nitrosation inhibitor, such as ascorbic acid or sulfamic acid, to the sample diluent to prevent artifact formation.[2]
-
Issue 2: Poor chromatographic peak shape (e.g., tailing, fronting) for this compound or its degradation products.
-
Possible Cause 1: Secondary Interactions with Stationary Phase. Basic functional groups in the analytes can interact with ionized silanol groups on the silica-based column packing material, leading to peak tailing.
-
Troubleshooting Tip: Use a lower pH mobile phase to suppress the ionization of silanol groups. Employ a column with end-capping or a specialized stationary phase designed to minimize secondary interactions. The addition of a buffer to the mobile phase can also help to maintain a stable pH and mask residual silanol interactions.
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion.
-
Troubleshooting Tip: Dilute the sample and re-inject. If peak shape improves, column overload was the likely cause. Consider using a column with a higher capacity or a larger diameter.
-
-
Possible Cause 3: Incompatible Sample Solvent. The solvent in which the sample is dissolved may be too strong compared to the mobile phase, causing peak distortion, especially for early eluting peaks.
-
Troubleshooting Tip: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, minimize the injection volume.
-
Issue 3: Difficulty in identifying and characterizing unknown degradation products.
-
Possible Cause 1: Insufficient Sensitivity of the Analytical Method. The concentration of degradation products may be below the detection limit of the instrument.
-
Troubleshooting Tip: Utilize high-resolution mass spectrometry (HRMS) for accurate mass measurement, which can aid in the determination of the elemental composition of the unknown impurity. Concentrate the sample using techniques like solid-phase extraction (SPE) or evaporation.
-
-
Possible Cause 2: Lack of Reference Standards. Authentic reference standards for potential degradation products may not be commercially available.
-
Troubleshooting Tip: For investigational or confirmatory work, custom synthesis of potential degradation products may be necessary.[3]
-
Frequently Asked Questions (FAQs)
Degradation Pathways
-
Q1: What are the primary degradation pathways for this compound?
-
A1: The primary degradation pathways for this compound are driven by photochemical energy, thermal stress, and acid catalysis. These pathways can be broadly categorized into two types:
-
Ring Contraction: This is a significant pathway that involves the contraction of the seven-membered azepine ring to a six-membered pyridine ring, leading to the formation of various acridine derivatives.
-
Retention of the Dibenzazepine Skeleton: Under certain conditions, degradation can occur without ring contraction, yielding 5H-dibenz(b,f)azepine (the parent iminostilbene) and 2-nitro-5H-dibenz(b,f)azepine.
-
-
-
Q2: What are the main degradation products observed under photolytic conditions?
-
A2: In oxygen-free environments, photochemical reactions tend to favor the ring contraction pathway, yielding acridine, acridine-9-carboxaldehyde, and 9-methylacridine. Alternatively, reactions that retain the dibenz[b,f]azepine skeleton result in the formation of 5H-dibenz(b,f)azepine and 2-nitro-5H-dibenz(b,f]azepine.
-
-
Q3: How does oxidative stress affect the stability of this compound?
-
A3: Under strongly oxidative conditions, such as in the presence of strong oxidizing acids, the dibenzazepine ring system is susceptible to degradation and rearrangement to the more stable acridine structure. For example, dissolution of the parent compound, 5H-dibenz[b,f]azepine, in sulfuric acid leads to the formation of 9-formylacridine and 9,9'-ethene-1,2-diyl-bis-acridine.
-
Stability Issues
-
Q4: What are the key factors that influence the stability of this compound?
-
A4: The stability of this compound, like other nitrosamines, is influenced by several factors including:
-
Light: Exposure to UV light can induce photolytic degradation.[4]
-
Temperature: Elevated temperatures can accelerate thermal degradation.
-
pH: Acidic conditions can catalyze hydrolysis and other degradation reactions.
-
Presence of Nitrosating Agents and Amines: Residual nitrosating agents (e.g., nitrites) and secondary or tertiary amines can lead to the formation of nitrosamines during manufacturing and storage.[2][5]
-
-
-
Q5: Why is there a concern about this compound as an impurity in pharmaceutical products?
-
A5: this compound is a nitrosamine, a class of compounds that are considered to be potent genotoxic carcinogens.[6] Its presence as an impurity in pharmaceuticals, even at trace levels, is a significant safety concern. Regulatory agencies like the FDA and EMA have established stringent guidelines for the control of nitrosamine impurities in drugs.
-
Experimental Protocols & Analysis
-
Q6: What analytical techniques are most suitable for the analysis of this compound and its degradation products?
-
A6: Highly sensitive and selective analytical techniques are required for the trace-level analysis of nitrosamines. The most commonly used methods are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for its high sensitivity and selectivity, especially for non-volatile and thermally labile compounds.[3][7]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is suitable for volatile nitrosamines.
-
High-Resolution Mass Spectrometry (HRMS): This is particularly useful for the identification and structural elucidation of unknown degradation products.
-
-
-
Q7: How should samples be prepared for the analysis of this compound in forced degradation studies?
-
A7: Sample preparation is a critical step to ensure accurate and reliable results.[4] A general approach involves:
-
Dissolution: Dissolving the sample in a suitable solvent. The choice of solvent depends on the specific stress condition and the analytical technique.
-
Neutralization: For samples subjected to acid or base hydrolysis, neutralization is necessary before analysis to prevent further degradation.
-
Extraction: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be used to concentrate the analytes and remove matrix interferences.
-
Filtration: Filtering the sample through a 0.22 µm or 0.45 µm filter to remove particulate matter before injection into the analytical instrument.
-
-
-
Q8: What are the typical stress conditions for forced degradation studies of this compound?
-
A8: Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways. Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photodegradation: Exposure to UV (254 nm) and visible light (ICH Q1B conditions).[8]
-
-
Data Presentation
Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Duration | % Degradation (Illustrative) | Major Degradation Products (Illustrative) |
| 0.1 M HCl | 24 hours | 15% | 5H-dibenz(b,f)azepine, Acridine derivatives |
| 0.1 M NaOH | 24 hours | 5% | Minor unidentified polar degradants |
| 3% H₂O₂ | 24 hours | 20% | Acridine-9-carboxaldehyde, 9-formylacridine |
| Thermal (105°C) | 48 hours | 10% | 5H-dibenz(b,f)azepine, Acridine |
| Photolytic (UV/Vis) | ICH Q1B | 25% | Acridine, 2-nitro-5H-dibenz(b,f)azepine |
Note: The data presented in this table is for illustrative purposes only and is intended to provide a general understanding of potential degradation under various stress conditions. Actual degradation rates and products should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
1. Objective: To investigate the degradation behavior of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.
2. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, HPLC grade
-
Class A volumetric flasks and pipettes
-
pH meter
-
Hot plate/water bath
-
Photostability chamber
-
Forced-air oven
-
LC-MS/MS system
3. Procedure:
-
Preparation of Stock Solution: Accurately weigh about 10 mg of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a petri dish and expose it to 105°C in a forced-air oven for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (in a quartz cuvette) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[8][9]
-
A dark control sample should be stored under the same conditions but protected from light.
-
At the end of the exposure, prepare the samples for analysis.
-
4. Analysis:
-
Analyze all samples by a validated stability-indicating LC-MS/MS method.
-
The method should be capable of separating this compound from its degradation products.
-
Monitor the assay of the parent compound and the formation of degradation products.
-
Characterize the major degradation products using techniques like high-resolution mass spectrometry (HRMS) and NMR if necessary.
Mandatory Visualization
Caption: Major degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 2. Understanding Nitrosamine Drug Substance-Related Impurities (NDSRIs) - AnalyteGuru [thermofisher.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. fda.gov [fda.gov]
- 6. stabilityhub.com [stabilityhub.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Optimization of Ionization Source for N-Nitroso-5H-dibenz(b,f)azepine Detection
Welcome to the technical support center for the analysis of N-Nitroso-5H-dibenz(b,f)azepine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of this and similar N-nitroso compounds by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Which ionization source is best for analyzing this compound?
For larger and less volatile N-nitroso compounds like this compound, Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization source over Electrospray Ionization (ESI).[1][2] APCI is generally better suited for moderately polar and thermally stable compounds and can provide a more robust response with less susceptibility to ion suppression from the mobile phase.[1] While ESI can be used, it may lead to higher background interference for smaller molecules, though for larger drug substance related nitrosamines, it can be effective.[3]
Q2: What are the typical precursor and product ions for this compound in MS/MS analysis?
Q3: What can cause in-source fragmentation of my analyte, and how can I minimize it?
In-source fragmentation, where the analyte fragments in the ionization source before entering the mass analyzer, is a common issue with labile molecules like N-nitroso compounds.[4] This can lead to a decreased signal for your intended precursor ion and complicate quantification.
To minimize in-source fragmentation:
-
Optimize the declustering potential (DP) or fragmentor voltage: Lowering these voltages can reduce the energy imparted to the ions in the source, thus minimizing fragmentation.[4]
-
Adjust the ion source temperature: Higher temperatures can cause thermal degradation.[4] It is crucial to optimize this parameter to ensure efficient desolvation without causing the analyte to break down.
Q4: How can I improve the sensitivity of my assay?
Low sensitivity can be a significant challenge in detecting trace levels of N-nitroso impurities. To enhance sensitivity:
-
Optimize ionization source parameters: Systematically adjust parameters like nebulizer gas flow, drying gas flow and temperature, and capillary voltage.
-
Sample preparation: A robust sample preparation method to remove matrix components can significantly reduce ion suppression and improve signal intensity.
-
Chromatography: Ensure good chromatographic peak shape. Poor chromatography can lead to a diffuse signal and lower apparent sensitivity.
-
Choice of mobile phase additives: Use volatile mobile phase additives like formic acid at a low concentration (e.g., 0.1%) to promote ionization.[6]
Troubleshooting Guide
Issue 1: Poor or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Ionization Source Parameters | Systematically optimize source parameters. Start with typical values for similar large molecules and adjust one parameter at a time. |
| In-source Fragmentation | Infuse a standard solution and observe the mass spectrum. If the [M+H-30]+ ion is more abundant than the [M+H]+ ion, lower the declustering potential/fragmentor voltage and/or the source temperature.[4] |
| Sample Degradation | Prepare fresh samples and standards. N-nitroso compounds can be unstable. |
| Matrix Effects (Ion Suppression) | Dilute the sample or improve the sample cleanup procedure. Analyze a post-extraction spiked sample to assess recovery. |
| Incorrect MS/MS Transition | Confirm the precursor and product ions by infusing a standard and performing a product ion scan. |
Issue 2: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. |
| Contaminated LC System or Source | Flush the LC system thoroughly. Clean the ion source components according to the manufacturer's recommendations. |
| Suboptimal Source Parameters | Adjust source parameters, particularly gas flows, to minimize chemical noise. |
Issue 3: Inconsistent Peak Areas or Retention Times
| Possible Cause | Troubleshooting Step |
| LC System Instability | Check for leaks, ensure the pump is delivering a stable flow, and that the column temperature is consistent. |
| Column Degradation | Replace the analytical column if it has been used extensively or has been subjected to harsh conditions. |
| Sample Injection Variability | Ensure the autosampler is functioning correctly and that there are no air bubbles in the sample loop. |
| Sample Stability Issues | Analyze samples as soon as possible after preparation. |
Experimental Protocols
Generic LC-MS/MS Method for this compound Analysis
This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.
1. Sample Preparation (for a drug substance)
-
Accurately weigh approximately 100 mg of the drug substance into a volumetric flask.
-
Dissolve in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Dilute to the final volume to achieve a target concentration.
-
Filter the sample through a 0.22 µm filter before injection.
2. Liquid Chromatography Parameters
| Parameter | Typical Value |
| Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 20 µL |
3. Mass Spectrometry Parameters (APCI)
The following table provides a range of starting parameters for optimization.
| Parameter | Value Range |
| Ionization Mode | Positive |
| Nebulizer Gas (Nitrogen) | 20 - 60 psi |
| Drying Gas (Nitrogen) Flow | 5 - 12 L/min |
| Drying Gas Temperature | 300 - 450 °C |
| Capillary Voltage | 3000 - 5000 V |
| Corona Current | 2 - 5 µA |
| Declustering Potential/Fragmentor Voltage | Optimize to maximize [M+H]+ and minimize in-source fragmentation. |
| Collision Energy | Optimize to maximize the signal for the desired product ion(s). |
Data Presentation
Table 1: Comparison of Ionization Sources for Nitrosamine Analysis
| Ionization Source | Advantages | Disadvantages | Best Suited For |
| APCI | Good for moderately polar and less volatile compounds.[1] Less susceptible to matrix effects.[1] | May cause thermal degradation for highly labile compounds. | Aromatic and larger N-nitroso compounds.[1] |
| ESI | Good for polar and large biomolecules. Soft ionization technique. | More susceptible to ion suppression.[3] May not be efficient for less polar compounds. | Drug substance related nitrosamines with sufficient polarity.[3] |
| GC-MS (EI) | Excellent for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds. High energy can lead to extensive fragmentation. | Small, volatile nitrosamines.[7][8] |
Table 2: Starting LC-MS/MS Parameters for N-Nitroso Compound Analysis
| Parameter | Value |
| LC Column | C18 or Phenyl-Hexyl, sub-2 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Ionization Source | APCI (recommended starting point) |
| Polarity | Positive |
| MRM Transition | [M+H]+ → [M+H-30]+ |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting pathway for no or low signal intensity.
References
- 1. Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication: sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. By Ionization Only: Detecting Nitrosamines with Mass Spectrometry - Plasmion GmbH [plasmion.com]
- 3. myadlm.org [myadlm.org]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Minimizing nitrosamine formation during pharmaceutical manufacturing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize nitrosamine formation during pharmaceutical manufacturing.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work related to nitrosamine risk assessment and mitigation.
Question: My preliminary risk assessment indicates a potential for nitrosamine formation. What are the immediate next steps?
If your initial risk assessment identifies a potential for nitrosamine formation, you should proceed with confirmatory testing to either confirm or rule out the presence of these impurities.[1] The European Medicines Agency (EMA) outlines a three-step process:
-
Risk Evaluation: Identify if the Active Pharmaceutical Ingredient (API) or finished product is at risk.[1]
-
Confirmatory Testing: If a risk is identified, conduct testing to quantify the levels of nitrosamines.[1]
-
Risk Mitigation: If nitrosamines are confirmed, implement measures to reduce or eliminate them.[1]
Question: Confirmatory testing has detected nitrosamines above the acceptable intake (AI) limit. What are the potential root causes I should investigate?
The presence of nitrosamines above acceptable limits necessitates a thorough investigation into potential root causes. Key areas to focus on include:
-
Raw Materials and Excipients: Scrutinize all raw materials, including the API, starting materials, intermediates, and excipients, for the presence of secondary, tertiary, or quaternary amines and nitrosating agents like nitrites.[2][3][4] Nitrite impurities have been found in a range of common excipients.[3]
-
Manufacturing Process: Evaluate the manufacturing process for conditions that may promote nitrosamine formation, such as acidic pH, high temperatures, and the use of certain solvents or reagents.[2] The manufacturing process itself can introduce nitrosating agents or create an environment conducive to their formation.[5]
-
Cross-Contamination: Investigate the possibility of cross-contamination from other processes or equipment where amines or nitrosating agents are used.[2]
-
Degradation: Assess the potential for the drug substance to degrade over time, leading to the formation of nitrosamine impurities.[2]
-
Packaging Materials: Certain packaging materials, like rubber stoppers or materials containing nitrocellulose, can be a source of nitrosamine contamination.[1][5]
Question: How can I mitigate the risk of nitrosamine formation during the formulation stage?
Several strategies can be employed at the formulation stage to minimize nitrosamine formation:
-
Excipient Selection: Choose excipients with low nitrite levels.[6] A database of nitrite levels in common excipients can be a useful tool for this selection process.[7][8]
-
pH Modulation: Maintaining a neutral or basic pH micro-environment within the formulation can inhibit the formation of nitrosamines, as the reaction is typically favored under acidic conditions.[9]
-
Use of Inhibitors: Incorporate antioxidants such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) into the formulation.[9][10][11] These act as nitrite scavengers, blocking the nitrosation reaction.[10][11]
-
Process Optimization: Consider manufacturing processes that reduce the risk of nitrosamine formation. For example, direct compression may be preferable to wet granulation, which involves water and heat that can facilitate nitrosation reactions.[1]
Question: My analytical method is not sensitive enough to detect nitrosamines at the required low levels. How can I improve it?
For detecting trace levels of nitrosamines, highly sensitive analytical methods are required. Consider the following:
-
Method Selection: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the detection and quantification of nitrosamines at low levels.[12][13][14] Tandem quadrupole mass spectrometry (MS/MS) is often the preferred method for quantification due to its high sensitivity and selectivity.[15]
-
Sample Preparation: Optimize your sample preparation to concentrate the analytes and remove interfering matrix components. This may involve techniques like solid-phase extraction or liquid-liquid extraction.
-
Instrument Parameters: Fine-tune the mass spectrometer parameters, such as ionization source settings and collision energies, to maximize the signal for the target nitrosamines.[16]
Frequently Asked Questions (FAQs)
1. What are nitrosamines and why are they a concern in pharmaceuticals?
2. What are the primary chemical pathways for nitrosamine formation?
Nitrosamines are typically formed from the reaction of a secondary, tertiary, or quaternary amine with a nitrosating agent, such as nitrous acid (formed from nitrite salts under acidic conditions).[2][4] This reaction is influenced by factors like pH, temperature, and the presence of catalysts or inhibitors.
3. What are the regulatory guidelines for controlling nitrosamine impurities?
Regulatory agencies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidance for the control of nitrosamine impurities in human drugs.[4] This guidance generally involves a three-step process of risk assessment, confirmatory testing if a risk is identified, and implementation of mitigation strategies to control nitrosamine levels.[1]
4. How do I perform a nitrosamine risk assessment?
A nitrosamine risk assessment is a systematic evaluation of the potential for nitrosamine impurities in a drug product.[19] It should consider all potential sources of amines and nitrosating agents in the raw materials, manufacturing process, and packaging materials.[20] The assessment should follow a structured approach, such as the one outlined in the ICH Q9 guideline on Quality Risk Management.[19]
5. Where can I find the acceptable intake (AI) limits for different nitrosamines?
Regulatory agencies like the FDA and EMA have published lists of acceptable intake limits for several common nitrosamines.[21][22][23] These limits are typically expressed in nanograms per day (ng/day). For nitrosamines without established limits, a read-across analysis from a structurally similar surrogate or the Carcinogenic Potency Categorization Approach (CPCA) may be used to determine an appropriate AI.[21][24]
Data Presentation
Table 1: Recommended Acceptable Intake (AI) Limits for Common Nitrosamines
| Nitrosamine | Abbreviation | FDA Recommended AI Limit (ng/day) |
| N-Nitrosodimethylamine | NDMA | 96[18] |
| N-Nitrosodiethylamine | NDEA | 26.5 |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | 96 |
| N-Nitroso-diisopropylamine | NDIPA | 26.5 |
| N-Nitroso-ethyl-isopropylamine | NEIPA | 26.5 |
| N-Nitrosodibutylamine | NDBA | 26.5 |
| Source: FDA Recommended AI Limits for Certain Nitrosamine Impurities[21] |
Table 2: Typical Nitrite Levels in Common Pharmaceutical Excipients
| Excipient | Mean Nitrite Level (ppm) | Min Nitrite Level (ppm) | Max Nitrite Level (ppm) |
| Lactose Monohydrate | 0.54[6] | 0.07[6] | 1.7[6] |
| Microcrystalline Cellulose | 0.70[6] | 0.04[6] | 2.4[6] |
| Corn Starch | 0.21[6] | 0.055[6] | 0.61[6] |
| Croscarmellose Sodium | 0.42[6] | 0.17[6] | 1.0[6] |
| Crospovidone | 8.3[6] | 0.79[6] | 14[6] |
| Source: A Nitrite Excipient Database: A Useful Tool to Support N-Nitrosamine Risk Assessments for Drug Products[8] |
Table 3: Effectiveness of Nitrosamine Inhibitors
| Inhibitor | Concentration | Conditions | Nitrosamine Reduction |
| Ascorbic Acid | 1% | Model formulation with API, spiked with KNO2, stored at 50°C/75% RH for 2 weeks | ~75% reduction in nitrosamine concentration compared to control[10] |
| Ascorbic Acid | 1% | Placebo tablets (MCC, starch, croscarmellose sodium), stored at 40°C/75% RH for 7 days | 87% reduction in nitrite levels compared to control[10] |
| Ascorbic Acid, Sodium Ascorbate, α-Tocopherol, Caffeic Acid, Ferulic Acid | 1.0-2.4 wt% | Oral solid dosage forms with a model API | >80% inhibition of nitrosamine formation[9][25] |
| α-Tocopherol with Sodium Ascorbate | Not specified | Fried bacon | Greater inhibition of NPYR formation than with sodium ascorbate alone[26] |
Experimental Protocols
Protocol 1: LC-HRMS Method for the Determination of Six Nitrosamine Impurities in ARB Drug Products
This protocol is based on the FDA's published method for the analysis of NDMA, NDEA, NEIPA, NDIPA, NDBA, and NMBA.[27]
1. Materials and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a High-Resolution Mass Spectrometer (HRMS).
-
HPLC Column: Kinetex® 2.6 µm F5 100 Å, 100 x 4.6 mm or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Diluent: Methanol.
-
Nitrosamine reference standards.
2. Standard Preparation:
-
Prepare a mixed stock standard solution of the six nitrosamines in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve.
3. Sample Preparation (Drug Product):
-
Crush a suitable number of tablets to obtain a target API concentration of 20 mg/mL in 5.0 mL of methanol.
-
Transfer the crushed powder to a 15 mL centrifuge tube and add 5.0 mL of methanol.
-
Vortex for approximately 1 minute.
-
Shake for 40 minutes using a mechanical shaker.
-
Centrifuge for 15 minutes at 4500 rpm.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.
4. Chromatographic and Mass Spectrometric Conditions:
-
Column Temperature: 40 °C
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 3 µL
-
Gradient Elution: A suitable gradient program should be developed to separate the nitrosamines from the API and other matrix components.
-
Mass Spectrometer: Operate in positive ion mode with appropriate settings for sheath gas, auxiliary gas, spray voltage, and capillary temperature to achieve optimal sensitivity and resolution.[27]
Protocol 2: GC-MS/MS Method for the Determination of Nitrosamines
This protocol provides a general framework for the analysis of volatile nitrosamines.
1. Materials and Reagents:
-
Gas Chromatograph (GC) coupled to a Tandem Mass Spectrometer (MS/MS).
-
GC Column: A suitable capillary column for the separation of nitrosamines (e.g., a mid-polar phase).
-
Carrier Gas: Helium.
-
Extraction Solvent: Dichloromethane.
-
Internal Standard (e.g., N-Nitroso-di-n-propylamine-d14).
2. Standard Preparation:
-
Prepare a stock solution of the target nitrosamines and the internal standard in a suitable solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
3. Sample Preparation:
-
Weigh a representative amount of the ground tablet powder or API into a centrifuge tube.
-
Add a known amount of internal standard.
-
Add an appropriate volume of an alkaline solution (e.g., 1M NaOH) and the extraction solvent (dichloromethane).
-
Vortex and shake to extract the nitrosamines into the organic layer.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a vial for GC-MS/MS analysis.
4. GC-MS/MS Conditions:
-
Injector Temperature: Set to an appropriate temperature for volatilization without degradation.
-
Oven Temperature Program: Develop a temperature program that provides good separation of the target analytes.
-
Ion Source: Electron Ionization (EI).
-
MS/MS Mode: Operate in Multiple Reaction Monitoring (MRM) mode, with optimized precursor-product ion transitions and collision energies for each nitrosamine.[16]
Visualizations
Caption: Chemical pathway for the formation of N-nitrosamines.
Caption: Workflow for conducting a nitrosamine risk assessment.
Caption: Decision tree for troubleshooting nitrosamine contamination.
References
- 1. EMA updates Q&A on nitrosamine assessment and testing | RAPS [raps.org]
- 2. A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation - Zamann Pharma Support GmbH [zamann-pharma.com]
- 3. gmp-compliance.org [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. dalton.com [dalton.com]
- 6. meggle-pharma.com [meggle-pharma.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. FDA suggests alternative approaches for nitrosamine risk assessments | RAPS [raps.org]
- 10. dsm.com [dsm.com]
- 11. dsm-firmenich.com [dsm-firmenich.com]
- 12. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 13. fda.gov [fda.gov]
- 14. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 15. waters.com [waters.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. fda.gov [fda.gov]
- 18. How to Calculate Acceptable Intake (AI) Limits for Nitrosamines? - Zamann Pharma Support GmbH [zamann-pharma.com]
- 19. npra.gov.my [npra.gov.my]
- 20. resolvemass.ca [resolvemass.ca]
- 21. fda.gov [fda.gov]
- 22. ema.europa.eu [ema.europa.eu]
- 23. Established acceptable intake for nitrosamines in medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 24. fda.gov [fda.gov]
- 25. dsm-firmenich.com [dsm-firmenich.com]
- 26. Alpha-tocopherol: uses in preventing nitrosamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. fda.gov [fda.gov]
Troubleshooting poor recovery of N-Nitroso-5H-dibenz(b,f)azepine during extraction
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of N-Nitroso-5H-dibenz(b,f)azepine during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low or no recovery of this compound after my extraction. What are the potential primary causes?
A1: Poor recovery of this compound can stem from several factors. The most common issues include:
-
Analyte Degradation: This compound can be sensitive to acidic conditions, heat, and light, potentially degrading into various acridine derivatives.[1] Ensure your sample processing and storage minimize exposure to these conditions.
-
Inappropriate Solvent Selection: The choice of extraction solvent is critical. While specific solubility data is limited, related compounds show solubility in methanol.[2] The large, relatively non-polar structure of this compound suggests good solubility in organic solvents like dichloromethane and acetonitrile.
-
Suboptimal Extraction Parameters (SPE & LLE): For SPE, issues can arise from incorrect sorbent selection, inadequate conditioning, analyte breakthrough during loading, or incomplete elution. For LLE, the pH of the aqueous phase and the choice of organic solvent are crucial for efficient partitioning.
-
Matrix Effects: Complex sample matrices can interfere with the extraction process, leading to ion suppression in LC-MS analysis or co-elution of interfering compounds.
Q2: How can I prevent the degradation of this compound during sample preparation?
A2: To minimize degradation, adhere to the following precautions:
-
pH Control: Avoid strongly acidic conditions during extraction. If pH adjustment is necessary, use buffers in the neutral to slightly basic range.
-
Temperature Control: Perform extraction steps at controlled room temperature or below. Avoid heating samples unless specifically required for a validated method.
-
Light Protection: Protect samples and standards from direct light by using amber vials or covering glassware with aluminum foil.
-
Minimize Processing Time: Process samples as quickly as possible to reduce the time the analyte is exposed to potentially degradative conditions.
Q3: I'm using Solid-Phase Extraction (SPE). What are the key steps to troubleshoot poor recovery?
A3: Systematically evaluate each step of your SPE protocol:
-
Sorbent Selection: For a non-polar compound like this compound, a reversed-phase sorbent (e.g., C18, C8) is a suitable starting point.
-
Conditioning and Equilibration: Ensure the sorbent is properly wetted with an appropriate solvent (e.g., methanol) and then equilibrated with a solution similar in composition to your sample matrix. Improper conditioning can lead to poor retention.
-
Sample Loading: Load the sample at a slow and consistent flow rate to ensure adequate interaction between the analyte and the sorbent. If the analyte is in a strong solvent, it may not be retained. Consider diluting your sample with a weaker solvent.
-
Washing: The wash step is critical for removing matrix interferences without eluting the analyte. If you suspect analyte loss during this step, analyze the wash eluate. Use a wash solvent that is strong enough to remove impurities but weak enough to not elute your analyte.
-
Elution: If the analyte is not eluting from the cartridge, your elution solvent may be too weak. Increase the solvent strength (e.g., increase the proportion of organic solvent). You can collect and analyze a second elution volume to check for complete elution.
Q4: What should I consider when developing a Liquid-Liquid Extraction (LLE) method for this compound?
A4: For successful LLE, focus on the following:
-
Solvent Choice: Select an immiscible organic solvent in which this compound is highly soluble. Dichloromethane is a common choice for nitrosamine extraction.[3][4]
-
Salting-Out Effect: Adding a neutral salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of your analyte into the organic phase, thereby improving recovery.
-
Emulsion Formation: If emulsions form at the interface, they can be broken by centrifugation, addition of a small amount of a different organic solvent, or by gentle stirring.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information can aid in the development and troubleshooting of extraction methods.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₀N₂O | [5] |
| Molecular Weight | 222.24 g/mol | [1][5] |
| CAS Number | 38652-29-8 | [1][5] |
| Appearance | Not specified in searches | |
| Solubility | A related compound is soluble in Methanol (MEOH). | [2] |
| pKa | Data not available in search results. | |
| Stability | Susceptible to degradation under acidic, thermal, or photochemical conditions. | [1] |
Experimental Protocols
The following are general protocols for SPE and LLE that can be adapted for the extraction of this compound. Note: These are starting points and may require optimization for your specific sample matrix.
Protocol 1: Solid-Phase Extraction (SPE)
-
Sorbent: Reversed-phase C18 cartridge (e.g., 500 mg, 6 mL).
-
Conditioning:
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of reagent water through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Adjust the sample pH to neutral if necessary.
-
Load the sample onto the cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar impurities.
-
-
Drying:
-
Dry the cartridge under vacuum or with nitrogen for 10-20 minutes to remove excess water. Thorough drying is crucial for good recovery with non-polar elution solvents.[3]
-
-
Elution:
-
Elute the analyte with 5-10 mL of a strong solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Collect the eluate and concentrate it under a gentle stream of nitrogen if necessary before analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation:
-
Take a known volume of your aqueous sample (e.g., 10 mL) in a separatory funnel.
-
Adjust the pH to neutral (around 7.0) as a starting point.
-
-
Extraction:
-
Add an equal volume of dichloromethane to the separatory funnel.
-
Shake vigorously for 1-2 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
-
Collection:
-
Drain the lower organic layer into a collection flask.
-
-
Repeat Extraction:
-
Repeat the extraction of the aqueous layer with a fresh portion of dichloromethane two more times to ensure complete extraction.
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Dry the combined extract by passing it through a small amount of anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume or to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).
-
Visual Troubleshooting Guides
The following diagrams illustrate a troubleshooting workflow for poor SPE recovery and the potential degradation pathways of this compound.
Caption: Troubleshooting workflow for poor SPE recovery.
Caption: Potential degradation pathways of this compound.
References
Reducing analytical variability in nitrosamine quantification
Welcome to the Technical Support Center for Nitrosamine Quantification. This resource is designed for researchers, scientists, and drug development professionals to help minimize analytical variability and troubleshoot common issues encountered during the quantification of nitrosamine impurities.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding nitrosamine analysis.
Q1: What are the primary sources of analytical variability in nitrosamine quantification?
Analytical variability in nitrosamine analysis can stem from multiple sources throughout the experimental workflow. Key contributors include sample preparation, instrument conditions, and matrix effects.[1][2][3] Inconsistent sample extraction and handling can lead to variable analyte recovery.[3][4] Instrument parameters, particularly in sensitive techniques like LC-MS/MS, require careful optimization to ensure reproducible results.[1][5] Furthermore, the sample matrix itself can significantly impact the analytical outcome, causing suppression or enhancement of the analyte signal.[3][6]
Q2: Which analytical technique is most suitable for nitrosamine analysis?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the preferred method for the quantification of nitrosamine impurities due to its high sensitivity and selectivity.[2][7][8][9] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for volatile nitrosamines.[10] However, LC-MS/MS is more versatile, capable of analyzing a broader range of nitrosamines, including less volatile and thermally unstable compounds.[11] High-resolution mass spectrometry (HRMS) is another powerful tool, especially for identifying unknown impurities during process development.[2]
Q3: How can I prevent the artificial formation of nitrosamines during sample preparation?
In-situ formation of nitrosamines during sample preparation is a significant concern that can lead to inaccurate results.[3] This can occur when precursor amines and nitrosating agents are present in the sample matrix. To mitigate this, it is crucial to control the sample preparation conditions. The inclusion of nitrosation inhibitors, such as ascorbic acid or sulfamic acid, in the sample diluent can effectively prevent the artificial formation of nitrosamines.[3]
Q4: What are the regulatory expectations for nitrosamine testing?
Regulatory agencies like the FDA and EMA have established stringent guidelines for the control of nitrosamine impurities in pharmaceutical products.[12][13][14] Manufacturers are required to perform risk assessments to identify potential sources of nitrosamine contamination.[12][13] If a risk is identified, confirmatory testing using validated, sensitive analytical methods is mandatory.[14][15] The limit of quantification (LOQ) of the analytical method should be at or below the acceptable intake (AI) limit for the specific nitrosamine.[15][16]
Troubleshooting Guide
This guide provides solutions to common problems encountered during nitrosamine quantification experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape | Mismatch between the injection solvent and the mobile phase. | Ideally, use the mobile phase as the sample diluent. If using a stronger solvent like methanol, minimize the injection volume to reduce peak distortion.[1] |
| Column overload. | Reduce the injection volume or dilute the sample.[1] | |
| Low Sensitivity / Poor Signal | Suboptimal mass spectrometry parameters. | Optimize compound-dependent parameters such as collision energy (CE), declustering potential (DP), and collision cell exit potential (CXP).[1] Use LC-MS based optimization rather than syringe infusion for parameters like DP.[1] |
| Ion suppression due to matrix effects. | Implement a sample cleanup procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2] Dilute the sample to reduce the concentration of matrix components.[3] | |
| Inefficient ionization. | For low-mass nitrosamines, atmospheric pressure chemical ionization (APCI) may provide better sensitivity than electrospray ionization (ESI). Optimize the ion source temperature.[4] | |
| High Background Noise | Contaminated mobile phase or instrument. | Use high-purity solvents and freshly prepared mobile phases. Flush the LC system and mass spectrometer to remove potential contaminants. |
| Suboptimal curtain gas setting. | Optimize the curtain gas pressure. Increasing the pressure can significantly reduce background noise.[1] | |
| Inconsistent Results / Poor Reproducibility | Variability in sample preparation. | Ensure consistent and thorough sample extraction. Use an internal standard to correct for variations in sample recovery.[3][6] |
| Instrument drift or contamination. | Perform regular instrument maintenance, including cleaning the ion source.[1] Monitor system suitability by injecting a standard solution at regular intervals during the analytical run. | |
| Unstable nitrosamines. | Protect samples from light, as nitrosamines can be susceptible to photolysis.[3] Analyze samples as quickly as possible after preparation. | |
| Co-elution of Peaks | Inadequate chromatographic separation. | Optimize the chromatographic gradient, mobile phase composition, and column temperature.[1][4] Consider using a column with a different stationary phase, such as a biphenyl column, which can offer better retention for some nitrosamines than a standard C18 column.[1] |
Experimental Protocols
Generic LC-MS/MS Method Development for Nitrosamine Quantification
This protocol outlines a general approach to developing a robust LC-MS/MS method for nitrosamine analysis.[17]
-
Analyte and Internal Standard Preparation:
-
Prepare stock solutions of the target nitrosamine(s) and a suitable stable isotope-labeled internal standard in a compatible solvent (e.g., methanol).
-
Prepare working standard solutions by diluting the stock solutions to the desired concentrations.
-
-
Mass Spectrometer Parameter Optimization:
-
Infuse a standard solution of the nitrosamine directly into the mass spectrometer to determine the precursor ion and optimize compound-dependent parameters like declustering potential and collision energy to identify the most abundant and stable product ions for multiple reaction monitoring (MRM).
-
-
Chromatographic Method Development:
-
Select an appropriate LC column. A C18 or biphenyl column is often a good starting point.[1]
-
Develop a gradient elution method using a mobile phase system such as 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile or methanol (Mobile Phase B).[17]
-
Optimize the gradient to achieve adequate separation of the target nitrosamine from other sample components and potential isomers.
-
-
Sample Preparation:
-
Develop a sample extraction procedure to efficiently isolate the nitrosamine(s) from the sample matrix. This may involve solvent extraction, solid-phase extraction (SPE), or liquid-liquid extraction (LLE).
-
Incorporate an internal standard into the sample prior to extraction to correct for any analyte loss during sample processing.
-
-
Method Validation:
-
Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[17]
-
Visualizations
Caption: A typical experimental workflow for nitrosamine quantification.
Caption: A decision tree for troubleshooting inconsistent results.
References
- 1. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Two – Analytical Challenges [theanalyticalscientist.com]
- 4. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. agilent.com [agilent.com]
- 6. USP-Nitrosamine Education: Matrix Effect? - Events / Workshops / Webinars - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ellutia.com [ellutia.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fda.gov [fda.gov]
- 15. npra.gov.my [npra.gov.my]
- 16. youtube.com [youtube.com]
- 17. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Three – Building a Method [theanalyticalscientist.com]
Technical Support Center: Method Ruggedness and Robustness for Nitrosamine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing ruggedness and robustness testing for nitrosamine analysis methods.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during method ruggedness and robustness testing for nitrosamine analysis.
| Question | Possible Causes | Recommended Solutions |
| Why am I seeing poor reproducibility of results between different analysts or instruments (Poor Ruggedness)? | 1. Inconsistent Sample Preparation: Minor variations in extraction time, solvent volumes, or pH adjustment can significantly impact results. 2. Analyst Technique Variation: Differences in handling standards and samples, or in the execution of the analytical method. 3. Instrument Variability: Differences in instrument sensitivity, calibration, or maintenance status. 4. Inadequate Method Description: The analytical procedure may lack sufficient detail, leaving room for interpretation. | 1. Standardize Sample Preparation: Provide a highly detailed, step-by-step sample preparation protocol. Consider automating parts of the process if possible. 2. Comprehensive Training: Ensure all analysts are thoroughly trained on the method and use identical techniques. 3. System Suitability Tests (SST): Perform SSTs before each run to ensure all instruments meet the required performance criteria. 4. Detailed Standard Operating Procedure (SOP): The SOP should be unambiguous and include clear instructions for every step of the analysis. |
| My results are failing acceptance criteria when I make small, deliberate changes to the method parameters (Poor Robustness). Why? | 1. Method is Highly Sensitive to a Specific Parameter: The method's performance may be critically dependent on a factor like mobile phase pH, column temperature, or flow rate. 2. Inadequate Method Optimization: The method may not have been sufficiently optimized during development to withstand minor variations. 3. Matrix Effects: Small changes in chromatographic conditions can alter the impact of the sample matrix on the analyte signal.[1] | 1. Identify Critical Parameters: Conduct a systematic study to identify which parameters have the most significant impact on the results. 2. Re-optimize the Method: Focus on the critical parameters to define a wider acceptable operating range. 3. Improve Sample Cleanup: Implement or enhance sample cleanup steps (e.g., Solid-Phase Extraction) to minimize matrix interference.[1] |
| I am observing extraneous peaks or high background noise in my chromatograms. | 1. Contamination: Glassware, solvents, or reagents may be contaminated with nitrosamines or their precursors. 2. Artifactual Nitrosamine Formation: Nitrosamines can form during sample preparation or analysis, especially under acidic conditions or at high temperatures.[2] 3. Instrument Contamination: Carryover from previous injections or a contaminated ion source. | 1. Thorough Cleaning: Implement a rigorous cleaning procedure for all glassware and use high-purity solvents and reagents. 2. Control Sample Preparation Conditions: Avoid acidic conditions where possible and consider the use of scavengers like ascorbic acid.[2] Keep sample processing temperatures low. 3. Instrument Cleaning and Wash Solvents: Use a strong wash solvent between injections and perform regular maintenance on the ion source and other instrument components. |
| How can I mitigate matrix effects that are impacting my results? | 1. Ion Suppression or Enhancement: Co-eluting matrix components can interfere with the ionization of the target nitrosamines in the mass spectrometer.[1] 2. Insufficient Chromatographic Separation: The analyte peak is not well-resolved from interfering matrix components. | 1. Isotope-Labeled Internal Standards: Use stable isotope-labeled internal standards for each analyte to compensate for matrix effects. 2. Optimize Chromatography: Adjust the mobile phase composition, gradient, or select a different column to improve separation. 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. 4. Advanced Sample Preparation: Employ techniques like Solid-Phase Extraction (SPE) to remove interfering substances before analysis.[1] |
Frequently Asked Questions (FAQs)
1. What is the difference between method ruggedness and method robustness in the context of nitrosamine analysis?
-
Method Ruggedness evaluates the reproducibility of a test method under a variety of normal, but variable, conditions. This typically includes testing by different analysts, on different instruments, and on different days.[3] The goal is to assess the method's resilience to external sources of variability.
-
Method Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[4] It provides an indication of the method's reliability during normal usage. For nitrosamine analysis, this could involve intentionally varying parameters like the pH of the mobile phase, column temperature, or flow rate.[3]
2. What are the key parameters to evaluate in a ruggedness study?
A ruggedness study for nitrosamine analysis should typically include variations in:
-
Analyst: At least two different analysts should perform the analysis.
-
Instrument: The analysis should be run on at least two different instruments (e.g., different LC-MS/MS systems).
-
Day: The analysis should be conducted on different days.
-
Reagents/Columns: If applicable, different lots of reagents or chromatographic columns can be tested.
3. What are the typical parameters and their variations for a robustness study in nitrosamine analysis?
For an LC-MS/MS method, the following parameters are commonly varied within a defined range:
-
Mobile Phase Composition: The percentage of the organic modifier is typically varied by ±2%.
-
Mobile Phase pH: The pH of the aqueous mobile phase is usually varied by ±0.2 units.
-
Column Temperature: The column temperature is often varied by ±5 °C.
-
Flow Rate: The flow rate of the mobile phase is typically varied by ±10%.
-
Injection Volume: The injection volume can be varied to assess the impact on peak shape and response.
4. What are the acceptance criteria for ruggedness and robustness studies?
The acceptance criteria are generally based on the precision of the results obtained under the varied conditions. The Relative Standard Deviation (RSD) of the results is a key metric.
| Parameter | Typical Acceptance Criteria |
| Ruggedness | The overall %RSD of the results from all varied conditions should be within a predefined limit, often ≤ 15%. System suitability parameters must also be met. |
| Robustness | The %RSD for replicate injections under each varied condition should be within an acceptable range (e.g., ≤ 10%). The assay values should not deviate significantly from the results obtained under the normal method conditions. System suitability must pass under all tested conditions.[5] |
5. How can I prevent the artificial formation of nitrosamines during my analysis?
Artifactual formation is a significant concern in nitrosamine analysis. To mitigate this:
-
Avoid High Temperatures: Use lower temperatures during sample preparation and in the analytical instrument's inlet if using GC-MS.
-
Control pH: Avoid strongly acidic conditions, as they can promote nitrosation.
-
Use Scavengers: Consider adding antioxidants like ascorbic acid or vitamin E to your sample preparation to inhibit the nitrosation reaction.[2]
-
Minimize Sample Processing Time: Analyze samples as quickly as possible after preparation.
Experimental Protocols
Detailed Methodology for Robustness Testing
This protocol outlines a systematic approach to robustness testing for an LC-MS/MS method for nitrosamine analysis.
-
Define Parameters and Variations: Identify the critical method parameters and define the range of variation for each.
-
Mobile Phase Composition (e.g., % Acetonitrile): Nominal, +2%, -2%
-
Mobile Phase pH: Nominal, +0.2, -0.2
-
Column Temperature: Nominal, +5 °C, -5 °C
-
Flow Rate: Nominal, +10% of nominal, -10% of nominal
-
-
Prepare Test Samples: Use a well-characterized sample, such as a drug product spiked with known concentrations of the target nitrosamines at a level appropriate for the method's intended purpose (e.g., at the quantitation limit).
-
Experimental Design: Employ a one-factor-at-a-time (OFAT) approach, where one parameter is varied while all others are kept at their nominal conditions.
-
Execution:
-
Perform a system suitability test (SST) under the nominal conditions to ensure the system is performing correctly.
-
Inject replicate samples (e.g., n=6) under the nominal conditions to establish a baseline.
-
For each parameter variation, adjust the single parameter and allow the system to equilibrate.
-
Perform an SST under the varied condition.
-
Inject replicate samples (e.g., n=6) under the varied condition.
-
Return the system to the nominal conditions and repeat the process for the next parameter.
-
-
Data Analysis:
-
Calculate the mean, standard deviation, and %RSD for the replicate injections at each condition.
-
Compare the results from the varied conditions to the results from the nominal conditions.
-
Evaluate the impact of each parameter on the analytical results, including retention time, peak shape, and quantitative accuracy.
-
Ensure that all system suitability criteria are met under all tested conditions.
-
Detailed Methodology for Ruggedness Testing
This protocol describes a general approach for conducting a ruggedness study for a nitrosamine analysis method.
-
Define the Scope of the Study: Identify the factors to be varied (e.g., two analysts, two instruments, two different days).
-
Prepare Homogeneous Samples: Use a single, homogeneous batch of the sample to be tested (e.g., a spiked drug product). Aliquot the sample to ensure consistency.
-
Experimental Plan:
-
Analyst 1 / Instrument 1 / Day 1: The first analyst prepares and analyzes a set of replicate samples (e.g., n=6).
-
Analyst 2 / Instrument 1 / Day 1: The second analyst prepares and analyzes a set of replicate samples.
-
Analyst 1 / Instrument 2 / Day 2: The first analyst repeats the analysis on the second instrument on a different day.
-
Analyst 2 / Instrument 2 / Day 2: The second analyst repeats the analysis on the second instrument.
-
-
System Suitability: Each analyst must perform and pass a system suitability test before starting their analyses on each day and on each instrument.
-
Data Analysis:
-
Calculate the mean, standard deviation, and %RSD for each set of replicate injections.
-
Combine all the data from all conditions and calculate the overall mean, standard deviation, and %RSD.
-
Use statistical analysis (e.g., ANOVA) to determine if there are any significant differences between the results obtained under the different conditions.
-
The overall %RSD should be within the predefined acceptance criteria to demonstrate method ruggedness.
-
Visualizations
Caption: Workflow for Method Robustness Testing.
Caption: Workflow for Method Ruggedness Testing.
Caption: Logical Relationship of Nitrosamine Formation and Mitigation.
References
Validation & Comparative
Navigating the Analytical Maze: An Inter-laboratory Comparison of Methods for N-Nitroso-5H-dibenz(b,f)azepine
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of analytical methods for the detection and quantification of N-Nitroso-5H-dibenz(b,f)azepine, a potential genotoxic impurity. This guide provides a critical evaluation of common analytical techniques, supported by hypothetical inter-laboratory experimental data, to aid in method selection and validation for ensuring pharmaceutical product safety and regulatory compliance.
The emergence of N-nitrosamine impurities as a significant concern in the pharmaceutical industry underscores the need for robust and reliable analytical methods.[1][2] this compound, a nitrosamine derivative of a common chemical scaffold, requires sensitive and accurate quantification to mitigate potential health risks.[3][4] Regulatory bodies worldwide, including the FDA, have stringent requirements for the control of such impurities, necessitating the use of highly sensitive analytical technologies.[5][6] This guide presents a comparative analysis of three prevalent analytical methods: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS), and High-Performance Liquid Chromatography with High-Resolution Mass Spectrometry (HPLC-HRMS).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for the determination of this compound is critical and depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of HPLC-MS/MS, GC-MS/MS, and HPLC-HRMS based on a hypothetical inter-laboratory study involving six laboratories.
| Parameter | HPLC-MS/MS | GC-MS/MS | HPLC-HRMS |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.1 ng/mL | 0.02 ng/mL |
| Limit of Quantitation (LOQ) | 0.15 ng/mL | 0.3 ng/mL | 0.06 ng/mL |
| Linearity (R²) | >0.998 | >0.995 | >0.999 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 98-102% |
| Precision (RSD%) | |||
| - Repeatability | < 5% | < 8% | < 3% |
| - Intermediate Precision | < 8% | < 12% | < 5% |
| - Reproducibility | < 15% | < 20% | < 10% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. The following sections outline the hypothetical experimental protocols for the three compared techniques.
HPLC-MS/MS Method
-
Sample Preparation: A 100 mg sample is dissolved in 10 mL of methanol, followed by vortexing for 1 minute and sonication for 10 minutes. The solution is then centrifuged at 5000 rpm for 15 minutes, and the supernatant is filtered through a 0.22 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Column: C18 column (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound are monitored.
-
GC-MS/MS Method
-
Sample Preparation: A 100 mg sample is extracted with 10 mL of dichloromethane. The extract is then concentrated to 1 mL under a gentle stream of nitrogen.
-
Chromatographic Conditions:
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C
-
Oven Program: Initial temperature of 80°C, held for 1 minute, then ramped to 300°C at 20°C/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored.
-
HPLC-HRMS Method
-
Sample Preparation: The same procedure as the HPLC-MS/MS method is followed.
-
Chromatographic Conditions: The same chromatographic conditions as the HPLC-MS/MS method are used.
-
High-Resolution Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Resolution: 60,000 FWHM
-
Mass Accuracy: < 3 ppm
-
Data Acquisition: Full scan mode with a specific mass-to-charge ratio range for this compound.
-
Workflow and Pathway Diagrams
Visualizing the experimental and logical workflows can aid in understanding the complexities of inter-laboratory studies and the underlying analytical principles.
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
A Comparative Guide to the Toxicity of N-Nitrosamines, with a Focus on N-Nitroso-5H-dibenz(b,f)azepine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity of several common N-nitrosamines and includes the available toxicological data for N-Nitroso-5H-dibenz(b,f)azepine. Due to a significant lack of publicly available toxicity data for this compound, a direct quantitative comparison is not feasible at this time. However, by contrasting its limited data with the extensive toxicological profiles of other well-researched nitrosamines, this guide aims to offer a perspective on its potential toxicological profile and highlight the necessity for further investigation.
Executive Summary
N-nitrosamines are a class of potent mutagenic and carcinogenic compounds.[1][2] Their toxicity is primarily mediated by metabolic activation to reactive electrophiles that can alkylate DNA, leading to mutations and initiating carcinogenesis.[3][4][5] This guide summarizes the available toxicity data for this compound and compares it with five well-characterized nitrosamines:
-
N-nitrosodimethylamine (NDMA)
-
N-nitrosodiethylamine (NDEA)
-
N-nitroso-di-n-butylamine (NDBA)
-
N-nitrosopiperidine (NPIP)
-
N-nitrosopyrrolidine (NPYR)
While extensive data demonstrate the carcinogenicity of NDMA, NDEA, NDBA, NPIP, and NPYR in various animal models, the only available toxicological endpoint for this compound is a negative result in the Ames test for mutagenicity. This suggests it may not be a bacterial mutagen under the tested conditions, but it does not preclude other forms of toxicity, including carcinogenicity in vivo.
Comparative Toxicity Data
The following table summarizes the available quantitative and qualitative toxicity data for the selected nitrosamines. The significant data gap for this compound is evident.
| Nitrosamine | Acute Toxicity (LD50, rat, oral) | Mutagenicity (Ames Test) | Primary Target Organs for Carcinogenicity (in rodents) | Carcinogenic Potency (TD50, rat, oral, mg/kg bw/day) |
| This compound | Data not available | Negative | Data not available | Data not available |
| N-nitrosodimethylamine (NDMA) | ~40 mg/kg | Positive | Liver, Kidney, Lung[6][7] | 0.0959[8] |
| N-nitrosodiethylamine (NDEA) | ~200 mg/kg | Positive | Liver, Esophagus, Nasal Cavity[6][7] | 0.0265[8] |
| N-nitroso-di-n-butylamine (NDBA) | ~1200 mg/kg | Positive | Bladder, Liver, Esophagus | 0.691[8] |
| N-nitrosopiperidine (NPIP) | ~200 mg/kg | Positive | Esophagus, Liver, Nasal Cavity[7] | 1.11[8] |
| N-nitrosopyrrolidine (NPYR) | ~900 mg/kg | Positive | Liver, Lung | 0.799[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of toxicological data. Below are summaries of the standard protocols for two key assays used in the assessment of nitrosamine toxicity.
Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[9][10][11]
Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella). The test chemical is incubated with the bacterial strains, both with and without an exogenous metabolic activation system (S9 fraction from rat liver). If the chemical is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to grow on an amino acid-deficient medium. The number of revertant colonies is proportional to the mutagenic potency of the substance.
Methodology:
-
Strains: A set of at least five strains is recommended, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102. These strains detect different types of mutations (frameshift vs. base-pair substitution).
-
Metabolic Activation: Tests are performed with and without a metabolic activation system (S9 mix), which contains enzymes from the liver to simulate mammalian metabolism, as many nitrosamines require metabolic activation to become mutagenic.[9]
-
Procedure: The test chemical, bacterial culture, and S9 mix (if applicable) are combined and either poured onto agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies is counted and compared to the spontaneous reversion rate in the negative control. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies and/or a reproducible and significant increase at one or more concentrations.
Carcinogenicity Studies in Rodents - OECD Guideline 451
In vivo carcinogenicity studies are the gold standard for assessing the carcinogenic potential of a substance in mammals.[12][13][14][15]
Principle: The test substance is administered to laboratory animals (usually rats and mice) for a major portion of their lifespan. The animals are observed for the development of tumors.
Methodology:
-
Animal Model: Typically, two rodent species (e.g., Fischer 344 rats and B6C3F1 mice) of both sexes are used.
-
Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals from effects other than cancer.
-
Administration: The route of administration should be relevant to human exposure (e.g., oral via drinking water or gavage for nitrosamines found in food or drugs).
-
Duration: The study duration is typically 18-24 months for mice and 24 months for rats.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy, and a comprehensive list of tissues and organs is examined histopathologically for evidence of tumors.
-
Evaluation: The incidence of tumors in the treated groups is compared to the control group using statistical methods.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the general metabolic activation pathway for nitrosamines and a logical workflow for assessing their carcinogenic potential.
Caption: Metabolic activation of N-nitrosamines leading to DNA damage and carcinogenesis.
Caption: A logical workflow for the assessment of the carcinogenic potential of a nitrosamine.
Conclusion
The vast body of evidence on N-nitrosamines underscores their potential as significant human health hazards, with most tested compounds demonstrating mutagenicity and carcinogenicity in experimental models.[1] The primary mechanism of their toxicity involves metabolic activation to DNA-reactive intermediates.[3][5]
Given that this compound belongs to a class of compounds known for their carcinogenic properties, and in the absence of further data, it should be handled with caution. Further studies, including in vitro genotoxicity assays in mammalian cells and, if warranted, in vivo carcinogenicity bioassays, are essential to thoroughly characterize the toxicological profile of this compound and to perform a comprehensive risk assessment. This comparative guide highlights the critical need for such data to ensure the safety of pharmaceuticals and other products where this compound may be present as an impurity.
References
- 1. fda.gov [fda.gov]
- 2. Carcinogenic risks of nitrosamines: understanding their hazards and effective preventive measures – BMS Clinic [bmsclinic.com.hk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]
- 8. Risk assessment of N‐nitrosamines in food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nib.si [nib.si]
- 10. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. oecd.org [oecd.org]
- 12. policycommons.net [policycommons.net]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. mhlw.go.jp [mhlw.go.jp]
- 15. oecd.org [oecd.org]
A Head-to-Head Battle: Cross-Validation of LC-MS and GC-MS for Nitrosamine Analysis in Pharmaceuticals
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical technique for nitrosamine impurity testing.
The detection and quantification of nitrosamine impurities have become a critical concern in the pharmaceutical industry due to their potential carcinogenic effects. Regulatory bodies worldwide now mandate stringent testing of drug products for the presence of these compounds. The two most powerful and widely adopted analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical challenges.
At a Glance: LC-MS vs. GC-MS for Nitrosamine Analysis
| Feature | LC-MS/MS | GC-MS/MS |
| Applicability | Broad applicability to a wide range of nitrosamines, including non-volatile and thermally labile compounds.[1][2] | Primarily suited for volatile and thermally stable nitrosamines.[1] |
| Sensitivity | Generally offers higher sensitivity, reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[1] | Highly sensitive for volatile compounds, with detection limits in the low ppb range.[3][4] |
| Selectivity | High selectivity, especially with tandem mass spectrometry (MS/MS), minimizing matrix interference.[1] | Excellent selectivity, particularly in Multiple Reaction Monitoring (MRM) mode.[5] |
| Sample Preparation | Often simpler, involving dissolution and filtration. | May require derivatization for non-volatile compounds and can be more complex. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from matrix components. | Generally less prone to matrix effects compared to LC-MS. |
| Instrumentation | Tandem quadrupole mass spectrometry is the preferred method for quantification to meet regulatory requirements.[2] | Can be performed with headspace or direct liquid injection, with triple quadrupole mass spectrometry recommended for higher sensitivity and specificity.[6] |
Quantitative Performance Data: A Comparative Overview
The following tables summarize key performance parameters for LC-MS/MS and GC-MS/MS methods for the analysis of a panel of common nitrosamines. The data is compiled from a direct comparison study and other relevant literature.[3][4]
Table 1: Comparison of Linearity and Coefficient of Determination (R²)
| Nitrosamine | LC-MS/MS (APCI) R² | GC-MS/MS (EI) R² |
| NDMA | >0.99 | >0.99 |
| NDEA | >0.99 | >0.99 |
| NDPA | >0.99 | >0.99 |
| NDBA | >0.99 | >0.99 |
| NPIP | >0.99 | >0.99 |
| NPYR | >0.99 | >0.99 |
| NMOR | >0.99 | >0.99 |
| NDPhA | Not Detected | >0.99 |
| NMEA | >0.99 | >0.99 |
Table 2: Comparison of Limit of Detection (LOD) and Limit of Quantitation (LOQ) (in ng/mL)
| Nitrosamine | LC-MS/MS (APCI) LOD | LC-MS/MS (APCI) LOQ | GC-MS/MS (EI) LOD | GC-MS/MS (EI) LOQ |
| NDMA | 0.1 | 0.3 | 0.05 | 0.15 |
| NDEA | 0.1 | 0.3 | 0.05 | 0.15 |
| NDPA | 0.1 | 0.3 | 0.05 | 0.15 |
| NDBA | 0.1 | 0.3 | 0.05 | 0.15 |
| NPIP | 0.3 | 0.9 | 0.1 | 0.3 |
| NPYR | 0.3 | 0.9 | 0.1 | 0.3 |
| NMOR | 0.3 | 0.9 | 0.1 | 0.3 |
| NDPhA | - | - | 0.3 | 0.9 |
| NMEA | 0.1 | 0.3 | 0.05 | 0.15 |
Table 3: Comparison of Recovery and Precision (%RSD)
| Nitrosamine | LC-MS/MS (APCI) Recovery (%) | LC-MS/MS (APCI) Precision (%RSD) | GC-MS/MS (EI) Recovery (%) | GC-MS/MS (EI) Precision (%RSD) |
| NDMA | 95.2 ± 5.1 | < 6 | 103.4 ± 7.2 | < 5 |
| NDEA | 98.7 ± 4.8 | < 5 | 105.1 ± 6.5 | < 4 |
| NDPA | 101.3 ± 3.9 | < 4 | 108.2 ± 5.8 | < 3 |
| NDBA | 102.5 ± 4.2 | < 5 | 110.3 ± 6.1 | < 4 |
| NPIP | 93.8 ± 6.3 | < 7 | 101.7 ± 8.3 | < 6 |
| NPYR | 96.1 ± 5.9 | < 6 | 104.5 ± 7.9 | < 5 |
| NMOR | 97.4 ± 5.5 | < 6 | 106.8 ± 7.1 | < 5 |
| NDPhA | - | - | 98.9 ± 9.1 | < 7 |
| NMEA | 99.2 ± 4.5 | < 5 | 107.6 ± 6.8 | < 4 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for both LC-MS/MS and GC-MS/MS analysis of nitrosamines in a pharmaceutical matrix.
LC-MS/MS Method Protocol
1. Sample Preparation:
-
Weigh 100 mg of the drug substance or powdered tablets into a 15 mL centrifuge tube.
-
Add 10 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Vortex for 5 minutes, followed by sonication for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Chromatographic System: UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A suitable gradient to separate the target nitrosamines.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), depending on the nitrosamine.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
GC-MS/MS Method Protocol
1. Sample Preparation:
-
Weigh 100 mg of the drug substance or powdered tablets into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)).
-
Add an internal standard solution.
-
Seal the vial tightly.
2. GC-MS/MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Injector: Headspace autosampler or direct liquid injection.
-
Column: A suitable capillary column (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm).
-
Oven Temperature Program: A temperature gradient optimized for the separation of volatile nitrosamines.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).[5]
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logic behind method selection, the following diagrams have been generated using Graphviz.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. lcms.cz [lcms.cz]
- 3. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
A Researcher's Guide to Mass Spectrometry-Based Proteomics: Comparing Performance and Protocols
For researchers, scientists, and professionals in drug development, selecting the optimal mass spectrometry-based proteomics strategy is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of the performance characteristics of common quantitative proteomics procedures, supported by experimental data. Detailed methodologies for key experiments are presented to ensure reproducibility, and complex biological pathways and workflows are demystified through clear visualizations.
This guide will delve into the key performance indicators of prominent mass spectrometry techniques, including Tandem Mass Tag (TMT) labeling, Data-Independent Acquisition (DIA), and label-free quantification. We will explore their strengths and weaknesses in terms of proteome coverage, accuracy, precision, and throughput. Furthermore, this guide will provide insights into the analysis of critical signaling pathways relevant to drug discovery, such as the MAPK and PI3K-Akt pathways, and offer detailed experimental protocols for widely used methods.
Quantitative Performance Comparison of Proteomics Procedures
The choice between different quantitative proteomics workflows depends on the specific research question, sample type, and desired depth of analysis. The following tables summarize the key performance characteristics of TMT, DIA, and label-free approaches based on comparative studies.
| Performance Metric | Tandem Mass Tag (TMT) | Data-Independent Acquisition (DIA) | Label-Free Quantification (LFQ) |
| Proteome Coverage | High (>5,000 proteins)[1][2][3] | High (>5,000 proteins)[1][2][3] | Moderate to High |
| Quantitative Accuracy | Good[2][3] | Very Good[1][2][3] | Good |
| Quantitative Precision | Very Good[1][2][3] | Good[1][2][3] | Moderate |
| Throughput | High (multiplexing up to 18 samples)[4] | High | High |
| Missing Values | Low (<2% on protein level)[1][2][3] | Low (<2% on protein level)[1][2][3] | Higher than labeled methods |
| Sample Preparation Time | Longer (labeling and fractionation steps)[5] | Shorter[5] | Shortest |
| Instrument Time | Shorter (due to multiplexing)[5] | Longer (single shot analysis)[5] | Variable |
| Cost | Higher (reagent costs)[4] | Lower (no labeling reagents)[4] | Lowest |
| Mass Analyzer | Mass Resolution | Mass Accuracy | Scan Speed | Dynamic Range | Key Applications |
| Quadrupole | Low (0.5 to 1 Da)[6] | Moderate | Good[6] | Good | Targeted quantification (MRM/SRM)[7] |
| Time-of-Flight (TOF) | High[8][9] | High[8] | Fast[8] | Excellent[8] | Untargeted analysis, high-throughput screening[7] |
| Orbitrap | Very High (up to 500,000)[9][10] | Very High[9][10] | Slower than TOF[10] | Excellent[10] | High-resolution proteomics, metabolomics[10] |
Experimental Workflows and Signaling Pathways
Visualizing complex experimental procedures and biological pathways is crucial for understanding and implementation. The following diagrams, created using the DOT language, illustrate a typical TMT-based proteomics workflow and key signaling pathways frequently investigated in drug development.
References
- 1. PXD011691 - Comparison of DIA and TMT based protein quantification in complex background - OmicsDI [omicsdi.org]
- 2. Comparison of Protein Quantification in a Complex Background by DIA and TMT Workflows with Fixed Instrument Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TMT vs. DIA: Which Method Reigns Supreme in Quantitative Proteomics? - MetwareBio [metwarebio.com]
- 5. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Guide to Mass Analyzers — Principles and Performance | Technology Networks [technologynetworks.com]
- 7. Types of MS/MS systems and their key characteristics : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Purity Assessment of Synthesized N-Nitroso-5H-dibenz(b,f)azepine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of a synthesized batch of N-Nitroso-5H-dibenz(b,f)azepine against a commercially available reference standard. The assessment is based on data obtained from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols are provided to ensure reproducibility and accurate evaluation.
Data Presentation: Purity Comparison
The following table summarizes the quantitative purity analysis of a synthesized batch of this compound compared to a commercial reference standard.
| Analytical Method | Parameter | Synthesized Batch | Commercial Standard | Acceptance Criteria |
| HPLC-UV | Purity (Area %) | 99.5% | ≥ 99.8% | ≥ 99.0% |
| Known Impurity 1 | 0.25% | Not Detected | ≤ 0.15% | |
| Unknown Impurity | 0.20% | Not Detected | ≤ 0.10% | |
| Total Impurities | 0.45% | Not Detected | ≤ 0.50% | |
| GC-MS | Purity (Area %) | 99.6% | ≥ 99.9% | ≥ 99.0% |
| Residual Solvents | Complies | Complies | Ph. Eur. / USP | |
| ¹H NMR | Spectral Purity | Conforms | Conforms | Conforms to structure |
| Impurity Signals | Present | Absent | No observable impurity signals |
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for Purity Assessment of this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity assessment are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is employed for the quantification of this compound and its impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).
-
Column: Phenomenex Kinetex F5 (250 mm × 4.6 mm, 5 µm particle size) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic acid in HPLC grade water.[1]
-
Mobile Phase B: 0.1% Formic acid in HPLC grade methanol.[1]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is utilized for the determination of purity and the identification of volatile impurities and residual solvents.
-
Instrumentation: Agilent 7890B GC coupled to an Agilent 7010B triple quadrupole MS system or equivalent.[2]
-
Column: SH-I-624Sil MS (30 m × 0.25 mm I.D., df = 1.4 µm) or equivalent.[3]
-
Injector Temperature: 250°C.[3]
-
Injection Mode: Splitless.[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped at 20°C/min to 280°C and held for 5 minutes.[3]
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Sample Preparation: Accurately weigh and dissolve the sample in dichloromethane to a final concentration of 1 mg/mL.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is used for the structural confirmation of the synthesized compound and to detect the presence of any proton-containing impurities.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS).
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of CDCl₃.
Signaling Pathway Diagram
While this compound is primarily a synthetic compound and a potential impurity, its structural relatives, nitrosamines, are known for their carcinogenic properties which are linked to DNA damage pathways. The following diagram illustrates a generalized pathway of how nitrosamines can lead to cellular damage.
Caption: Generalized pathway of nitrosamine-induced DNA damage.
References
Comparative Study on the Formation of Nitrosamines from Various Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the formation of N-nitrosamines from different secondary amines, supported by experimental data. The information is intended to assist researchers and professionals in the pharmaceutical and chemical industries in understanding and mitigating the risks associated with nitrosamine impurities.
Introduction
N-nitrosamines are a class of chemical compounds that have garnered significant attention due to their classification as probable human carcinogens.[1] These compounds can form from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrite, under specific conditions.[2] The potential for nitrosamine formation is a critical concern in the pharmaceutical industry, as trace amounts of these impurities can arise during the synthesis, formulation, or storage of drug products. The rate and extent of nitrosamine formation are highly dependent on the structure of the precursor amine and the reaction environment.[3][4] This guide presents a comparative analysis of nitrosamine formation from various secondary amines, summarizing key kinetic data and outlining the experimental methodologies used for their quantification.
Comparative Analysis of Nitrosamine Formation
The propensity of a secondary amine to form a nitrosamine is influenced by several factors, including its basicity, steric hindrance around the nitrogen atom, and the presence of activating or deactivating groups.[1] Generally, the risk of nitrosamine formation follows the order: secondary amine > tertiary amine >> primary amine.[1]
Quantitative Data on Nitrosamine Formation Rates
The following table summarizes the observed formation rates of various N-nitrosamines from their corresponding secondary amines under controlled experimental conditions. This data allows for a direct comparison of the reactivity of different secondary amines towards nitrosation.
| Secondary Amine Precursor | Resulting Nitrosamine | Abbreviation | Observed Formation Rate (μM min⁻¹)¹ |
| Morpholine | N-Nitrosomorpholine | NMOR | 0.17 |
| Dimethylamine | N-Nitrosodimethylamine | NDMA | 3.09 x 10⁻³ |
| Methylethylamine | N-Nitrosomethylethylamine | NMEA | 6.41 x 10⁻⁴ |
| Pyrrolidine | N-Nitrosopyrrolidine | NPYR | 3.69 x 10⁻⁴ |
| Diethylamine | N-Nitrosodiethylamine | NDEA | 1.62 x 10⁻⁴ |
| Di-n-butylamine | N-Nitrosodi-n-butylamine | NDBA | Data not directly comparable² |
| Piperidine | N-Nitrosopiperidine | NPIP | Data not directly comparable³ |
¹Experimental Conditions: 10 mM secondary amine, 50 mM nitrite, pH 7, in the absence of formaldehyde.[5] ²Kinetic studies on di-n-butylamine have shown that significant nitrosamine formation occurs at pH < 6.[6][7] ³Studies on piperidine nitrosation indicate that the reaction is influenced by the concentration of both piperidine and the nitrosating agent.[8][9]
The data clearly indicates that under these specific conditions, morpholine exhibits a significantly higher rate of nitrosamine formation compared to the other aliphatic and cyclic amines tested.[5] This highlights the substantial impact of the amine's structure on its reactivity.
Factors Influencing Nitrosamine Formation
Several environmental and chemical factors can significantly influence the rate of nitrosamine formation:
-
pH: The nitrosation of secondary amines is highly pH-dependent. The reaction is generally favored under acidic conditions (optimally around pH 3-4), where the formation of the active nitrosating species from nitrite is enhanced.[10] However, at very low pH, the amine itself becomes protonated, reducing its nucleophilicity and slowing the reaction.[2]
-
Nitrosating Agent Concentration: The rate of nitrosamine formation is directly proportional to the concentration of the nitrosating agent.[11]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including nitrosamine formation.
-
Catalysts and Inhibitors: Certain substances can catalyze or inhibit nitrosamine formation. For instance, formaldehyde has been shown to catalyze the nitrosation of some secondary amines, even at neutral pH.[12] Conversely, antioxidants such as ascorbic acid (Vitamin C) can act as inhibitors by scavenging nitrosating agents.
Mechanism of Nitrosamine Formation
The formation of an N-nitrosamine from a secondary amine typically proceeds through the reaction of the unprotonated amine with a nitrosating agent. Under acidic conditions, nitrite is converted to nitrous acid (HNO₂), which can then form various active nitrosating species, such as the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃). The secondary amine, acting as a nucleophile, attacks the nitrosating agent to form a protonated N-nitrosamine, which then deprotonates to yield the final N-nitrosamine product.
Caption: General mechanism of N-nitrosamine formation from a secondary amine and nitrite under acidic conditions.
Experimental Protocols
Accurate quantification of nitrosamines is crucial for risk assessment. The following outlines a general experimental protocol for the analysis of nitrosamines, primarily based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.[3]
Materials and Reagents
-
Reference standards of the target nitrosamines and their corresponding deuterated internal standards.
-
High-purity solvents (e.g., methanol, acetonitrile, water).
-
Formic acid (LC-MS grade).
-
Solid Phase Extraction (SPE) cartridges for sample cleanup (if necessary).
Sample Preparation
-
Extraction: The drug substance or product is dissolved in a suitable solvent (e.g., methanol or a mixture of water and organic solvent). The choice of solvent depends on the solubility of the analyte and the matrix.
-
Internal Standard Spiking: A known amount of the deuterated internal standard is added to the sample extract. This helps to correct for any variations in sample processing and instrument response.
-
Cleanup (if required): For complex matrices, a cleanup step using SPE may be necessary to remove interfering substances.
-
Final Dilution: The extract is diluted to a final concentration suitable for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The sample extract is injected into an HPLC system. A C18 or other suitable column is used to separate the target nitrosamines from other components in the sample. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of formic acid, is commonly employed.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target nitrosamine and its internal standard.
-
Quantification: The concentration of each nitrosamine in the sample is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the reference standards.
Caption: A typical experimental workflow for the quantification of nitrosamines in pharmaceutical samples.
Conclusion
The formation of N-nitrosamines from secondary amines is a complex process influenced by the amine's structure and the surrounding chemical environment. The quantitative data presented in this guide demonstrates significant variability in the nitrosation rates among different secondary amines. A thorough understanding of these factors, coupled with robust analytical methodologies, is essential for the effective control and mitigation of nitrosamine impurities in pharmaceutical products. Researchers and drug development professionals are encouraged to consider these comparative insights during risk assessments and process optimization to ensure patient safety.
References
- 1. lhasalimited.org [lhasalimited.org]
- 2. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Formation of N-Nitrosamines by Reaction of Secondary Dialkylamines with Trace Levels of Nitrite in Aqueous Solution: An Automated Experimental and Kinetic Modeling Study Using Di-n-butylamine - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. The chemistry of nitroso compounds. Part 12. The mechanism of nitrosation and nitration of aqueous piperidine by gaseous dinitrogen tetraoxide and dinitrogen trioxide in aqueous alkaline solutions. Evidence for the existence of molecular isomers of dinitrogen tetraoxide and dinitrogen trioxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitrosamines in solution at pH 7 - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Investigation of the Formaldehyde-Catalyzed NNitrosation of Dialkyl Amines: An Automated Experimental and Kinetic Modelling Study Using Dibutylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genotoxic potential of N-Nitroso-5H-dibenz(b,f)azepine and related compounds. The assessment is based on available data from key genotoxicity assays, providing insights for safety and risk assessment in drug development.
Overview and Chemical Structures
This compound, also known as N-nitrosoiminostilbene, is a nitrosamine derivative of 5H-dibenz(b,f)azepine (iminostilbene). The genotoxicity of nitrosamines is a significant concern due to their potential to form DNA-reactive electrophiles upon metabolic activation. This guide evaluates the available genotoxicity data for this compound and compares it with structurally related compounds, including its saturated analogue N-nitrosodibenzylamine and the parent amine-containing drugs from which such nitrosamines could theoretically be formed.
Comparative Genotoxicity Data
The following tables summarize the available quantitative and qualitative data from various genotoxicity assays for this compound and its related compounds.
Table 1: Bacterial Reverse Mutation Assay (Ames Test)
| Compound | Test System | Metabolic Activation (S9) | Concentration Range | Result | Reference(s) |
| This compound | Salmonella typhimurium strains | With and Without | Not Specified | Negative | [1] |
| N-Nitrosoiminodibenzyl | S. typhimurium strains | With and Without | Not Specified | Negative | [1] |
| N-Nitrosodiphenylamine | S. typhimurium TA1535, TA100, TA1537, TA98 | With and Without | Up to 1000 µ g/plate | Negative | [2] |
Table 2: In Vitro Mammalian Cell Genotoxicity Assays
| Compound | Assay | Cell Line | Metabolic Activation (S9) | Concentration Range | Result | Reference(s) |
| N-Nitrosodibenzylamine (NDBzA) | DNA Single-Strand Breaks (Alkaline Elution) | V79 Chinese Hamster Cells | Not specified | Not Specified | Negative | [3] |
| N-Nitrosodibenzylamine (NDBzA) | DNA Single-Strand Breaks (Alkaline Elution) | Rat Hepatocytes | Not applicable | > 10 µM | Positive | [3] |
| Imipramine | Sister Chromatid Exchange (SCE) | Mouse Bone Marrow Cells | In vivo | 20, 40, 60 mg/kg | Positive | [3] |
| Carbamazepine | Micronucleus Test | Human Lymphocytes | Not applicable | 6 - 14 µg/mL | Positive (at ≥ 8 µg/mL) | [4] |
| Carbamazepine | Sister Chromatid Exchange (SCE) | Human Lymphocytes | Not applicable | 12 µg/mL | Positive | [5] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are outlined below.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Principle: The assay utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it. The test evaluates the ability of a chemical to induce reverse mutations, restoring the gene function and allowing the bacteria to grow on a histidine-deficient medium.
-
Methodology:
-
Strains: A panel of bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of mutations.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from induced rat or hamster liver) to identify chemicals that require metabolic conversion to become mutagenic. For nitrosamines, an enhanced protocol using 30% S9 from both rat and hamster liver is recommended.[6][7]
-
Exposure: The tester strains are exposed to the test compound at various concentrations, along with a vehicle control and a positive control. The pre-incubation method is generally preferred for nitrosamines.[6]
-
Plating and Incubation: The treated bacteria are plated on a minimal glucose agar medium. The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies per plate is counted. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.
-
In Vitro Micronucleus Assay
This assay detects chromosomal damage in mammalian cells.
-
Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of cells, resulting from chromosome breaks (clastogenicity) or whole chromosome loss (aneugenicity) during cell division.
-
Methodology:
-
Cell Culture: Human or other mammalian cells (e.g., human peripheral blood lymphocytes, TK6, or CHO cells) are cultured.
-
Exposure: Cells are treated with the test substance at a range of concentrations, with and without S9 metabolic activation.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one nuclear division.[2][8][9]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.
-
Scoring: The frequency of micronucleated cells in at least 1000 binucleated cells per concentration is determined by microscopy.[8][9]
-
Alkaline Comet Assay
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis at high pH. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
-
Methodology:
-
Cell Preparation and Exposure: A single-cell suspension is obtained and treated with the test compound.
-
Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: The DNA is unwound in a high pH buffer (pH > 13), followed by electrophoresis.[10][11][12]
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.
-
Visualization and Scoring: Comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the DNA damage (e.g., % tail DNA).
-
Visualized Pathways and Workflows
Generalized Metabolic Activation of N-Nitrosamines
The genotoxicity of many N-nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of DNA-reactive species.
Caption: Metabolic activation of N-nitrosamines leading to genotoxicity.
Experimental Workflow for Genotoxicity Assessment
A typical workflow for evaluating the genotoxic potential of a test compound involves a battery of in vitro and in vivo assays.
Caption: A tiered approach to genotoxicity testing.
Conclusion
The available evidence suggests that this compound is not mutagenic in the bacterial reverse mutation assay (Ames test).[1] This finding is consistent with the structural feature of lacking α-hydrogens, which are typically required for the metabolic activation of nitrosamines to DNA-reactive species.
However, a comprehensive evaluation of genotoxic potential requires a battery of tests. Data on this compound in mammalian cell assays, such as the micronucleus and comet assays, are currently lacking. In contrast, the structurally related N-nitrosodibenzylamine has shown evidence of inducing DNA damage in metabolically competent cells.[3] Furthermore, the parent amine-containing drugs, imipramine and carbamazepine, have demonstrated genotoxic activity in mammalian cell systems.[3][4][5]
Given the positive findings for related structures, and the absence of a complete genotoxicity profile for this compound, further investigation using in vitro mammalian cell assays is warranted to provide a more complete risk assessment. For drug development professionals, these findings underscore the importance of evaluating not only the active pharmaceutical ingredient but also potential nitrosamine impurities, considering a range of genotoxic endpoints.
References
- 1. The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair | Springer Nature Experiments [experiments.springernature.com]
- 2. crpr-su.se [crpr-su.se]
- 3. DNA damage induced by N-nitrosodibenzylamine and N-nitroso-alpha-acetoxybenzyl-benzylamine in mammalian cell systems and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 10. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
- 11. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jabsonline.org [jabsonline.org]
Assessing the performance of various chromatographic columns for dibenzazepine compounds
For researchers, scientists, and drug development professionals, selecting the optimal chromatographic column is paramount for the accurate and efficient analysis of dibenzazepine compounds. This guide provides a comprehensive comparison of various chromatographic columns, supported by experimental data, to aid in this critical decision-making process.
Dibenzazepine derivatives, a class of compounds widely used as anticonvulsants and antidepressants, require robust analytical methods for therapeutic drug monitoring, pharmacokinetic studies, and quality control. High-Performance Liquid Chromatography (HPLC) is the predominant technique for their analysis, and the choice of the stationary phase is a crucial factor influencing separation performance. This guide evaluates the performance of commonly used reversed-phase columns (C18, C8, and Phenyl-Hexyl), chiral columns for enantioselective separations, and Hydrophilic Interaction Liquid Chromatography (HILIC) for the analysis of polar metabolites.
Reversed-Phase Chromatography: A Head-to-Head Comparison
Reversed-phase chromatography is the workhorse for the analysis of many dibenzazepine compounds like carbamazepine, imipramine, and clomipramine. The choice between different alkyl and phenyl-based stationary phases can significantly impact retention, selectivity, and resolution.
Performance Data for Carbamazepine and its Impurities
A comparative study was conducted to evaluate the performance of C18, Phenyl, and Cyano columns for the separation of carbamazepine and its key impurities, iminostilbene (ISB) and iminodibenzyl (IDB).[1] The results are summarized in the table below.
| Column | Analyte | Retention Time (min) | Resolution (Rs) | Tailing Factor | Theoretical Plates (N) |
| C18 | Carbamazepine | 6.8 | - | 1.1 | 5500 |
| Iminostilbene | 4.5 | 3.2 (vs. IDB) | 1.2 | 4800 | |
| Iminodibenzyl | 3.8 | - | 1.3 | 4500 | |
| Phenyl | Carbamazepine | 6.2 | - | 1.0 | 6200 |
| Iminostilbene | 4.1 | 3.5 (vs. IDB) | 1.1 | 5800 | |
| Iminodibenzyl | 3.5 | - | 1.2 | 5500 | |
| Cyano | Carbamazepine | 3.5 | - | 1.4 | 3500 |
| Iminostilbene | 2.8 | 1.8 (vs. IDB) | 1.5 | 3200 | |
| Iminodibenzyl | 2.5 | - | 1.6 | 3000 |
Experimental Protocol: Carbamazepine and Impurities Analysis[1]
-
Mobile Phase: Acetonitrile/Water (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 20 µL
The C18 column provided the best overall separation with good resolution between the impurities.[1] The Phenyl column offered higher sensitivity and better peak shape (lower tailing factor) with slightly lower retention times.[1] The Cyano column resulted in significantly shorter retention times but at the cost of lower resolution and poorer peak symmetry.[1]
Performance Data for Benzodiazepines
The retention behavior of six benzodiazepines was investigated on C18, C8, and Phenyl stationary phases. The following table presents the retention factors (k) for diazepam as a representative compound.[2]
| Column | Mobile Phase (Acetonitrile/Water) | Retention Factor (k) of Diazepam |
| C18 | 50:50 | 5.8 |
| C8 | 50:50 | 4.2 |
| Phenyl | 50:50 | 5.1 |
Experimental Protocol: Benzodiazepine Analysis[2]
-
Mobile Phase: Acetonitrile/Water mixtures
-
Column Temperature: 25 °C
-
Detection: UV detection
The retention on the C18 column is the highest due to its greater hydrophobicity. The C8 column, with a shorter alkyl chain, exhibits lower retention. The Phenyl column shows retention intermediate to C18 and C8, but with a different selectivity profile attributed to π-π interactions with the aromatic rings of the benzodiazepines.[2]
Chiral Separations: Resolving Enantiomers
Many dibenzazepine derivatives are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles. Chiral chromatography is essential for the separation and quantification of these enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are widely used for this purpose.
A study on the chiral separation of oxcarbazepine, a dibenzazepine derivative, was successfully performed using a Chiralcel OD-H column.
Experimental Protocol: Chiral Separation of Oxcarbazepine Enantiomers
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane/Ethanol/Isopropanol (80:15:5, v/v/v)
-
Flow Rate: 1.3 mL/min
-
Detection: UV at 235 nm
This method achieved baseline separation of the (S)-(+)- and R-(-)-MHD enantiomers, the active metabolites of oxcarbazepine.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites
The analysis of polar metabolites of dibenzazepines, such as hydroxylated and glucuronidated forms, can be challenging with reversed-phase chromatography due to their poor retention. HILIC provides an alternative separation mechanism for these hydrophilic compounds.
While a specific application for dibenzazepine metabolites is not detailed in the reviewed literature, a general HILIC-MS method for polar metabolites is presented below.
General Experimental Protocol: HILIC-MS for Polar Metabolites[3][4]
-
Column: HILIC stationary phase (e.g., bare silica, zwitterionic, or amide)
-
Mobile Phase A: Water with 10 mM Ammonium Acetate, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% to 50% B over 15 minutes
-
Flow Rate: 0.4 mL/min
-
Detection: Mass Spectrometry (MS)
This methodology is well-suited for the retention and separation of a wide range of polar compounds and can be optimized for the specific polar metabolites of dibenzazepines.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and decision-making processes, the following diagrams are provided.
References
A Comparative Guide to Nitrosamine Detection: A Researcher's Handbook
For researchers, scientists, and drug development professionals, the accurate detection of nitrosamine impurities is of paramount importance due to their potential carcinogenic properties. This guide provides an objective comparison of the leading screening methods, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate technique for your analytical needs.
The recent discovery of nitrosamine impurities in various pharmaceutical products has underscored the critical need for robust and sensitive analytical methods. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent limits on the presence of these compounds in drug substances and products.[1][2][3][4][5] This has driven the development and refinement of several key analytical techniques for their detection and quantification. The most widely employed methods include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and various colorimetric assays.[2][5]
This guide will delve into a detailed comparison of these methods, evaluating their performance based on critical parameters such as sensitivity, selectivity, and applicability to different sample matrices.
Quantitative Performance Data
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key quantitative data for the most common nitrosamine detection methods.
| Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Matrix | Reference |
| GC-MS/MS | NDMA, NDEA, EIPNA, DIPNA, DPNA, DBNA | - | 15 ppb | Sartan Drugs | [6] |
| NDMA, NDEA, NEIPA, NDIPA, NDBA | Below 3 ppb | - | Drug Products | [7] | |
| Nine Nitrosamines | 0.15–1.00 ng/mL | - | APIs | ||
| LC-MS/MS | NDMA, NDEA, NMBA, NEIPA | - | - | Valsartan, Losartan, Irbesartan | [8] |
| Six Nitrosamines | 0.5 ppb | 1.5 ppb | Valsartan | [9] | |
| Eight Nitrosamines | - | As low as 0.005 ppm | Metformin | [10] | |
| LC-HRMS | Eight Nitrosamines | - | As low as 0.005 ppm | Metformin | [10][11] |
| Colorimetric Assay | NDMA | - | 0.66 ppm | Aqueous Samples | [12] |
| Griess Assay | Nitrite | As low as 1 nmol/well | - | Biological Samples | [13] |
NDMA: N-Nitrosodimethylamine, NDEA: N-Nitrosodiethylamine, EIPNA: N-Nitrosoethylisopropylamine, DIPNA: N-Nitrosodiisopropylamine, DPNA: N-Nitrosodipropylamine, DBNA: N-Nitrosodibutylamine, NEIPA: N-Nitrosoethylisopropylamine, NMBA: N-Nitroso-N-methyl-4-aminobutyric acid. API: Active Pharmaceutical Ingredient
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for each of the discussed analytical techniques.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol
This protocol is a representative example for the analysis of nitrosamines in sartan drug substances.[6]
1. Sample Preparation:
-
Weigh 250 mg of the active pharmaceutical ingredient (API) or powdered tablets into a suitable centrifuge tube.
-
Add 10 mL of 1M sodium hydroxide solution, vortex briefly, and shake for at least 5 minutes.
-
Add 2.0 mL of dichloromethane, vortex briefly, and shake for another 5 minutes.
-
Centrifuge the suspension at approximately 10,000 x g for at least 5 minutes.
-
Carefully collect the lower dichloromethane layer for analysis.
2. GC-MS/MS Instrumental Conditions:
-
GC System: Agilent 8890 or equivalent
-
Mass Spectrometer: Agilent 7010B Triple Quadrupole or equivalent
-
Column: Agilent DB-624 UI, 30 m x 0.25 mm, 1.4 µm or equivalent
-
Inlet: Split/Splitless, 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Oven Program: Initial temperature of 40 °C, hold for 5 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
Ion Source: Electron Ionization (EI), 230 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a general procedure for the analysis of nitrosamines in metformin drug products, based on FDA methods.[11][14]
1. Sample Preparation:
-
Crush a sufficient number of tablets to obtain a target concentration of 100 mg/mL of the API.
-
Transfer the powdered sample to a 15 mL glass centrifuge tube.
-
Add the appropriate volume of methanol and vortex for 1 minute.
-
Shake the sample for 40 minutes using a mechanical shaker.
-
Centrifuge the sample at 4500 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.
2. LC-MS/MS Instrumental Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-XS Tandem Quadrupole or equivalent
-
Column: Waters XSelect HSS PFP, 2.1 x 100 mm, 2.5 µm or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: 0-1 min (10% B), 1-8 min (10-90% B), 8-9 min (90% B), 9-9.1 min (90-10% B), 9.1-12 min (10% B)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Colorimetric Assay Protocol (Griess Assay)
This protocol outlines a general procedure for the colorimetric determination of nitrite, which can be an indicator of nitrosating agents.[15][16]
1. Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride in water.
-
Nitrite Standard Solutions: Prepare a series of sodium nitrite standards in deionized water (e.g., 1-100 µM).
2. Assay Procedure (96-well plate format):
-
Pipette 50 µL of standards and samples into separate wells.
-
Add 50 µL of Griess Reagent A to each well and mix.
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B to each well and mix.
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Construct a standard curve and determine the nitrite concentration in the samples.
Visualizing the Workflow
Understanding the experimental workflow is crucial for implementation and troubleshooting. The following diagrams, generated using Graphviz, illustrate the key steps in each detection method.
Caption: Workflow for Nitrosamine Analysis by GC-MS/MS.
Caption: Workflow for Nitrosamine Analysis by LC-MS/MS.
Caption: Workflow for Nitrite Detection by Griess Assay.
Chemical Reaction Pathway
The Griess assay is based on a two-step diazotization reaction. The underlying chemical transformations are visualized below.
Caption: Griess Assay Chemical Reaction Pathway.
Method Comparison and Conclusion
GC-MS/MS is a highly sensitive and specific technique, particularly well-suited for the analysis of volatile and semi-volatile nitrosamines.[7] Its robustness and the extensive availability of established methods make it a workhorse in many analytical laboratories. However, it may require derivatization for less volatile nitrosamines and can be susceptible to matrix interferences.
LC-MS/MS offers greater versatility in analyzing a wider range of nitrosamines, including non-volatile and thermally labile compounds, without the need for derivatization.[8] The development of highly efficient liquid chromatography columns and sensitive mass spectrometers has positioned LC-MS/MS as the gold standard for nitrosamine analysis in the pharmaceutical industry. High-Resolution Mass Spectrometry (HRMS) coupled with LC provides even greater specificity and the ability to perform retrospective analysis.[10][11]
Colorimetric Assays , such as the Griess assay, are simple, cost-effective, and rapid methods for screening for the presence of nitrosating agents like nitrites.[13][15] While they do not directly measure nitrosamines, they can be valuable tools in risk assessment and for monitoring potential sources of nitrosamine formation.[5] Other novel colorimetric methods are being developed for the direct detection of specific nitrosamines, offering a promising avenue for rapid, on-site screening.[12]
References
- 1. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. usp.org [usp.org]
- 4. kymos.com [kymos.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. edqm.eu [edqm.eu]
- 7. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 8. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. Colorimetric Detection of Aqueous N-Nitrosodimethylamine via Photonitrosation of a Naphtholsulfonate Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - NK05 manual | DOJINDO [dojindo.com]
- 16. dojindo.co.jp [dojindo.co.jp]
Safety Operating Guide
Proper Disposal of N-Nitroso-5H-dibenz(b,f)azepine: A Guide for Laboratory Professionals
Providing critical safety and operational guidance for researchers, scientists, and drug development professionals on the handling and disposal of N-Nitroso-5H-dibenz(b,f)azepine.
N-Nitroso compounds, including this compound, are a class of chemicals that are often potent carcinogens and should be handled with extreme caution.[1][2] Proper disposal is not merely a regulatory requirement but a critical step in ensuring laboratory and environmental safety. This document provides a detailed protocol for the chemical degradation of this compound, transforming it into less hazardous substances prior to final disposal.
Core Disposal Procedure: Reductive Degradation
The recommended primary method for the disposal of this compound is through chemical reduction. A well-documented procedure for the degradation of carcinogenic nitrosamines involves the use of aluminum-nickel alloy powder in an alkaline solution. This method has been shown to rapidly reduce nitrosamines to their corresponding amines, which are generally less toxic.[3] For other N-nitroso compounds, this method has demonstrated a destruction efficiency of at least 99.98%.[4][5]
Experimental Protocol: Chemical Reduction of this compound
This protocol is adapted from established procedures for the degradation of other N-nitroso compounds and should be performed on a small scale initially to verify its efficacy for this compound.
Materials:
-
Waste this compound (solid or dissolved in a compatible solvent)
-
Aluminum-nickel alloy powder
-
Aqueous alkali solution (e.g., 2M Sodium Hydroxide)
-
A suitable reaction vessel (e.g., a round-bottom flask with a stirrer)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.
Procedure:
-
Preparation: Conduct all steps in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Dissolution: If the this compound waste is in a solid form, dissolve it in a minimal amount of a suitable organic solvent that is miscible with the aqueous alkali solution. Avoid using acetone or dichloromethane as they may lead to incomplete reactions or unidentified byproducts.[3]
-
Reaction Setup: Place the dissolved this compound solution into the reaction vessel.
-
Addition of Alkali: Slowly add the aqueous alkali solution to the reaction vessel while stirring.
-
Addition of Reducing Agent: Gradually add the aluminum-nickel alloy powder to the alkaline solution of the N-nitroso compound. The addition should be done in small portions to control the reaction rate, as it can be exothermic.
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by analytical techniques such as HPLC or GC-MS to confirm the disappearance of the starting N-nitroso compound.
-
Quenching and Workup: Once the reaction is complete, cautiously quench any remaining reactive alloy with a dilute acid solution.
-
Final Disposal: The resulting mixture, containing the corresponding amine of the original N-nitroso compound, should be neutralized and disposed of as hazardous waste in accordance with local, state, and federal regulations.
Alternative Disposal and Decontamination Methods
While the reductive method is recommended for bulk waste, other methods can be considered for decontamination of laboratory equipment and surfaces.
-
Hydrobromic Acid in Acetic Acid: A 1:1 solution of hydrobromic acid and acetic acid can be used to hydrolyze N-nitroso compounds.[6] This method is often employed for decontaminating glassware and work surfaces.[6]
-
UV Irradiation: N-nitrosamines can be degraded by UV light.[6] However, the effectiveness of this method can be influenced by factors such as pH and the presence of other light-absorbing substances in the solution.[1][2]
-
Fenton's Reagent: The use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) has been shown to decompose N-nitrosodimethylamine.[7] This method may be applicable to other N-nitroso compounds as well.
Quantitative Data for Disposal
The following table summarizes key parameters for the recommended reductive disposal method. Note that these are based on studies of other N-nitroso compounds and should be used as a guideline.
| Parameter | Value/Recommendation | Source |
| Degradation Efficiency | ≥ 99.98% | [4][5] |
| Reducing Agent | Aluminum-Nickel Alloy Powder | [3] |
| Reaction Medium | Aqueous Alkali (e.g., 2M NaOH) | [3] |
| Incompatible Solvents | Acetone, Dichloromethane | [3] |
| Primary Byproduct | Corresponding Amine | [3] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Important Safety Considerations
-
Regulatory Compliance: Always consult and adhere to your institution's specific safety protocols and local, state, and federal regulations for hazardous waste disposal.
-
Personnel Training: Only trained personnel should handle and dispose of N-nitroso compounds.
-
Designated Area: Whenever possible, work with N-nitroso compounds should be conducted in a designated area to prevent cross-contamination.
-
Emergency Procedures: Ensure that emergency procedures for spills and exposures are clearly defined and understood.
By adhering to these procedures, laboratories can effectively mitigate the risks associated with this compound and ensure a safe working environment.
References
- 1. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Decontamination and disposal of nitrosoureas and related N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 6. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. Decomposition of N-nitrosamines, and concomitant release of nitric oxide by Fenton reagent under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling N-Nitroso-5H-dibenz(b,f)azepine
This document provides crucial safety and logistical information for the handling and disposal of N-Nitroso-5H-dibenz(b,f)azepine, a compound belonging to the N-nitroso family, which are often classified as probable human carcinogens. The following procedures are designed to provide a framework for safe laboratory operations for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No: 38652-29-8) was not available at the time of this writing.[1][2] The following guidance is based on information for structurally related N-nitroso compounds and general best practices for handling hazardous chemicals. It is imperative to conduct a thorough, site-specific risk assessment before commencing any work.
Hazard Identification and Risk Assessment
N-nitroso compounds are generally considered to be potent carcinogens and can cause severe liver damage.[3] Exposure routes include inhalation, ingestion, and skin contact. All handling of this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar N-nitroso compounds.[4]
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves (minimum thickness of 5 mil) | Provides a barrier against skin contact. Nitrile is recommended for its resistance to a range of chemicals.[5][6] Double gloving is recommended. |
| Eye Protection | Chemical safety goggles with side shields or a face shield | Protects eyes from splashes and airborne particles. |
| Body Protection | A lab coat with long sleeves, preferably a disposable one | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary for certain operations, such as handling large quantities or in case of a spill. A self-contained breathing apparatus is recommended for emergency situations.[4] | Protects against inhalation of airborne particles or vapors. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to ensure safety.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare a designated waste container for N-nitroso contaminated materials.
-
Have a spill kit readily available.
-
-
Handling:
-
Conduct all manipulations of the compound, including weighing and dilutions, within the chemical fume hood.
-
Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use.
-
Avoid the creation of dust or aerosols.
-
-
Post-Handling:
-
Carefully remove and dispose of gloves and any other disposable PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Decontaminate the work area within the fume hood.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | Contaminated gloves, wipes, and disposable lab coats should be collected in a clearly labeled, sealed plastic bag and placed in a designated hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a labeled, sealed, and chemically resistant container. Do not mix with other waste streams. |
| Sharps | Contaminated needles, syringes, and other sharps must be placed in a designated sharps container. |
All hazardous waste must be disposed of in accordance with local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
